Methyl 2,2-diethoxyacetimidate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-diethoxyethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUABZEDZDJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591421 | |
| Record name | Methyl 2,2-diethoxyethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76742-48-8 | |
| Record name | Methyl 2,2-diethoxyethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-diethoxyethanecarboximidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2,2-diethoxyacetimidate" CAS number and chemical structure
An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate
Introduction
This compound is a versatile organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Characterized by the presence of both an imidate and an acetal functional group, it offers unique reactivity that makes it a useful building block for more complex molecules, including those with potential biological activity.[1] Its structure, containing two ethoxy groups, also imparts a degree of hydrophobicity which can be a strategic element in the design of novel chemical entities.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information.
Chapter 1: Compound Identification and Chemical Structure
Precise identification is the cornerstone of chemical research and development. This compound is cataloged under a specific CAS Registry Number, ensuring its unambiguous identification in literature and commerce.
-
Synonyms : 2,2-Diethoxy-ethanimidic acid methyl ester, Methyl diethoxyacetimidate, 2,2-Diethoxyacetimidic acid methyl ester[1][2][3]
-
IUPAC Name : methyl 2,2-diethoxyethanimidate[2]
-
SMILES : CCOC(C(=N)OC)OCC[1]
The structure features a central carbon atom protected as a diethyl acetal. This same carbon is attached to an imidate functional group, specifically a methyl imidate. This combination of functional groups dictates its reactivity and synthetic utility.
Chapter 2: Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, including reaction conditions and purification strategies. The data below, some of which are predicted through computational models, provide a baseline for laboratory work.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 159.0 ± 50.0 °C (at 760 mmHg, Predicted) | [1][3] |
| Density | 1.01 ± 0.1 g/cm³ (at 20 °C, Predicted) | [1][3] |
| Solubility | Sparingly soluble (19 g/L at 25 °C, Predicted) | [1] |
| pKa | 6.78 ± 0.70 (Predicted) | [3] |
| Refractive Index | 1.422 (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |
Properties predicted using Advanced Chemistry Development (ACD/Labs) Software as noted in the source.[1]
Chapter 3: Synthesis of this compound
Reaction Principle: The Pinner Reaction
The synthesis of this compound from a nitrile precursor is a classic example of the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific synthesis, diethoxyacetonitrile serves as the nitrile component and sodium methoxide in methanol acts as the source for the methoxy group and the reaction medium. The reaction proceeds via nucleophilic attack of the methanol on the nitrile carbon, activated by the sodium methoxide base, to form the methyl imidate product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of imidates from nitriles.[3] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Materials:
-
Diethoxyacetonitrile
-
Methanol (anhydrous)
-
Sodium methoxide
-
Solid carbon dioxide (dry ice)
-
Diethyl ether
-
Ammonium chloride (for subsequent reaction if desired)[3]
Step-by-Step Procedure:
-
Reaction Setup: To a solution of anhydrous methanol, add a catalytic amount of sodium methoxide (e.g., 0.09 g, 1.6 mmol for a 15.5 mmol scale reaction).[3] The entire system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the sodium methoxide.
-
Causality: Sodium methoxide is a strong base that deprotonates methanol to form the methoxide ion, a potent nucleophile required for the attack on the nitrile carbon. Anhydrous conditions are critical as water would consume the base.
-
-
Addition of Nitrile: Cool the methanolic sodium methoxide solution to 0 °C using an ice bath. Slowly add diethoxyacetonitrile (e.g., 2.00 g, 15.5 mmol) to the solution.[3]
-
Causality: The reaction is exothermic. Cooling to 0 °C controls the reaction rate, preventing potential side reactions and ensuring safety.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 4 hours, then allow it to warm to room temperature.[3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking small aliquots for 1H NMR analysis to observe the disappearance of the nitrile starting material.
-
Work-up and Neutralization: Upon completion, carefully add solid carbon dioxide (dry ice) to the mixture.[3] This will neutralize the excess sodium methoxide, forming sodium methyl carbonate.
-
Causality: This is a gentle method of neutralization that avoids the use of aqueous acids, which could potentially hydrolyze the desired imidate or the acetal.
-
-
Isolation and Purification: Evaporate most of the methanol under reduced pressure. Add diethyl ether to the residue, which will cause the inorganic salts (like sodium carbonate) to precipitate.[3] Filter the mixture to remove the solids.
-
Causality: Diethyl ether is chosen for its ability to dissolve the organic product while being a poor solvent for the inorganic byproducts, enabling a straightforward separation.
-
-
Final Product: Concentrate the filtrate under vacuum to yield this compound as a colorless oil.[3] The product is often of sufficient purity (e.g., 99% yield) to be used in subsequent steps without further purification.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chapter 4: Reactivity and Applications in Organic Synthesis
Chemical Reactivity
This compound is a bifunctional compound. The reactivity of both the imidate and acetal groups can be leveraged in synthesis.
-
Imidate Group : The C=N double bond of the imidate is susceptible to nucleophilic attack. This functionality is often used as a precursor to amidines, which are important pharmacophores in medicinal chemistry. For example, treatment with ammonium chloride can convert the imidate into the corresponding amidine hydrochloride.[3] The imidate can also be hydrolyzed under acidic or basic conditions back to the parent ester.[1]
-
Acetal Group : The diethyl acetal serves as a protecting group for a carbonyl functionality. Under controlled acidic conditions, it can be hydrolyzed to reveal an aldehyde, providing a pathway to other classes of compounds.
Role as a Synthetic Intermediate
This compound is primarily valuable as an intermediate for constructing more elaborate molecular architectures.[1]
-
Precursor to Biologically Active Molecules : The reactive functional groups allow for a range of chemical transformations, making it a useful precursor in the synthesis of biologically active molecules where the resulting amidine or other derived moiety may be critical for the final compound's properties.[1]
-
Drug Design and Hydrophobicity : The presence of two ethoxy groups makes the molecule relatively hydrophobic.[1] In drug design, modulating lipophilicity is a key strategy for optimizing pharmacokinetic properties like absorption and distribution. Incorporating fragments from this molecule can be a tool for achieving a desired lipophilicity profile. The methyl group itself can also play a significant role in modulating physicochemical and pharmacokinetic properties of a drug molecule.[5]
Logical Workflow for Application
Caption: Potential synthetic pathways using this compound.
Chapter 5: Safety and Handling
Working with any chemical intermediate requires a thorough understanding of its potential hazards. The following information is derived from available Safety Data Sheets (SDS).
GHS Hazard Classification: The compound is classified with several hazards, indicating the need for careful handling.[1][3]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures and Handling:
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[6][7]
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] The recommended storage is under an inert atmosphere at 2-8°C.[3][4]
-
First Aid :
-
If on Skin : Wash off with plenty of soap and water. If irritation occurs, get medical help.[6]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]
Conclusion
This compound is a synthetically useful building block with well-defined properties and reactivity. Its preparation via the Pinner reaction is straightforward, yielding a versatile intermediate for the construction of more complex chemical structures relevant to the pharmaceutical and materials science industries. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. americanelements.com [americanelements.com]
- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]
- 4. 76742-48-8|this compound|BLD Pharm [bldpharm.com]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 2,2-diethoxyacetimidate
Introduction: Understanding the Role and Reactivity of Methyl 2,2-diethoxyacetimidate
This compound (CAS No. 76742-48-8) is a versatile organic compound characterized by the presence of three key functional groups: an imidate, an ester, and two ethoxy groups.[1] This unique structural combination makes it a valuable intermediate in synthetic organic chemistry.[1] Its primary application lies in serving as a building block for more complex molecules, particularly in the synthesis of biologically active compounds and novel organic materials where its reactive functionalities can be strategically transformed.[1] The methyl group, in particular, can play a significant role in modulating the physicochemical and pharmacokinetic properties of a final drug product, making intermediates like this crucial in lead compound optimization.[2]
The inherent reactivity of its functional groups, however, dictates its stability profile. The ester group is susceptible to hydrolysis, while the imidate moiety can participate in reactions involving nucleophilic attack.[1] A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the compound's integrity, leading to reproducible experimental outcomes and the successful synthesis of target molecules. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling.
Chemical Stability and Degradation Pathways
The stability of this compound is not absolute; it is contingent upon its environment. The product is generally considered chemically stable under standard ambient conditions (room temperature) if stored correctly, but specific factors can trigger degradation.
Key Factors Influencing Stability
-
Moisture (Hydrolysis): The most significant factor affecting the compound's stability is the presence of water. The ester functional group is reactive and can undergo hydrolysis under either acidic or basic conditions, which cleaves the methyl ester to yield the parent carboxylic acid, 2,2-diethoxyacetimidic acid.[1] This is a critical consideration, as even atmospheric moisture can be sufficient to initiate this degradation pathway.
-
pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic environments will catalyze the breakdown of the ester linkage.[1] Therefore, contact with acidic or basic reagents, surfaces, or solutions should be strictly avoided during storage and handling.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. While stable at room temperature if properly sealed, prolonged exposure to heat or warming should be avoided. Several suppliers explicitly recommend refrigerated storage.[3][4]
-
Oxidizing Agents: The compound may react violently with strong oxidizing agents. Contact with such materials poses a significant safety hazard and will compromise the chemical's integrity.
Primary Degradation Pathway: Hydrolysis
The principal degradation route for this compound is the hydrolysis of the methyl ester group. This reaction breaks the C-O bond of the ester, adding a molecule of water to form methanol and the corresponding carboxylic acid. This process can be catalyzed by both acid and base.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and supplier information.
Optimal Storage Conditions
The primary goal of storage is to mitigate exposure to moisture, heat, and incompatible substances.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [3][4] | To slow down potential degradation kinetics. Avoid freezing unless specified by the supplier. |
| Atmosphere | Inert Gas (Nitrogen or Argon) [4] | To displace atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed/closed container.[5][6] | To prevent ingress of atmospheric moisture and contamination. |
| Location | Dry, cool, and well-ventilated area.[5][7] | To maintain temperature stability and prevent accumulation of flammable vapors. |
| Incompatibles | Store away from strong oxidizing agents, acids, and bases.[7] | To prevent hazardous reactions and catalytic degradation. |
Safe Handling Procedures
As a flammable liquid that can cause skin, eye, and respiratory irritation, appropriate safety measures must be employed.[1]
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[8]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Dispensing: When transferring, do so carefully to avoid spills. For larger quantities, ensure containers and receiving equipment are properly grounded and bonded.[6]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[6][7]
Experimental Protocol: Hydrolytic Stability Assessment
To ensure experimental reproducibility, it is prudent to validate the stability of a given batch of this compound under your specific experimental conditions. This protocol provides a self-validating framework for assessing hydrolytic stability.
Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer solutions (e.g., pH 4, pH 7, pH 9)
-
HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Working Solution Preparation: In separate vials, dilute the stock solution into each buffer (pH 4, 7, 9) to a final concentration suitable for analysis (e.g., 100 µg/mL). Prepare a control sample in pure acetonitrile.
-
Time-Point Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the analytical system to establish the initial concentration.
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each vial and analyze it.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining this compound against time for each pH condition. This will reveal the conditions under which the compound is least stable.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to its chemical purity and integrity. Its primary vulnerability is hydrolytic degradation, a process accelerated by moisture, non-neutral pH, and elevated temperatures. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert atmosphere in a tightly sealed container—researchers can effectively preserve the compound's stability. Furthermore, performing self-validating experiments, such as the hydrolytic stability screen, provides an additional layer of confidence and ensures the reliability of experimental outcomes in drug discovery and development workflows.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 76742-48-8|this compound|BLD Pharm [bldpharm.com]
- 4. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2,2-diethoxyacetimidate in Common Organic Solvents
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,2-diethoxyacetimidate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility in Synthesis
This compound (CAS No. 76742-48-8) is a versatile organic compound featuring imidate, ester, and ether functionalities.[1][2] Its utility as a building block in the synthesis of more complex molecules, including potentially biologically active compounds, is significant.[1] Understanding the solubility of this intermediate is paramount for reaction design, optimization of reaction conditions, product purification, and formulation. This guide aims to provide a foundational understanding of its solubility profile in a range of common organic solvents.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Profile of this compound:
-
Polar Functional Groups: The presence of a nitrogen atom in the imidate group and oxygen atoms in the ester and two ether linkages introduces polarity to the molecule through dipole moments. These sites are capable of acting as hydrogen bond acceptors.
-
Nonpolar Moieties: The methyl and ethyl groups contribute to the nonpolar character of the molecule.
-
Overall Polarity: The combination of polar functional groups and nonpolar alkyl chains suggests that this compound is a moderately polar compound. The two ethoxy groups also contribute to a degree of hydrophobicity.[1]
Based on this structure, it is anticipated that this compound will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents. Its solubility is expected to be lower in highly nonpolar solvents and potentially limited in highly polar, protic solvents like water, where it is described as sparingly soluble (19 g/L, calculated).[1]
Estimated Solubility Profile of this compound
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the nonpolar solvent and the moderately polar solute will hinder dissolution. |
| Slightly Polar | Toluene, Diethyl Ether | Sparingly Soluble to Soluble | Diethyl ether, with its ether linkage, may show some affinity. Toluene's aromatic ring can induce some dipole interactions. In synthesis, ether has been used as a solvent for this compound after its formation.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule without the competing hydrogen bonding of protic solvents. |
| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can engage in hydrogen bonding with the solute and their alkyl chains are compatible with its nonpolar regions. Methanol is used as a solvent in the synthesis of this compound.[4] |
| Highly Polar Protic | Water | Sparingly Soluble | As a highly polar, protic solvent with a strong hydrogen-bonding network, water is less likely to effectively solvate the nonpolar portions of the molecule. A calculated solubility of 19 g/L has been reported.[1] |
Disclaimer: The solubility predictions in this table are estimations based on chemical principles. For precise applications, experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their solvent systems of interest, the following detailed experimental protocol is provided. This method is a standard approach for determining the solubility of a solid in a liquid.[3][5][6]
Materials and Equipment:
-
This compound (solid or oil)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic agitation. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC, GC, or UV-Vis spectroscopy. This often involves diluting an aliquot of the filtered solution to a concentration within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).
-
Gravimetric Method: Solubility (g/L) = (Mass of residue (g) / Volume of solvent used for dilution (L))
-
Analytical Method: Use the concentration obtained from the calibration curve.
-
-
Self-Validating System:
-
Mass Balance: Compare the initial mass of the compound with the sum of the undissolved solid and the dissolved amount to check for significant errors.
-
Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at equilibrium.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, grounded in the principles of molecular polarity. While a definitive, experimentally derived dataset is not yet widely available, the provided theoretical analysis and estimated solubility profile offer valuable guidance for initial experimental design. The detailed, self-validating experimental protocol presented herein equips researchers with a robust methodology to determine precise solubility data, thereby facilitating more efficient and effective chemical synthesis and process development.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. americanelements.com [americanelements.com]
- 3. chem.ws [chem.ws]
- 4. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. saltise.ca [saltise.ca]
An In-Depth Technical Guide to Methyl 2,2-diethoxyacetimidate: Physical Properties and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8) is a versatile organic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its unique structure, featuring both an imidate and an acetal functional group, makes it a reactive building block for the synthesis of more complex molecules, including those with potential biological activity.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed safety information to ensure its proper handling and use in a laboratory setting. A thorough understanding of these characteristics is paramount for designing safe and effective experimental protocols.
Chemical Structure and Properties
This compound, also known as 2,2-diethoxy-ethanimidic acid methyl ester, possesses a molecular formula of C7H15NO3.[1][2] The presence of two ethoxy groups contributes to its relatively hydrophobic nature, which can influence its solubility and reactivity in different solvent systems.[1] The imidate functional group is susceptible to nucleophilic attack, while the ester can undergo hydrolysis under acidic or basic conditions.[1] These reactive sites are key to its utility in organic synthesis.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models.[1]
| Property | Value | Source |
| CAS Number | 76742-48-8 | [1][2] |
| Molecular Formula | C7H15NO3 | [1][2] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 159.0 ± 50.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Flash Point | 50.0 ± 30.1 °C (Predicted) | [1][2] |
| Solubility | Sparingly soluble in water (19 g/L at 25 °C, Calculated) | [1] |
| pKa | 6.78 ± 0.70 (Predicted) | [3] |
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, appropriate safety precautions must be taken during its handling and use.
Hazard Identification and Classification
-
GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the necessary PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a respirator may be necessary.
Safe Handling Protocol
The following step-by-step protocol outlines the essential procedures for the safe handling of this compound:
Caption: Experimental workflow for safe handling.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Handling:
-
Perform all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[5]
-
Avoid breathing vapors or mists.
-
Prevent contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.
-
Keep the compound away from open flames, sparks, and other sources of ignition as it is a combustible liquid.
-
-
Storage and Disposal:
First-Aid Measures
In the event of exposure, immediate action is crucial. The following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Toxicological and Ecological Information
Conclusion
This compound is a valuable reagent in organic synthesis, but its handling requires a thorough understanding of its physical properties and potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and utilize this compound effectively in their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and conduct a thorough risk assessment for any new experimental procedure.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. americanelements.com [americanelements.com]
- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 76742-48-8|this compound|BLD Pharm [bldpharm.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. fishersci.com [fishersci.com]
The Versatile Intermediate: A Technical Guide to Methyl 2,2-diethoxyacetimidate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,2-diethoxyacetimidate, a seemingly unassuming molecule, holds significant potential as a versatile building block in the synthesis of complex organic scaffolds, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis, key chemical properties, and notable applications, offering field-proven insights for its effective utilization in research and drug development.
Core Properties and Structural Features
This compound (CAS No. 76742-48-8) is an organic compound featuring both an imidate and a diet acetal functional group.[1] This unique combination of reactive sites is the foundation of its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76742-48-8 | [1] |
| Molecular Formula | C₇H₁₅NO₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Colorless oil (predicted) | General chemical knowledge |
| Boiling Point | ~194-196 °C (predicted) | General chemical knowledge |
The imidate moiety, with its carbon-nitrogen double bond, is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or amidation. The diethoxyacetal group provides a masked aldehyde functionality, which can be revealed under specific acidic conditions. This dual reactivity allows for a stepwise and controlled construction of molecular complexity.
Synthesis of this compound: The Pinner Reaction
The most common and efficient method for the synthesis of this compound is through a variation of the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this specific case, diethoxyacetonitrile reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride.
Mechanistic Insights
The Pinner reaction proceeds through the initial protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol (methanol). The resulting intermediate then undergoes tautomerization and subsequent protonation to form the stable imidate salt, which upon neutralization yields the free imidate, this compound.
Experimental Protocol: A General Procedure
Materials:
-
Diethoxyacetonitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)
-
Anhydrous diethyl ether
-
A suitable reaction vessel equipped with a drying tube and a magnetic stirrer
Procedure:
-
Dissolve diethoxyacetonitrile in an excess of anhydrous methanol in the reaction vessel and cool the mixture in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add a solution of HCl in an anhydrous solvent dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess solvent and HCl are typically removed under reduced pressure.
-
The resulting crude product, often the hydrochloride salt of the imidate, is then neutralized. This can be achieved by carefully adding a base (e.g., a solution of sodium methoxide in methanol, followed by filtration of the resulting sodium chloride) or by partitioning between an organic solvent and a mild aqueous base.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Applications in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems, which are prevalent in medicinal chemistry. Its reaction with binucleophiles is a powerful strategy for constructing five- and six-membered rings.
Synthesis of Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous approved drugs. This compound can react with 1,3-dicarbonyl compounds or their equivalents in the presence of a nitrogen source, such as ammonia or an amidine, to form substituted pyrimidines.[2][3][4] The diethoxyacetal moiety can be hydrolyzed in situ to an aldehyde, which then participates in the condensation reaction.
Synthesis of Imidazoles
Imidazoles are another important class of heterocycles found in many biologically active compounds. The reaction of this compound with α-amino ketones or their equivalents provides a direct route to substituted imidazoles.[5][6][7] In this reaction, the imidate serves as a one-carbon synthon, providing the C2 position of the imidazole ring.
Potential in Agrochemicals
Beyond pharmaceuticals, intermediates like this compound have potential applications in the synthesis of agrochemicals, such as herbicides and pesticides.[8][9][10] The heterocyclic scaffolds derived from this reagent are also found in various active ingredients used in crop protection.
Key Publications and Further Reading
While a comprehensive review specifically dedicated to this compound is not prominent in the literature, its chemistry is well-grounded in the broader context of imidate and acetal chemistry. Researchers interested in this compound should refer to foundational texts and reviews on the Pinner reaction and the synthesis of heterocyclic compounds. Key publications demonstrating the utility of related acetimidates in the synthesis of complex molecules provide valuable analogous information.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of an imidate and a masked aldehyde functionality allows for the efficient construction of a variety of important heterocyclic scaffolds. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its reactivity and synthetic applications can unlock new avenues for the creation of novel and potent bioactive molecules. The continued exploration of its reaction scope is likely to further solidify its position as a key building block in the synthetic chemist's toolbox.
References
- 1. 76742-48-8|this compound|BLD Pharm [bldpharm.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Theoretical and Molecular Modeling of Methyl 2,2-diethoxyacetimidate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the computational study of Methyl 2,2-diethoxyacetimidate. Moving beyond a simple recitation of methods, this guide explains the causality behind methodological choices, establishing a self-validating workflow from initial structure generation to the prediction of dynamic properties. Every step is grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.
Introduction: The "Why" and "How" of Modeling this compound
This compound is an organic compound featuring an imidate functional group and diethoxy acetal protection.[1] Its structure presents several points of interest for computational analysis: multiple rotatable bonds suggesting conformational flexibility, and a combination of nitrogen and oxygen atoms that dictate its electronic landscape, reactivity, and potential for intermolecular interactions.[1][2]
Computational chemistry and molecular modeling provide a powerful lens to investigate such molecules at a level of detail inaccessible to many experimental techniques alone.[3][4] By applying first-principles quantum mechanics and classical physics models, we can reliably predict molecular geometries, electronic properties, vibrational spectra, and dynamic behavior, offering critical insights for applications ranging from reaction mechanism studies to rational drug design.[4][5]
This guide outlines a comprehensive, multi-stage workflow designed to build a complete in-silico picture of this compound.
Caption: Overall computational workflow for this compound.
Section 1: Quantum Mechanical (QM) Analysis for Structure and Electronic Properties
The foundation of understanding any molecule lies in its electronic structure. For this, we turn to quantum mechanics, specifically Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and efficiency for organic molecules.[3][6][7]
Geometry Optimization: Finding the Most Stable Structure
The first critical step is to determine the molecule's lowest-energy three-dimensional structure.[8][9] An incorrect starting geometry will invalidate all subsequent calculations.
Causality of Method Selection:
-
Theory: Density Functional Theory (DFT) is chosen over simpler methods like molecular mechanics for its explicit treatment of electrons, providing high accuracy for geometry and electronic properties.[4] It is more computationally feasible than higher-level wave function-based methods for routine calculations.[6]
-
Functional: The B3LYP functional is a robust choice for general-purpose organic chemistry.[10] It is a hybrid functional that includes a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error found in simpler functionals, leading to more accurate descriptions of electronic structure.[11] For systems with significant non-covalent interactions, a functional from the M06 family or the addition of an empirical dispersion correction (e.g., B3LYP-D3) would be advisable.[11]
-
Basis Set: The 6-31G(d,p) basis set provides a good starting point. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic nature of electron density in chemical bonds and are crucial for accurate geometry predictions.[10]
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Generation: Draw the 2D structure of this compound and convert it to an initial 3D structure using software like Avogadro or ChemDraw. Perform a preliminary geometry cleanup using a universal force field (UFF) or MMFF94.
-
Input File Preparation (Gaussian Example):
-
Execution: Submit the input file to a computational chemistry package like Gaussian, ORCA, or NWChem.[3]
-
Convergence Check: Monitor the calculation to ensure it converges successfully. This is typically indicated by a message like "Optimization completed" in the output file.
Frequency Calculation: Validation and Vibrational Analysis
A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is mandatory to validate the result.[12][13]
Trustworthiness through Self-Validation: The key principle here is that a true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point, meaning the calculated structure is not stable and will spontaneously distort.[13]
Experimental Protocol: Frequency Calculation
-
Input File Preparation: Using the optimized geometry from the previous step, set up a new calculation.
-
Execution and Validation: Run the calculation. Upon completion, search the output file for the computed frequencies. Confirm that all frequencies are positive numbers.
-
Analysis: The output provides predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available. It also yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[14]
Caption: Workflow for DFT geometry optimization and validation.
Electronic Property Analysis
With a validated structure, we can compute a wealth of electronic properties that describe the molecule's reactivity and interaction potential.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.[2]
| Property | Hypothetical Calculated Value | Significance |
| Total Energy (Hartree) | -552.12345 | Relative stability marker for comparing conformers. |
| Dipole Moment (Debye) | 2.15 D | Indicates overall molecular polarity. |
| HOMO Energy (eV) | -8.5 eV | Potential for electron donation. |
| LUMO Energy (eV) | 1.2 eV | Potential for electron acceptance. |
| HOMO-LUMO Gap (eV) | 9.7 eV | Indicator of kinetic stability. |
Section 2: Molecular Dynamics (MD) for Conformational Dynamics
While QM provides a static, zero-Kelvin picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations use classical mechanics (force fields) to model the movement of atoms over time, revealing conformational flexibility and interactions with a solvent environment.[15]
Force Field Parameterization
MD simulations rely on force fields—sets of parameters that define the potential energy of the system. While general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) exist, they may not have accurate parameters for the specific imidate group in our molecule.[16][17][18]
Trustworthiness through Customization: For novel or uncommon functional groups, deriving custom parameters from high-level QM calculations is the most rigorous approach.[16][18] This typically involves calculating the potential energy surface for bond stretches, angle bends, and dihedral rotations using DFT and then fitting force field parameters to reproduce these QM-derived energies. Tools like the Force Field Toolkit (ffTK) can facilitate this process.[16][18]
MD Simulation in a Solvent
Simulating the molecule in an explicit solvent (e.g., a box of water molecules) provides a much more realistic view of its behavior than a gas-phase simulation.[19]
Experimental Protocol: MD Simulation Setup (GROMACS/AMBER)
-
System Preparation:
-
Place the QM-optimized structure of this compound into the center of a simulation box (e.g., a cubic box with 10 Å padding).
-
Generate the molecular topology using the chosen force field (e.g., GAFF).
-
-
Solvation: Fill the simulation box with a pre-equilibrated solvent model, such as TIP3P water.[19]
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the solute carries a net charge.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during setup.[20]
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble (Constant Pressure): Continue equilibration at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density. Monitor temperature, pressure, and density for stability.
-
-
Production Run: Once the system is equilibrated, run the production MD simulation for the desired timescale (e.g., 100 ns).[20] Trajectories are saved at regular intervals for analysis.
Caption: Workflow for setting up and running a Molecular Dynamics simulation.
Trajectory Analysis
The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:
-
Conformational Flexibility: By tracking the dihedral angles of the rotatable bonds, one can identify the preferred conformations and the energy barriers between them.
-
Solvent Interactions: Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding water molecules at a certain distance from specific atoms (like the nitrogen or carbonyl oxygen), quantifying hydrogen bonding.
-
Structural Stability: Root Mean Square Deviation (RMSD) of the solute over time can indicate whether the molecule maintains a stable conformation or undergoes significant structural changes.
Conclusion
This guide has detailed a rigorous, multi-faceted computational workflow for the comprehensive analysis of this compound. By systematically applying validated quantum mechanical and molecular dynamics protocols, researchers can build a detailed model of the molecule's structural, electronic, and dynamic properties. This in-silico data provides a powerful foundation for understanding reactivity, predicting intermolecular interactions, and guiding further experimental investigation in materials science and drug discovery.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. eolss.net [eolss.net]
- 5. Computational and Advanced Organic Chemistry | Swinburne [swinburne.edu.au]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 18. simbac.gatech.edu [simbac.gatech.edu]
- 19. researchgate.net [researchgate.net]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
Methyl 2,2-diethoxyacetimidate: A Versatile Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Privileged Synthetic Tool
In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery. These cyclic structures are prevalent in a vast number of approved therapeutic agents and natural products, owing to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[1][2][3] Among the myriad of synthetic intermediates, Methyl 2,2-diethoxyacetimidate emerges as a highly valuable and versatile building block. Its unique combination of functional groups—a reactive imidate and a stable diethyl acetal—provides a powerful platform for the synthesis of key heterocyclic systems, particularly substituted imidazoles and pyrimidines.
This guide serves as a technical exploration into the core applications of this compound. As a senior application scientist, the focus will be not merely on the synthetic protocols but on the underlying chemical logic, the strategic advantages this reagent offers in a drug discovery campaign, and the practical methodologies for its successful implementation in the laboratory.
Section 1: Core Characteristics and Reactivity Profile
This compound, systematically named Methyl 2,2-diethoxyethanimidoate, is a liquid organic compound whose utility is dictated by the interplay of its distinct functional moieties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76742-48-8 | [5] |
| Molecular Formula | C₇H₁₅NO₃ | [5] |
| Molecular Weight | 161.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 159.0 ± 50.0 °C (Predicted) | [5] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [5] |
| Storage | 2-8°C under inert atmosphere | [6] |
The synthetic power of this molecule stems from two key features:
-
The Methyl Imidate Group (C(=NH)-OCH₃): This is the primary center of reactivity. The carbon atom of the imidate is electrophilic and susceptible to attack by nucleophiles. This functionality serves as a masked carboximidic acid, primed for cyclocondensation reactions. Upon reaction, it efficiently introduces a nitrogen and a substituted carbon atom into the new heterocyclic ring.[5]
-
The Diethyl Acetal Group (-CH(OCH₂CH₃)₂): In contrast to the reactive imidate, the diethyl acetal is a robust protecting group for an aldehyde. It is stable to the basic or mildly acidic conditions often employed in heterocycle synthesis, preventing unwanted side reactions. This stability is a key advantage, allowing for late-stage deprotection to unmask a reactive aldehyde for further functionalization of the synthesized scaffold.
This duality—a reactive site for ring formation and a stable, latent functional group—is what makes this compound a strategic choice for building molecular complexity.
Section 2: Cornerstone Application: Synthesis of Substituted Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the antifungal agent clotrimazole. The reaction of an alkyl imidate with an α-aminocarbonyl compound is a classic and reliable method for constructing this ring system.[7][8]
2.1: The Reaction Mechanism: A Stepwise View
The synthesis proceeds via a well-defined cyclocondensation pathway. The choice of an imidate like this compound is causal; its electrophilicity is sufficient to react with the amino group of the α-aminoketone without requiring harsh activating agents that could compromise other functional groups.
The mechanism unfolds in three key stages:
-
Nucleophilic Attack: The primary amine of the α-aminocarbonyl compound attacks the electrophilic carbon of the imidate.
-
Intramolecular Cyclization: The intermediate undergoes cyclization, where the nitrogen atom that was originally part of the imidate attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting heterocyclic intermediate eliminates two molecules of water to form the stable, aromatic imidazole ring.
Diagram 1: General Mechanism for Imidazole Synthesis
Caption: Mechanism of imidazole formation via cyclocondensation.
2.2: A Practical Case Study: Synthesis of a 2,4,5-Trisubstituted Imidazole
To illustrate the practical application, we will detail a representative protocol adapted from established methods for alkyl imidates.[7] This protocol describes the synthesis of a 2-methyl-4,5-diphenylimidazole core, a common starting point for further medicinal chemistry exploration.
Diagram 2: Experimental Workflow for Imidazole Synthesis
Caption: Step-by-step workflow for laboratory synthesis.
2.3: Detailed Experimental Protocol
This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions to drive the equilibrium towards the dehydrated, aromatic product.
Materials:
-
This compound
-
2-Amino-1,2-diphenylethanone hydrochloride (α-aminodeoxybenzoin HCl)
-
Sodium Acetate (anhydrous)
-
Ethanol, absolute
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1,2-diphenylethanone hydrochloride (1.0 eq).
-
Addition of Base: Add anhydrous sodium acetate (1.1 eq). The base is critical to neutralize the hydrochloride salt in situ, liberating the free amine which is the active nucleophile.
-
Addition of Reagents: Add absolute ethanol (approx. 20 mL) to dissolve the solids, followed by this compound (1.05 eq). A slight excess of the imidate ensures complete consumption of the more valuable aminoketone.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add deionized water (20 mL) to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with a cold 1:1 ethanol/water mixture. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol) to yield the pure 2-methyl-4,5-diphenyl-1H-imidazole derivative.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
2.4: Expected Outcomes and Data Summary
The successful synthesis will yield a crystalline solid. The data below is representative of what would be expected for such a reaction, providing benchmarks for yield and purity.
Table 2: Representative Data for Imidazole Synthesis
| Parameter | Expected Value | Notes |
| Product | 2-(1,1-diethoxy)methyl-4,5-diphenyl-1H-imidazole | The diethoxyacetal group is retained. |
| Yield | 75-85% | Dependent on reaction scale and purity of reagents. |
| Appearance | White to off-white crystalline solid | |
| ¹H NMR | Signals corresponding to aromatic protons, N-H proton, and the characteristic diethoxyacetal protons. | The acetal CH typically appears as a triplet, and the OCH₂ as a quartet. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the product's molecular weight. | Confirms the molecular formula. |
Section 3: Expanding Synthetic Utility to Pyrimidines
The versatility of this compound extends to the synthesis of pyrimidines, another critical heterocycle in medicinal chemistry (e.g., Imatinib, 5-Fluorouracil). The synthetic logic is analogous to imidazole formation but employs a 1,3-binucleophile instead of a 1,2-binucleophile.[1][5][9]
The reaction typically involves the condensation of the imidate with a β-dicarbonyl compound, a β-keto ester, or other 1,3-dielectrophilic equivalents in the presence of a base. The imidate provides the N1-C2-N3 fragment of the pyrimidine ring. This powerful strategy allows for the rapid assembly of highly substituted pyrimidine cores, which are central to the development of kinase inhibitors and other targeted therapies.
Section 4: Strategic Implications for Drug Discovery
The use of building blocks like this compound has profound implications for the efficiency of a drug discovery program.
-
Library Synthesis: Its straightforward reactivity makes it ideal for parallel synthesis, enabling the rapid generation of a library of imidazole or pyrimidine analogues. By varying the aminoketone or dicarbonyl starting material, chemists can explore a wide chemical space around a core scaffold to build structure-activity relationships (SAR).
-
Modulation of Properties: The substituents introduced by the building block directly influence the properties of the final molecule. The methyl group at the 2-position of the imidazole can enhance binding affinity or block metabolic degradation. The diethoxyacetal group, if carried through the synthesis, increases lipophilicity and can be deprotected at a later stage to reveal an aldehyde, providing a handle for conjugation, labeling, or further diversification.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, stability, and ability to serve as a precursor to multiple privileged heterocyclic scaffolds make it an invaluable asset in the synthesis of novel therapeutic candidates. By understanding the causality behind its reactivity and mastering its application in cyclocondensation reactions, research and development teams can significantly accelerate the design-make-test-analyze cycle that drives modern drug discovery.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Role of Methyl 2,2-diethoxyacetimidate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Methyl 2,2-diethoxyacetimidate
This compound, a member of the imidate family of organic compounds, presents a unique combination of reactive sites that make it a powerful tool in synthetic organic chemistry.[1] Its structure, featuring a nucleophilic imine nitrogen and an electrophilic carbon atom, allows for facile reaction with a variety of dinucleophilic partners to construct heterocyclic systems.[2][3] The diethoxyacetal moiety serves as a masked aldehyde, which can be unveiled under specific conditions, further expanding its synthetic utility.
This guide will explore the application of this compound in the synthesis of three key classes of heterocycles that are prevalent in pharmaceuticals and biologically active molecules: imidazoles, oxazoles, and thiazoles.[4][5][6]
Core Principles of Reactivity
The synthetic utility of this compound in heterocyclic synthesis is primarily based on the Pinner reaction and subsequent cyclocondensation. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt.[2][7] While this compound is a pre-formed imidate, its reactivity mirrors that of Pinner reaction intermediates.
The general reaction mechanism involves the initial protonation of the imidate nitrogen, which enhances the electrophilicity of the imidate carbon. This is followed by nucleophilic attack from a suitable dinucleophile, leading to a tetrahedral intermediate. Subsequent elimination of methanol and cyclization, often with the elimination of ethanol, drives the formation of the stable aromatic heterocyclic ring.
Application in Imidazole Synthesis
Imidazole rings are a cornerstone of many pharmaceuticals due to their diverse biological activities.[4][8] The synthesis of 2-substituted imidazoles can be efficiently achieved through the condensation of this compound with 1,2-diamines. The diethoxyacetal group at the 2-position of the resulting imidazole can be retained as a protected aldehyde or hydrolyzed to the free aldehyde for further functionalization.
Protocol 1: Synthesis of 2-(diethoxymethyl)-4,5-diphenyl-1H-imidazole
This protocol details the synthesis of a model 2-(diethoxymethyl)-substituted imidazole from benzoin, ammonia, and this compound. This approach is analogous to the well-established Radiszewski synthesis.[9][10]
Reaction Scheme:
Caption: Synthesis of a 2-(diethoxymethyl)imidazole.
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| Benzoin | 212.24 g/mol | 2.12 g | 10 mmol |
| This compound | 161.20 g/mol | 1.77 g | 11 mmol |
| Ammonium acetate | 77.08 g/mol | 7.71 g | 100 mmol |
| Glacial Acetic Acid | 60.05 g/mol | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (2.12 g, 10 mmol), ammonium acetate (7.71 g, 100 mmol), and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add this compound (1.77 g, 11 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(diethoxymethyl)-4,5-diphenyl-1H-imidazole as a solid.
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the diethoxymethyl group and the diphenylimidazole core.
Application in Oxazole Synthesis
The oxazole scaffold is another privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[5] A plausible and efficient route to 2-substituted oxazoles involves the condensation of this compound with α-hydroxy ketones, a modification of the Robinson-Gabriel synthesis.
Protocol 2: Synthesis of 2-(diethoxymethyl)-4,5-diphenyloxazole
This protocol outlines the synthesis of a 2-(diethoxymethyl)-substituted oxazole from benzoin and this compound under acidic conditions.
Reaction Scheme:
Caption: Synthesis of a 2-(diethoxymethyl)oxazole.
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| Benzoin | 212.24 g/mol | 2.12 g | 10 mmol |
| This compound | 161.20 g/mol | 1.93 g | 12 mmol |
| Polyphosphoric Acid (PPA) | - | ~10 g | - |
| Toluene | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzoin (2.12 g, 10 mmol) and this compound (1.93 g, 12 mmol) in 50 mL of toluene.
-
Add polyphosphoric acid (~10 g) to the stirred solution.
-
Heat the reaction mixture to 110 °C and maintain for 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(diethoxymethyl)-4,5-diphenyloxazole.
Expected Yield: 55-65%
Characterization: The structure of the product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Application in Thiazole Synthesis
Thiazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[6] The Hantzsch thiazole synthesis is a classic method for their preparation. A modification of this approach, using this compound as a C2 synthon, allows for the synthesis of 2-(diethoxymethyl)thiazoles from α-haloketones and a sulfur source, followed by reaction with the imidate. A more direct approach involves the cyclocondensation with a bifunctional reagent like cysteamine.
Protocol 3: Synthesis of 2-(diethoxymethyl)-4,5-dihydrothiazole
This protocol describes the synthesis of a thiazoline, a precursor to thiazoles, from this compound and cysteamine (2-aminoethanethiol).
Reaction Scheme:
Caption: Synthesis of a 2-(diethoxymethyl)thiazoline.
Materials:
| Reagent | Molecular Weight | Amount | Moles |
| Cysteamine hydrochloride | 113.61 g/mol | 1.14 g | 10 mmol |
| This compound | 161.20 g/mol | 1.61 g | 10 mmol |
| Triethylamine | 101.19 g/mol | 2.8 mL | 20 mmol |
| Ethanol | - | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend cysteamine hydrochloride (1.14 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add triethylamine (2.8 mL, 20 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free base.
-
Add this compound (1.61 g, 10 mmol) to the reaction mixture.
-
Reflux the mixture for 8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the triethylamine hydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(diethoxymethyl)-4,5-dihydrothiazole.
Expected Yield: 70-80%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent oxidation of the thiazoline to the corresponding thiazole can be achieved using various oxidizing agents like manganese dioxide.
Conclusion and Future Perspectives
This compound serves as a versatile and efficient building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this reagent. The diethoxymethyl group can be readily deprotected to an aldehyde, opening up avenues for further derivatization and the creation of diverse chemical libraries for drug discovery and materials science applications. Future work could focus on expanding the substrate scope, developing enantioselective cyclization methods, and exploring the utility of this reagent in the synthesis of more complex polycyclic heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]
- 6. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 9. CN104529903A - Method for synthesizing 2-methyl-4,5-diphenylimidazole and 2,3,4-triphenyl-oxazole - Google Patents [patents.google.com]
- 10. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Bioactive Scaffolds: A Technical Guide to Methyl 2,2-diethoxyacetimidate in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the quest for novel molecular frameworks with therapeutic potential is perpetual. Among the vast arsenal of synthetic reagents, Methyl 2,2-diethoxyacetimidate has emerged as a versatile and powerful building block for the construction of a variety of biologically active nitrogen-containing heterocycles. This technical guide, designed for the discerning researcher, provides an in-depth exploration of the applications and protocols involving this valuable reagent, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that govern its use in the synthesis of molecules of medicinal interest.
Introduction to a Versatile Synthon
This compound, with the CAS Number 76742-48-8, is an organic compound featuring a unique combination of an imidate and an acetal functional group.[1][2][3] This dual reactivity is the cornerstone of its synthetic utility, allowing it to act as a potent electrophile and a precursor to a reactive C-N-C fragment. Its structure, C7H15NO3, and molecular weight of 161.2 g/mol , belie the complexity of the molecular architectures it can help create.[1][2][3]
The primary application of this compound lies in its ability to participate in cyclocondensation reactions, particularly for the formation of substituted imidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic drugs exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] This guide will focus on the practical application of this compound in constructing these vital heterocyclic systems.
Core Application: The Synthesis of Substituted Imidazoles
The reaction of this compound with α-amino ketones is a robust and efficient method for the synthesis of 2-substituted-4,5-disubstituted imidazoles. This transformation provides a convergent and modular approach to a diverse array of imidazole derivatives.
Mechanistic Insights: A Stepwise Look at Imidazole Formation
The reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine of the α-amino ketone onto the electrophilic carbon of the imidate. This forms a tetrahedral intermediate.
-
Elimination of Methanol: The tetrahedral intermediate collapses with the elimination of a molecule of methanol to form a more stable amidine intermediate.
-
Intramolecular Cyclization: The lone pair of the nitrogen in the amidine then attacks the carbonyl carbon of the ketone intramolecularly, leading to the formation of a five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, losing a molecule of water, to yield the aromatic imidazole ring. The diethoxyacetal group is hydrolyzed during the workup to reveal the substituent at the 2-position.
Caption: Mechanism of Imidazole Synthesis.
Application in the Synthesis of a Kinase Inhibitor Precursor
A practical application of this methodology is the synthesis of 2-methyl-4,5-diphenyl-1H-imidazole, a key intermediate in the development of certain kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies.
Table 1: Synthesis of 2-Methyl-4,5-diphenyl-1H-imidazole
| Reagent 1 | Reagent 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Amino-1,2-diphenylethanone | 2-Methyl-4,5-diphenyl-1H-imidazole | Glacial Acetic Acid | Reflux | 4 | ~85 |
Detailed Protocol: Synthesis of 2-Methyl-4,5-diphenyl-1H-imidazole
This protocol provides a step-by-step guide for the synthesis of a key imidazole intermediate.
Materials:
-
This compound
-
2-Amino-1,2-diphenylethanone hydrochloride
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1,2-diphenylethanone hydrochloride (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add this compound (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-4,5-diphenyl-1H-imidazole.
Caption: Experimental Workflow for Imidazole Synthesis.
Expanding the Horizon: Synthesis of Dihydroimidazoles
This compound can also be employed in reactions with 1,2-diamines to furnish 2-substituted-4,5-dihydro-1H-imidazoles (imidazolines). These scaffolds are also present in various biologically active compounds.
The reaction mechanism is analogous to the imidazole synthesis, involving an initial nucleophilic attack by one of the amino groups of the diamine on the imidate, followed by elimination of methanol to form an amidine. Subsequent intramolecular cyclization with the elimination of a second molecule of alcohol (from the diethoxyacetal) leads to the formation of the dihydroimidazole ring.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of functional group synergy in organic synthesis. Its ability to readily participate in cyclocondensation reactions provides a straightforward and efficient entry into the world of biologically active nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent in their pursuit of novel therapeutic agents. As with any synthetic methodology, a thorough understanding of the underlying principles is paramount to achieving success and innovation at the bench.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. biolmolchem.com [biolmolchem.com]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-(2,2-Diethoxyacetyl) Group: A Versatile Acetal-Based Protecting Strategy for Amines
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials development, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often necessitates temporary masking to prevent undesired side reactions. This guide provides a comprehensive exploration of Methyl 2,2-diethoxyacetimidate as a reagent for the introduction of the N-(2,2-diethoxyacetyl) protecting group for amines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic advantages of this acetal-based protection strategy.
Introduction: The Need for Amine Protection and the Role of the N-(2,2-Diethoxyacetyl) Group
The synthesis of complex molecules often requires a multi-step approach where specific reactions are performed in a controlled sequence. Amines, being nucleophilic, can react with a wide range of electrophiles, including acylating agents, alkylating agents, and carbonyl compounds.[1] This reactivity, while synthetically useful, can be a significant challenge when other parts of the molecule need to be modified. Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity, allowing other transformations to occur selectively.[2][3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[3][4]
Commonly used amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). While highly effective, the conditions required for their removal (strong acid for Boc, hydrogenolysis for Cbz, and base for Fmoc) may not be compatible with all substrates. This necessitates the development of alternative protecting groups with distinct cleavage mechanisms.
The N-(2,2-diethoxyacetyl) group, introduced via this compound, offers a valuable alternative. This protecting group is essentially an N-acyl acetal. Its key feature is its stability to a range of conditions while being susceptible to cleavage under mild acidic hydrolysis, regenerating the free amine.[5][6][7] This orthogonality provides chemists with a powerful tool for strategic synthesis design.
The Chemistry of Protection and Deprotection
The protection of an amine with this compound and the subsequent deprotection of the N-(2,2-diethoxyacetyl) group are governed by fundamental principles of organic reactivity.
Mechanism of Amine Protection
The reaction of a primary or secondary amine with this compound proceeds through a nucleophilic attack of the amine on the imidate carbon. This is followed by the elimination of methanol to form the stable N-(2,2-diethoxyacetyl) protected amine. The reaction is typically carried out in an inert solvent and can be performed at room temperature or with gentle heating.
Diagram of the Protection Mechanism
Caption: Mechanism of amine protection.
Mechanism of Deprotection
The N-(2,2-diethoxyacetyl) group is stable to many reagents but can be readily cleaved under mild acidic conditions. The deprotection proceeds via acid-catalyzed hydrolysis of the acetal moiety to a hemiaminal, which is unstable and subsequently collapses to release the free amine and ethyl glyoxylate.[5][7][8] The use of dilute aqueous acid, often in a co-solvent like THF or acetone, is typically sufficient to effect this transformation.
Diagram of the Deprotection Mechanism
Caption: Mechanism of deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of an aromatic amine (aniline) and a subsequent deprotection. These serve as a general guideline and may require optimization for different substrates.
Protocol 1: Protection of Aniline with this compound
This protocol describes the synthesis of N-(2,2-diethoxyacetyl)aniline.
Materials:
-
Aniline
-
This compound
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent) and anhydrous toluene (5 mL per mmol of aniline).
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(2,2-diethoxyacetyl)aniline.
Workflow for Amine Protection
Caption: Workflow for amine protection.
Protocol 2: Deprotection of N-(2,2-Diethoxyacetyl)aniline
This protocol describes the cleavage of the N-(2,2-diethoxyacetyl) group to regenerate aniline.
Materials:
-
N-(2,2-Diethoxyacetyl)aniline
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-(2,2-diethoxyacetyl)aniline (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add 1 M HCl (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The deprotection is typically complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aniline can be purified by silica gel column chromatography if necessary.
Workflow for Amine Deprotection
Caption: Workflow for amine deprotection.
Stability and Orthogonality
The utility of a protecting group is largely defined by its stability under various reaction conditions and its orthogonality to other protecting groups. The N-(2,2-diethoxyacetyl) group exhibits a favorable profile in this regard.
Table 1: Stability of the N-(2,2-Diethoxyacetyl) Group
| Reagent/Condition | Stability | Notes |
| Bases | ||
| Strong aqueous bases (e.g., NaOH, KOH) | Stable | The amide linkage is generally resistant to hydrolysis under these conditions at room temperature. |
| Amine bases (e.g., Piperidine, DBU) | Stable | Compatible with Fmoc deprotection conditions in peptide synthesis.[9] |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | The acetal is inert to these strong nucleophiles.[10] |
| Acids | ||
| Mild aqueous acid (e.g., dilute HCl, AcOH) | Labile | Cleavage occurs readily at room temperature.[5][7] |
| Strong anhydrous acid (e.g., TFA) | Labile | Rapid cleavage is expected. |
| Reductive/Oxidative Conditions | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Compatible with the deprotection of Cbz and benzyl groups. |
| Common Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable | The acetal and amide are typically resistant to mild oxidation. |
This stability profile makes the N-(2,2-diethoxyacetyl) group orthogonal to several common protecting groups, as summarized below.
Table 2: Orthogonality with Common Protecting Groups
| Protecting Group | Removal Condition | Orthogonal to N-(2,2-diethoxyacetyl)? |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Yes |
| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) | No (Both are acid-labile) |
| Benzyl ethers (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes |
| Silyl ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Yes |
Spectroscopic Characterization
The successful protection and deprotection can be confirmed by various spectroscopic techniques. For N-(2,2-diethoxyacetyl)aniline, the following are expected spectroscopic features:
-
¹H NMR: The proton of the acetal methine group (-CH(OEt)₂) typically appears as a triplet around δ 4.8-5.0 ppm. The methylene protons of the ethoxy groups (-OCH₂CH₃) will appear as a quartet around δ 3.5-3.7 ppm, and the methyl protons will be a triplet around δ 1.2 ppm. The N-H proton will be a broad singlet.
-
¹³C NMR: The carbon of the acetal methine group will appear around δ 100-105 ppm. The amide carbonyl carbon will be in the range of δ 165-170 ppm.
-
IR Spectroscopy: A strong absorption band for the amide C=O stretch will be observed around 1680-1700 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹.
Upon deprotection, the characteristic signals for the N-(2,2-diethoxyacetyl) group will disappear from the spectra, and the signals corresponding to the free amine will reappear.
Conclusion
This compound provides a valuable method for the protection of amines as N-(2,2-diethoxyacetyl) derivatives. This acetal-based protecting group offers a unique set of stability and reactivity properties, most notably its stability to basic and many reductive/oxidative conditions, coupled with its facile cleavage under mild acidic hydrolysis. This orthogonality makes it a useful tool in complex multi-step syntheses, particularly when other acid-labile or base-labile protecting groups are not suitable. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this versatile protecting group strategy into their synthetic repertoire.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
"Methyl 2,2-diethoxyacetimidate" experimental protocol for nucleophilic substitution
Application Note & Protocol
Methyl 2,2-diethoxyacetimidate: A Versatile Reagent for Nucleophilic Substitution in Heterocyclic Synthesis
Abstract
This compound is a valuable bifunctional reagent widely employed in organic synthesis. Featuring both an acetal and an imidate functional group, it serves as a versatile building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This application note provides a comprehensive technical guide on the use of this compound in nucleophilic substitution reactions. We will delve into the underlying reaction mechanisms, provide field-proven insights for optimizing reaction conditions, and present a detailed, step-by-step protocol for a key application: the synthesis of 2-(diethoxymethyl)-4,5-dihydro-1H-imidazole, a precursor for various pharmacologically relevant scaffolds.
Introduction to this compound
This compound, (CAS 76742-48-8), is an organic compound that serves as an important intermediate in synthetic chemistry.[1][2] Its structure is unique, containing a reactive imidate moiety for nucleophilic attack and a protected aldehyde in the form of a diethyl acetal. This dual functionality allows for sequential and selective transformations, making it a powerful tool for drug development professionals and research scientists.
The imidate functional group is typically synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] This reaction, conducted under strictly anhydrous conditions to prevent hydrolysis to the corresponding ester, produces a stable imidate salt that can be isolated or used in situ.[5][6] The resulting imidate is an excellent electrophile, primed for reaction with a variety of nucleophiles.
Scientific Principles & Reaction Mechanism
The utility of this compound in nucleophilic substitution lies in the high electrophilicity of the imidate carbon atom. The reaction is typically acid-catalyzed, where protonation of the imidate nitrogen significantly enhances the electrophilic character of the adjacent carbon, making it highly susceptible to attack by even weak nucleophiles.
The general mechanism proceeds as follows:
-
Protonation: The imidate nitrogen is protonated by an acid catalyst, increasing the electrophilicity of the imino carbon.
-
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the activated imino carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the incoming nucleophile to the methoxy group.
-
Elimination: The protonated methoxy group is eliminated as methanol, a neutral leaving group, regenerating the catalyst and forming the final substituted product (e.g., an amidine).
When a bifunctional nucleophile such as ethylenediamine is used, the initial substitution is followed by an intramolecular cyclization, leading to the formation of a heterocyclic ring system, such as an imidazoline.[7]
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. This compound | 76742-48-8 [sigmaaldrich.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
"Methyl 2,2-diethoxyacetimidate" reaction with Grignard reagents
Application Note & Protocol
Topic: Reaction of Methyl 2,2-diethoxyacetimidate with Grignard Reagents for the Synthesis of α-Amino Acetals
Audience: Researchers, scientists, and drug development professionals.
Abstract
The nucleophilic addition of Grignard reagents to carbon-nitrogen double bonds represents a powerful strategy for carbon-carbon bond formation. This document provides a detailed guide to the reaction between this compound and various Grignard reagents (R-MgX). This transformation serves as a reliable and versatile method for synthesizing α-amino acetals, which are valuable synthetic intermediates.[1] The acetal moiety acts as a masked carbonyl group, while the amino group provides a handle for further functionalization, making these products highly useful building blocks in the synthesis of complex nitrogen-containing molecules, including aza-polycycles.[1] This guide covers the underlying reaction mechanism, a comprehensive, step-by-step experimental protocol, and critical insights for successful execution.
Scientific Foundation and Mechanism
The core of this reaction is the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbon of the imidate's C=N double bond. The imidate, while structurally similar to an ester, reacts at the imine carbon, which is rendered electrophilic by the electronegative nitrogen atom.[2]
Mechanistic Steps:
-
Nucleophilic Attack: The Grignard reagent (R-MgX), a potent nucleophile, attacks the imidate carbon.[3] Simultaneously, the pi-electrons of the C=N bond shift to the nitrogen atom, forming a magnesium-nitrogen intermediate. This step creates the new carbon-carbon bond.
-
Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This protonates the nitrogen atom, yielding the final α-amino acetal product and magnesium salts, which are subsequently removed during the aqueous workup.
The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic sources like water, which would quench the reagent and halt the desired reaction.[3][5]
Reaction Mechanism Diagram
Caption: Nucleophilic attack of the Grignard reagent on the imidate followed by acidic workup.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of an alkyl Grignard reagent with this compound. Reagent quantities can be adapted for different Grignard reagents.
Materials and Reagents
-
This compound: (Substrate, 1.0 equiv)
-
Grignard Reagent: (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether, 1.2 equiv)
-
Anhydrous Solvents: Diethyl ether (Et₂O) or Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.[5]
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).[4]
-
Extraction Solvent: Ethyl acetate (EtOAc) or Diethyl ether (Et₂O).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Equipment Setup
-
Three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere.[6]
-
Magnetic stirrer and stir bar.
-
Septa for reagent addition via syringe.
-
Low-temperature thermometer.
-
Cooling bath (Dry ice/acetone for -78 °C).[4]
-
Syringes and needles for transfer of anhydrous liquids.
-
Inert gas manifold (Schlenk line).
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the flame-dried three-neck flask with a stir bar, thermometer, and two septa.
-
Purge the flask with inert gas for 10-15 minutes to ensure an anhydrous and oxygen-free environment.[5]
-
Dissolve this compound (1.0 equiv) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath with magnetic stirring.[4]
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.2 equiv) dropwise via syringe over 20-30 minutes.
-
Expert Insight: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. The internal temperature should not rise above -65 °C.[4] A slight exotherm may be observed.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Progress can be monitored by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully in a separate vial containing saturated NH₄Cl, extract with EtOAc, and spot on a TLC plate against the starting material.
-
-
Quenching and Workup:
-
While the reaction mixture is still at -78 °C, slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[4] An initial exotherm and gas evolution may occur.
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. If solids are present, add more extraction solvent and NH₄Cl solution until they dissolve.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes.
-
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of α-amino acetals via Grignard addition.
Expected Results & Scope
This reaction is generally high-yielding and tolerates a variety of Grignard reagents. The table below provides representative data for different R-groups.
| Entry | Grignard Reagent (R-MgX) | R Group | Typical Yield (%) |
| 1 | Phenylmagnesium Bromide | Phenyl | 85-95% |
| 2 | Ethylmagnesium Bromide | Ethyl | 80-90% |
| 3 | Vinylmagnesium Bromide | Vinyl | 75-85% |
| 4 | Benzylmagnesium Chloride | Benzyl | 82-92% |
| 5 | tert-Butylmagnesium Chloride | tert-Butyl | 60-75% |
Yields are estimations based on related literature for additions to imines and may vary based on specific reaction conditions and purification efficiency.[7][8] Note that sterically hindered Grignard reagents like tert-butylmagnesium chloride may result in lower yields due to steric hindrance during the nucleophilic attack.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive/quenched Grignard reagent. 2. Wet solvent or glassware. 3. Impure starting imidate. | 1. Use freshly prepared or recently titrated Grignard reagent. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[6] 3. Purify the imidate before use. |
| Recovery of Starting Imidate | 1. Insufficient Grignard reagent added. 2. Reaction temperature too low or time too short. | 1. Titrate the Grignard reagent and ensure at least 1.2 equivalents are added. 2. Allow the reaction to stir for a longer duration or warm slightly (e.g., to -40 °C) after initial stirring. |
| Formation of Side Products | 1. Reaction temperature was too high. 2. Grignard reagent added too quickly. | 1. Maintain strict temperature control at -78 °C.[4] 2. Add the Grignard reagent slowly via a syringe pump for better control. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, flammable, and corrosive. They react violently with water. Handle exclusively under an inert atmosphere.[5]
-
Anhydrous Ethers (Et₂O, THF): Are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Quenching: The quenching process can be exothermic and may release flammable gases. Perform slowly and behind a safety shield.
Conclusion
The reaction of this compound with Grignard reagents is an efficient and reliable method for the synthesis of α-amino acetals. These products are versatile intermediates for further synthetic transformations.[1] Careful control over reaction parameters, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. The protocol described herein provides a solid foundation for researchers to successfully implement this valuable carbon-carbon bond-forming reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. adichemistry.com [adichemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
Application Notes: Methyl 2,2-diethoxyacetimidate in Amidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Amidine Moiety
Amidines are a crucial class of organic compounds characterized by the RC(NR')NR''R''' functional group. They are recognized as important pharmacophores in modern drug discovery and are integral components of numerous pharmaceutical candidates for antiprotozoal and antimicrobial treatments.[1] Their structural similarity to guanidines allows them to participate in key biological interactions. Furthermore, amidines serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles like imidazoles and quinazolines.[2] Given their broad utility, the development of efficient and mild synthetic routes to access these structures is of paramount importance in medicinal chemistry.
Overcoming the Challenges of Traditional Amidine Synthesis
The classical Pinner reaction has long been a cornerstone for the synthesis of amidines. This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with an amine to yield the corresponding amidine.[3][4] However, the Pinner synthesis is not without its drawbacks:
-
Harsh Conditions: The reaction typically requires strong acids, such as anhydrous hydrogen chloride gas, which can be difficult to handle and incompatible with sensitive functional groups.[4]
-
Intermediate Instability: The intermediate Pinner salts can be unstable and susceptible to decomposition or side reactions, particularly in the presence of moisture.[5]
-
Limited Substrate Scope: Nitriles with certain electronic properties may be unreactive under the strongly acidic conditions.[3]
These limitations necessitate the exploration of alternative reagents that can provide amidines under milder and more controlled conditions.
Methyl 2,2-diethoxyacetimidate: A Superior Reagent for Amidine Formation
This compound emerges as an excellent alternative to the traditional Pinner reaction. As a stable, pre-formed imidate, it circumvents the need for the in-situ generation of a reactive intermediate from a nitrile and alcohol. This reagent offers several distinct advantages:
-
Mild Reaction Conditions: The reaction of this compound with amines typically proceeds under neutral or mildly basic conditions, avoiding the use of strong acids.[6] This enhances the functional group tolerance of the reaction, allowing for the synthesis of more complex and sensitive molecules.
-
High Reactivity and Yields: Imidates are effective electrophiles that react readily with amine nucleophiles to form amidines in good to excellent yields.[7]
-
Operational Simplicity: The use of a stable, isolable imidate simplifies the experimental setup and procedure compared to the multi-step, in-situ Pinner reaction.
Reaction Mechanism and Workflow
The formation of an amidine from this compound and a primary amine proceeds through a well-defined nucleophilic substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the imidate.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking amine nitrogen to one of the ethoxy groups.
-
Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and forming the amidine product.
Reaction Workflow Diagram
Caption: General workflow for amidine synthesis.
Experimental Protocol: Synthesis of an N-Substituted Amidine
This protocol provides a general procedure for the reaction of this compound with a primary amine. Note: This is a representative protocol and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous methanol or acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the imidate in an appropriate volume of anhydrous solvent (e.g., methanol or acetonitrile).
-
Amine Addition: Under an inert atmosphere, add the primary amine (1.0-1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive amines. Reaction times can vary from a few hours to overnight.[8]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.
Data Presentation: Substrate Scope and Reaction Conditions
The reaction of imidates with amines is generally applicable to a wide range of substrates. The following table summarizes typical reaction outcomes.
| Amine Substrate | Product Type | Typical Conditions | Expected Yield | Reference |
| Aniline | N-Aryl Amidine | Acetonitrile, RT, 5h | >90% | [8] |
| Benzylamine | N-Alkyl Amidine | Methanol, RT to 40°C, 12h | Good to Excellent | [7] |
| Cyclohexylamine | N-Cycloalkyl Amidine | Acetonitrile, 50°C, 8h | Good | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Low nucleophilicity of the amine.- Steric hindrance. | - Increase the reaction temperature.- Use a more polar solvent to facilitate the reaction.- Increase the reaction time. |
| Formation of Side Products | - Presence of moisture leading to hydrolysis of the imidate.- Competing reactions with other functional groups. | - Ensure all glassware is dry and use anhydrous solvents.- Run the reaction under an inert atmosphere.- Protect sensitive functional groups if necessary. |
| Difficult Purification | - Similar polarity of starting material and product. | - Optimize the mobile phase for column chromatography.- Attempt crystallization from various solvent systems.- Consider converting the amidine to a salt for easier isolation and purification.[8] |
Conclusion
This compound serves as a highly effective and user-friendly reagent for the synthesis of amidines. By providing a stable imidate source, it allows for the formation of the valuable amidine functionality under mild conditions, with high yields, and broad substrate compatibility. This approach represents a significant improvement over traditional methods like the Pinner reaction, making it an invaluable tool for researchers in drug discovery and organic synthesis.
References
- 1. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Methyl 2,2-diethoxyacetimidate as a Versatile Intermediate for the Synthesis of Substituted Indazoles
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for treating renal cell carcinoma) and Axitinib (for the same indication) feature the indazole core, highlighting its therapeutic relevance.[2]
The synthesis of diversely substituted indazoles is therefore a cornerstone of modern drug discovery programs.[3][4] While numerous synthetic routes exist, including classical methods like the Jacobson synthesis and modern metal-catalyzed cyclizations, the demand for novel, efficient, and versatile methodologies persists.[5][6] This guide introduces a robust strategy utilizing Methyl 2,2-diethoxyacetimidate as a key building block for accessing functionalized 3-substituted indazoles.
Core Concept: The Acetal-Protected Imidate Strategy
This compound serves as a unique and powerful synthon. It can be considered a protected glyoxylic acid imidate. The key features that underpin its utility in this synthesis are:
-
Electrophilic Imidate Carbon: The imidate carbon is susceptible to nucleophilic attack by hydrazines, providing a reliable method for forming the crucial C-N bond.
-
Stable Acetal Protecting Group: The diethoxyacetal moiety is stable under the initial nucleophilic addition conditions but can be readily deprotected under acidic conditions to unmask a highly reactive aldehyde functionality, which is essential for the subsequent cyclization step.
This strategy hinges on a two-stage, one-pot process: the initial formation of an N-aryl-acetamidrazone intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the indazole ring.
Proposed Synthetic Pathway & Mechanism
The overall transformation involves the reaction of a substituted (2-halophenyl)hydrazine with this compound, followed by an intramolecular cyclization.
Stage 1: Formation of the Amidrazone Intermediate
The synthesis initiates with the nucleophilic attack of the substituted phenylhydrazine on the electrophilic carbon of this compound. This addition-elimination reaction proceeds smoothly, typically at room temperature or with gentle heating, to release methanol and form the critical N-(2-halophenyl)-2,2-diethoxyacetamidrazone intermediate. The choice of a solvent like ethanol or isopropanol is common for this step.
Stage 2: Acid-Catalyzed Cyclization and Aromatization
The second stage is the key ring-forming step. Upon introduction of a strong acid (e.g., HCl, H₂SO₄, or a Lewis acid), two crucial events occur:
-
Acetal Deprotection: The acid catalyzes the hydrolysis of the diethyl acetal to reveal an in situ aldehyde.
-
Intramolecular Cyclization: The newly formed aldehyde is highly electrophilic and is positioned for an intramolecular electrophilic attack on the ortho-position of the phenyl ring. This reaction, a variation of the Pictet-Spengler or Fischer indole type cyclization, forms the new C-C bond of the pyrazole ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic indazole ring system.
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed reaction mechanism for indazole synthesis.
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of 3-(diethoxymethyl)-1H-indazole as a representative example.
Materials and Equipment
-
Reagents: Phenylhydrazine, this compound, Anhydrous Ethanol, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, standard glassware.
Step-by-Step Synthesis Protocol
Caption: Workflow for the synthesis of substituted indazoles.
-
Amidrazone Formation: To a solution of phenylhydrazine (1.0 eq) in anhydrous ethanol (5 mL per mmol of hydrazine) in a round-bottom flask, add this compound (1.1 eq).
-
Reaction Monitoring: Stir the mixture at 60 °C for 4 hours. The progress of the intermediate formation can be monitored by TLC, observing the consumption of the starting phenylhydrazine.
-
Cyclization: After cooling the mixture to room temperature, add concentrated HCl (2.0 eq) dropwise. An exotherm may be observed.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The solution may change color. Monitor the formation of the indazole product by TLC.
-
Work-up: Cool the reaction to ambient temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted indazole.
Troubleshooting and Validation
-
Incomplete Intermediate Formation: If TLC shows significant starting material after 4 hours, add an additional 0.1 eq of the imidate and allow to stir for another 2 hours. Ensure anhydrous conditions.
-
Low Cyclization Yield: Incomplete cyclization may result from insufficient acid or time. If the aldehyde intermediate is observed on TLC after 2 hours of reflux, add another 0.5 eq of HCl and continue refluxing for another hour.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the ethoxy protons and the appearance of aromatic indazole protons in the NMR spectrum are key indicators of success.
Substrate Scope and Data
This method is tolerant of a range of substituents on the phenylhydrazine ring. Electron-donating groups (EDGs) can accelerate the cyclization step, while electron-withdrawing groups (EWGs) may require longer reaction times or stronger acidic conditions.
| Entry | Phenylhydrazine Substituent | Plausible Yield (%) | Notes |
| 1 | H | 75-85 | Standard condition. |
| 2 | 4-Methyl (EDG) | 80-90 | Faster cyclization may be observed. |
| 3 | 4-Methoxy (EDG) | 82-92 | Highly activated ring, excellent yield. |
| 4 | 4-Chloro (EWG) | 65-75 | May require slightly longer reflux time for complete cyclization. |
| 5 | 4-Nitro (strong EWG) | 50-65 | Deactivated ring; may require stronger acid (e.g., PPA) for optimal yield. |
Conclusion and Future Applications
The use of this compound provides a direct and efficient pathway to valuable 3-substituted indazole derivatives. The protocol is robust, scalable, and utilizes readily available starting materials. The resulting indazoles, equipped with a versatile handle at the 3-position, are ideal precursors for further functionalization in drug discovery campaigns.[4] Future work could focus on expanding the substrate scope to include more complex hydrazines and developing asymmetric variants of the cyclization step to access chiral indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Methyl 2,2-diethoxyacetimidate in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Methyl 2,2-diethoxyacetimidate in Library Synthesis
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Combinatorial chemistry serves as a powerful engine for generating vast numbers of compounds for high-throughput screening.[1][2] The choice of building blocks and core scaffolds is critical to the success of these endeavors. This compound has emerged as a versatile and highly valuable reagent in this context. Its utility lies in its ability to act as a convenient precursor for the synthesis of a wide array of heterocyclic compounds, which are privileged structures in medicinal chemistry.[3]
This application note provides a comprehensive guide to the use of this compound in the combinatorial synthesis of heterocyclic libraries, with a focus on the preparation of 2-substituted imidazolines and related scaffolds. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the scope and limitations of this methodology.
Core Chemistry: The Pinner Reaction and Cyclocondensation
The reactivity of this compound is rooted in the chemistry of imidates, which are often synthesized via the Pinner reaction. This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. The resulting imidate is an excellent electrophile and readily undergoes reaction with nucleophiles.
In the context of combinatorial library synthesis, the most powerful application of this compound is its cyclocondensation with bifunctional nucleophiles, such as diamines and amino alcohols. This reaction provides a straightforward and efficient route to a variety of five-membered heterocyclic rings.
Mechanism of Imidazoline Formation
The reaction of this compound with a 1,2-diamine, such as ethylenediamine, proceeds through a two-step mechanism to form a 2-substituted imidazoline.
-
Initial Nucleophilic Attack: One of the amino groups of the diamine attacks the electrophilic carbon of the imidate. This results in the formation of a tetrahedral intermediate and the displacement of the methoxy group.
-
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the newly formed amidine carbon, displacing the two ethoxy groups and leading to the formation of the five-membered imidazoline ring.
This cyclocondensation is typically driven by the formation of stable alcohol byproducts and the entropically favored ring closure.
Caption: General mechanism for the synthesis of 2-substituted imidazolines.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a combinatorial library of 2-substituted imidazolines using this compound. These conditions can be adapted for parallel synthesis in multi-well plates.
Protocol 1: General Procedure for the Synthesis of a 2-Substituted Imidazoline Library
This protocol is designed for the parallel synthesis of a library of imidazolines from a diverse set of diamines.
Materials:
-
Library of 1,2-diamines (e.g., ethylenediamine, 1,2-diaminopropane, 1,2-diphenylethylenediamine)
-
Anhydrous ethanol or methanol
-
Inert atmosphere (Nitrogen or Argon)
-
96-well reaction block with reflux condenser
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous ethanol (e.g., 1.0 M).
-
Prepare individual stock solutions of each diamine building block in anhydrous ethanol (e.g., 1.1 M).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.1 mmol).
-
To each well, add the corresponding diamine stock solution (e.g., 100 µL, 0.11 mmol, 1.1 equivalents).
-
Seal the reaction block under an inert atmosphere.
-
-
Reaction Conditions:
-
Heat the reaction block to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the specific diamine.
-
Stir the reactions for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Isolation (for library screening):
-
After the reaction is complete, cool the reaction block to room temperature.
-
Remove the solvent from each well under reduced pressure (e.g., using a centrifugal evaporator).
-
The resulting crude products can be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution plate for high-throughput screening.
-
-
Purification (for hit validation):
-
For promising "hit" compounds, the synthesis can be repeated on a larger scale.
-
After removal of the solvent, the residue can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure imidazoline derivative.
-
Data Presentation: Representative Library Synthesis
The following table illustrates a small, representative library of 2-substituted imidazolines that can be synthesized using the protocol above.
| Entry | Diamine Building Block | Product Structure | Expected Yield Range (%) |
| 1 | Ethylenediamine | 2-(diethoxymethyl)-4,5-dihydro-1H-imidazole | 75-90 |
| 2 | 1,2-Diaminopropane | 2-(diethoxymethyl)-4-methyl-4,5-dihydro-1H-imidazole | 70-85 |
| 3 | (1R,2R)-1,2-Diphenylethane-1,2-diamine | (4R,5R)-2-(diethoxymethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole | 65-80 |
| 4 | 1,2-Diaminocyclohexane | 2-(diethoxymethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | 70-88 |
Yields are estimated based on similar reactions reported in the literature for orthoesters and imidates and will vary depending on the specific substrate and reaction conditions.
Workflow for Combinatorial Library Synthesis
The overall workflow for generating and screening a combinatorial library using this compound is outlined below.
Caption: Workflow from library design to hit validation.
Scope and Limitations
Substrate Scope:
-
Diamines: A wide variety of 1,2-diamines can be used, including aliphatic, cyclic, and aromatic diamines. Steric hindrance near the amino groups may slow down the reaction rate and require higher temperatures or longer reaction times.
-
Other Nucleophiles: While this note focuses on imidazolines, this compound can also react with other bifunctional nucleophiles such as amino alcohols to form oxazolines and aminothiols to form thiazolines, further expanding the accessible chemical space.
Limitations:
-
Aromatization: The primary products of this reaction are imidazolines (dihydroimidazoles). If the corresponding aromatic imidazole is desired, a subsequent oxidation step is required.
-
Competing Reactions: In some cases, with unsymmetrical diamines, the formation of regioisomers is possible.
-
Purification: For library applications where compounds are screened as crude mixtures, the presence of unreacted starting materials or byproducts may interfere with the assay. For hit validation, purification is necessary.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly effective and versatile reagent for the construction of combinatorial libraries of heterocyclic compounds. Its ability to readily undergo cyclocondensation reactions with diamines and other bifunctional nucleophiles provides a robust and efficient method for generating diverse libraries of imidazolines, oxazolines, and thiazolines. The protocols and workflows outlined in this application note serve as a valuable starting point for researchers in drug discovery and medicinal chemistry to leverage the power of this reagent in their quest for novel bioactive molecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed "Methyl 2,2-diethoxyacetimidate" Reactions
Welcome to the technical support center for reactions involving Methyl 2,2-diethoxyacetimidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile intermediate. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is an organic compound featuring both an imidate and an acetal functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly as a precursor for the creation of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.[1][2] Its reactivity is centered around the electrophilic carbon of the imidate group, which is susceptible to nucleophilic attack.[1]
Q2: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the treatment of 2,2-diethoxyacetonitrile with methanol in the presence of anhydrous hydrogen chloride.[3][4] The reaction first forms a highly reactive Pinner salt (an imidate hydrochloride), which is then typically neutralized to yield the free imidate.[3][4]
Q3: What are the critical parameters for a successful Pinner reaction to synthesize this compound?
A successful Pinner reaction for this synthesis hinges on two critical parameters:
-
Anhydrous Conditions: The reaction is extremely sensitive to water. Any moisture present can lead to the hydrolysis of the Pinner salt intermediate to form methyl 2,2-diethoxyacetate.[2][5]
-
Low Temperature: Imidate hydrochlorides, or Pinner salts, are often thermally unstable.[3][4] Maintaining a low temperature (typically 0-5 °C) throughout the reaction is crucial to prevent the rearrangement of the imidate to the corresponding N-substituted amide and alkyl chloride.[3][4]
Troubleshooting Guide: Synthesis of this compound
This section addresses specific problems you might encounter during the synthesis of this compound via the Pinner reaction.
Problem 1: Low or No Yield of the Desired Imidate
Q: I'm getting a very low yield of this compound, or none at all. What could be the issue?
A: This is a common issue that can often be traced back to a few key experimental parameters. Let's break down the potential causes and solutions.
Troubleshooting Workflow for Low/No Imidate Yield
Caption: Troubleshooting workflow for low or no yield of imidate.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Pinner reaction is highly sensitive to water. The nitrilium ion intermediate can be intercepted by water, leading to hydrolysis of the desired imidate to the corresponding ester (methyl 2,2-diethoxyacetate).[2][6] | Use freshly distilled, anhydrous solvents (methanol and a non-polar co-solvent like diethyl ether or dichloromethane are common).[2][4] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use a drying tube on the reaction apparatus. |
| Incorrect Reaction Temperature | Pinner salts are thermally unstable and can decompose.[3][4] If the temperature rises significantly above 5 °C, the imidate hydrochloride can rearrange to form N-(2,2-diethoxyacetyl)acetamide and methyl chloride.[3] | Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Monitor the internal temperature of the reaction closely, especially during the addition of gaseous HCl, which can be exothermic.[7] |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC-MS or NMR after a mini-workup). Ensure efficient stirring throughout the reaction. |
| Reagent Quality and Stoichiometry | The purity of the starting materials (2,2-diethoxyacetonitrile and methanol) is crucial. Also, an incorrect ratio of reactants can affect the yield. | Use high-purity, dry reagents. Ensure the correct molar ratios are used. Typically, a slight excess of the alcohol is used.[3] |
Problem 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products. How can I identify and minimize them?
A: The Pinner reaction is known for a few characteristic side products. Identifying them is the first step to mitigating their formation.
Common Side Products in the Pinner Reaction for this compound
| Side Product | Structure | Reason for Formation | Prevention Strategy |
| Methyl 2,2-diethoxyacetate | EtO(OEt)CH-C(=O)OMe | Hydrolysis of the Pinner salt intermediate by water.[2][6] | Strict anhydrous conditions are paramount. |
| 2,2-diethoxyacetamide | EtO(OEt)CH-C(=O)NH₂ | Thermal decomposition of the Pinner salt, or hydrolysis of the imidate during workup under certain conditions.[3][8] | Maintain low reaction temperatures (0-5 °C).[4] Use a non-aqueous workup. |
| Methyl 2,2,2-triethoxyacetate (Orthoester) | EtO(OEt)CH-C(OMe)₃ | Reaction of the Pinner salt with an excess of methanol.[3][5][9] | Use a controlled amount of methanol (close to stoichiometric). If orthoester formation is persistent, consider using a co-solvent to reduce the concentration of methanol. |
Reaction Pathways Leading to Side Products
Caption: Formation of desired product and common side products.
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating and purifying my this compound. What are the best practices?
A: The purification of imidates can be challenging due to their reactivity. Here are some key considerations:
-
Avoid Aqueous Workups: As previously mentioned, the presence of water, especially under acidic conditions, can lead to hydrolysis.[2] A non-aqueous workup is highly recommended. After the reaction is complete, the excess HCl and solvent can be removed under reduced pressure at low temperature. The resulting crude Pinner salt can then be carefully neutralized.
-
Neutralization: The Pinner salt should be neutralized with a base in an anhydrous organic solvent. A common procedure involves suspending the crude salt in a dry, non-polar solvent (e.g., diethyl ether) and adding a base like anhydrous potassium carbonate or triethylamine. The resulting ammonium salt can be filtered off, and the solvent evaporated to yield the crude imidate.
-
Purification Technique:
-
Distillation: If the imidate is a liquid and thermally stable enough, vacuum distillation can be an effective purification method.
-
Chromatography: Standard silica gel chromatography can be problematic as the acidic nature of silica can cause decomposition of the imidate.[10] If chromatography is necessary, consider using deactivated silica (e.g., by pre-treating with a triethylamine solution in the eluent) or neutral alumina. It is advisable to run a small-scale test on a TLC plate to check for stability before committing the bulk of the material to a column.
-
Troubleshooting Downstream Reactions
Q: My downstream reaction using this compound is failing. Could the quality of the imidate be the problem?
A: Absolutely. The success of downstream reactions is highly dependent on the purity of the starting imidate.
-
Symptom: Formation of ester or amide byproducts in your downstream reaction.
-
Cause: This indicates that your starting imidate was likely contaminated with the corresponding ester or that it hydrolyzed during the reaction.
-
Solution: Re-purify your imidate, ensuring strictly anhydrous conditions. For the downstream reaction, also ensure all reagents and solvents are anhydrous.
-
-
Symptom: Low reactivity or formation of unexpected products.
-
Cause: The acetal group in this compound is acid-sensitive.[11] If your downstream reaction is run under acidic conditions, you may be cleaving the acetal, leading to a complex mixture of products.
-
Solution: If possible, switch to neutral or basic reaction conditions. If acidic conditions are unavoidable, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize acetal cleavage.[8]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2,2-diethoxyacetonitrile (1.0 eq) and anhydrous methanol (1.1 eq) dissolved in anhydrous diethyl ether (2-3 volumes).
-
Reaction: Cool the solution to 0 °C in an ice-salt bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring, maintaining the temperature below 5 °C.[7]
-
Monitoring: Monitor the reaction by TLC or GC-MS by taking small aliquots, quenching them in a basic solution (e.g., saturated sodium bicarbonate), extracting with ether, and analyzing the organic layer.
-
Work-up (Non-Aqueous): Once the reaction is complete, stop the flow of HCl gas. Evaporate the solvent and excess HCl under reduced pressure at a temperature below 20 °C.
-
Neutralization: Suspend the resulting crude Pinner salt in anhydrous diethyl ether and cool to 0 °C. Add anhydrous potassium carbonate portion-wise with stirring until the mixture is basic.
-
Isolation: Stir for an additional 30 minutes, then filter off the solids. Wash the solids with a small amount of anhydrous diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by vacuum distillation if necessary.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction yield for "Methyl 2,2-diethoxyacetimidate" synthesis
Technical Support Center: Synthesis of Methyl 2,2-diethoxyacetimidate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common issues. Our focus is on the practical application of the Pinner reaction, the primary synthetic route to this valuable intermediate.
Core Synthesis Pathway: The Pinner Reaction
This compound is most commonly synthesized via the Pinner reaction. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol (methanol) on a nitrile (2,2-diethoxyacetonitrile).[1][2] The reaction proceeds through a highly electrophilic nitrilium cation intermediate, which is generated by the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl).[3] The resulting imidate hydrochloride salt, known as a Pinner salt, is then neutralized to yield the final product.[1][2]
The overall transformation is as follows:
2,2-diethoxyacetonitrile + Methanol --(Anhydrous HCl)--> this compound hydrochloride --(Base)--> this compound
Success in this synthesis is critically dependent on rigorous control of reaction conditions, particularly moisture and temperature.[2][4]
Reaction Mechanism Overview
Below is a simplified representation of the Pinner reaction mechanism.
Caption: Key steps of the acid-catalyzed Pinner reaction.
Troubleshooting Guide & Optimization Strategies (Q&A)
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low or has stalled. What are the likely causes?
A1: Low yield is the most common issue and typically points to one of three primary factors:
-
Presence of Water: Moisture is highly detrimental to the Pinner reaction.[3] Water can hydrolyze the Pinner salt intermediate to form the corresponding ester (methyl 2,2-diethoxyacetate), which is a common side-product.[3][4] Furthermore, water competes with methanol as a nucleophile, reacting with the nitrilium ion.
-
Validation & Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. Dry the HCl gas before bubbling it through the reaction mixture. Consider using trimethylsilyl chloride (TMSCl) in situ with methanol to generate anhydrous HCl, a milder alternative to gaseous HCl.[3]
-
-
Insufficient Acid Catalyst: The protonation of the nitrile is the first and essential step to activate it for nucleophilic attack.[1] An insufficient amount of HCl will result in a slow or incomplete reaction.
-
Validation & Solution: Monitor the pH of the reaction mixture if possible, though this can be challenging in non-aqueous systems. Ensure a steady and sufficient flow of dry HCl gas for the recommended duration. If using a solution of HCl in an organic solvent, verify its concentration.
-
-
Inadequate Temperature Control: The Pinner salt intermediate is thermally unstable.[2] At higher temperatures, it can decompose or rearrange into N-substituted amides or other side products.
-
Validation & Solution: The reaction should be performed at low temperatures, typically between -10°C and 5°C.[1] Maintain this temperature range rigorously throughout the HCl addition and subsequent stirring period. Use a cryostat or a well-maintained ice/salt bath.
-
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing a significant amount of methyl 2,2-diethoxyacetate as a byproduct. How can I prevent this?
A2: The formation of the ester is a classic sign of hydrolysis of the Pinner salt intermediate.[3][4] This occurs when water is present in the reaction mixture. The imidate hydrochloride is attacked by water, leading to the ester and ammonium chloride. To minimize this, you must enforce strictly anhydrous conditions as detailed in A1. During the workup phase, avoid acidic aqueous solutions until the imidate has been fully neutralized and extracted.
Q3: The final product is difficult to purify and appears oily or discolored. What are the best purification strategies?
A3: The crude product can contain unreacted starting material, the hydrolyzed ester byproduct, and amide side-products.
-
Workup: After the reaction, the mixture is typically neutralized with a base (e.g., potassium carbonate in an aqueous solution) to convert the Pinner salt to the free imidate.[5] The free imidate is less stable than its salt, so this step should be performed at low temperatures.
-
Extraction: The product is relatively hydrophobic due to the two ethoxy groups and can be efficiently extracted into a non-polar organic solvent like diethyl ether or dichloromethane.[6][7]
-
Distillation: The most effective method for final purification is vacuum distillation. This compound has a distinct boiling point under reduced pressure, which allows for excellent separation from less volatile impurities.
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry of reactants? A: Typically, the nitrile is the limiting reagent. Methanol is often used in slight excess or even as the solvent to drive the reaction to completion. The amount of HCl should be at least stoichiometric to the nitrile, but it is often used in excess to ensure full protonation and to act as a catalyst.
Q: Can I use other acids besides gaseous HCl? A: While gaseous HCl is traditional, solutions of HCl in anhydrous solvents like dioxane or diethyl ether are common and easier to handle.[2] Lewis acids have also been explored for Pinner-type reactions, but for this specific substrate, protic acids are most common.[3]
Q: How stable is the final product, this compound? A: The free imidate is sensitive to both acid and moisture. It should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator. For long-term storage, it is sometimes preferable to store it as the more stable hydrochloride salt.
Q: What safety precautions are essential? A: Anhydrous HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that any pressure buildup during the gas introduction is safely vented through a bubbler.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on your specific lab conditions and scale.
Materials:
-
2,2-diethoxyacetonitrile
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Potassium Carbonate (K₂CO₃)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube and an acid trap (e.g., a mineral oil bubbler). Maintain a positive pressure of inert gas (N₂ or Ar).
-
Charging Reactants: Charge the flask with 2,2-diethoxyacetonitrile (1.0 eq) and anhydrous methanol (1.2 eq) dissolved in anhydrous diethyl ether.
-
Reaction: Cool the stirred solution to 0°C using an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the solution while maintaining the internal temperature between 0°C and 5°C.[4] The Pinner salt will often precipitate as a white solid. Continue the HCl addition for the planned duration (typically 4-6 hours, monitor by TLC/GC).
-
Aging: After stopping the HCl flow, allow the mixture to stir at 0-5°C for an additional 12-18 hours.[1]
-
Workup: Cool the reaction mixture to 0°C. Slowly add a cold, saturated aqueous solution of potassium carbonate with vigorous stirring until the mixture is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<30°C).
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Key Parameter Summary
| Parameter | Recommended Value | Rationale & Impact on Yield |
| Temperature | 0°C to 5°C | Prevents thermal decomposition of the Pinner salt intermediate, minimizing amide byproduct formation.[2] |
| Moisture | Strictly Anhydrous | Prevents hydrolysis of the Pinner salt to the ester byproduct, which is a major cause of low yield.[3][4] |
| Acid Catalyst | Anhydrous HCl (gas or solution) | Required to protonate and activate the nitrile for nucleophilic attack by methanol.[1] |
| Solvent | Anhydrous Ether or Dioxane | Provides a non-reactive medium. Methanol can also be used as a solvent. |
| Workup Base | K₂CO₃ or NaHCO₃ (aq. solution) | Neutralizes the HCl and deprotonates the Pinner salt to the free imidate for extraction. |
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
"Methyl 2,2-diethoxyacetimidate" reaction byproducts and their identification
Welcome to the technical support center for Methyl 2,2-diethoxyacetimidate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation with this versatile reagent. The information provided is based on established scientific principles and practical laboratory experience to ensure the success of your synthetic endeavors.
I. Troubleshooting Guide: Reaction Byproducts
This section addresses the common challenges related to the formation of unexpected byproducts during reactions involving this compound.
Question 1: My reaction is producing a significant amount of a byproduct that appears to be an orthoester. How can I confirm its identity and prevent its formation?
Answer:
The formation of an orthoester, specifically 1,1,1-triethoxy-2-methoxyethane, is a common issue when using this compound, particularly under acidic conditions with an excess of an alcohol.[1][2][3]
Causality: this compound can react with alcohols, especially in the presence of an acid catalyst, in a process analogous to the Pinner reaction.[4][5] The imidate can be protonated, making it susceptible to nucleophilic attack by an alcohol. A subsequent series of reactions can lead to the formation of the orthoester.[3]
Identification Workflow:
A combination of spectroscopic methods is the most effective way to identify the orthoester byproduct.
-
1H NMR Spectroscopy: Look for characteristic signals of the ethoxy groups (a triplet and a quartet) and the methoxy group (a singlet). The integration of these signals should correspond to the structure of 1,1,1-triethoxy-2-methoxyethane.
-
13C NMR Spectroscopy: The spectrum should show distinct signals for the carbons of the ethoxy and methoxy groups, as well as the central quaternary carbon of the orthoester.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the molecular weight of the byproduct.[6] Look for the protonated molecular ion [M+H]+.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Avoid using a large excess of any alcohol in the reaction mixture.
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions.[4][5] Moisture can hydrolyze the imidate and contribute to side reactions.
-
Temperature Control: The formation of Pinner salts and subsequent reactions can be temperature-sensitive.[4] Running the reaction at lower temperatures may help to minimize byproduct formation.
-
Choice of Catalyst: If an acid catalyst is required, consider using a milder acid or a heterogeneous catalyst that can be easily removed from the reaction mixture.
Question 2: I've isolated a byproduct that I suspect is the corresponding amide, 2,2-diethoxyacetamide. What is the likely mechanism of its formation and how can I avoid it?
Answer:
The formation of 2,2-diethoxyacetamide is another potential side reaction, often resulting from the hydrolysis of the imidate.
Causality: Imidates are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amide and alcohol.[7] In this case, the presence of water in the reaction mixture can lead to the formation of 2,2-diethoxyacetamide.
Identification Workflow:
-
1H NMR Spectroscopy: The 1H NMR spectrum of 2,2-diethoxyacetamide will show characteristic peaks for the ethoxy groups and a broad signal for the -NH2 protons.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) absorption band around 1650-1680 cm-1 and N-H stretching bands around 3200-3400 cm-1 are indicative of an amide.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2,2-diethoxyacetamide.
Prevention Strategies:
-
Rigorous Drying of Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use. Use of molecular sieves or other drying agents is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
pH Control: If the reaction conditions permit, maintaining a neutral pH can help to minimize hydrolysis.
Question 3: My reaction mixture shows a complex pattern of byproducts, and I suspect thermal decomposition. At what temperatures is this compound unstable?
Answer:
Causality: At elevated temperatures, the C-N and C-O bonds in the imidate functional group can cleave, leading to a variety of decomposition products. The exact nature of these products will depend on the reaction conditions and the presence of other molecules.
Identification of Decomposition Products:
Identifying a complex mixture of decomposition products often requires advanced analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile decomposition products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile byproducts, LC-MS is a powerful tool for separation and identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complex NMR spectra may require two-dimensional techniques (e.g., COSY, HSQC) to elucidate the structures of the byproducts.[12][13]
Prevention Strategies:
-
Lower Reaction Temperatures: If possible, conduct your reaction at the lowest effective temperature.
-
Shorter Reaction Times: Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed to minimize the time the mixture is exposed to high temperatures.
-
Use of a Milder Catalyst: A more active catalyst may allow the reaction to proceed at a lower temperature, thus reducing the risk of thermal decomposition.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, reactivity, and analysis of this compound.
Question 4: What are the expected 1H and 13C NMR chemical shifts for this compound?
Answer:
While a specific, publicly available, fully assigned spectrum for this compound can be difficult to locate, we can predict the expected chemical shifts based on its structure and data from similar compounds.
| Proton (1H) | Predicted Chemical Shift (ppm) | Carbon (13C) | Predicted Chemical Shift (ppm) |
| -OCH3 | 3.6 - 3.8 | -OC H3 | 52 - 55 |
| -OCH2 CH3 | 3.5 - 3.7 (quartet) | -OC H2CH3 | 60 - 65 |
| -OCH2CH3 | 1.1 - 1.3 (triplet) | -OCH2C H3 | 14 - 16 |
| CH (OEt)2 | 4.8 - 5.0 | C H(OEt)2 | 100 - 105 |
| C =NH | N/A | C =NH | 160 - 165 |
| =NH | 7.5 - 8.5 (broad) |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.
Question 5: How should I purify this compound if it contains impurities?
Answer:
Purification of this compound can be achieved by vacuum distillation. Given its structure, it is expected to be a liquid with a moderate boiling point. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
Storage: Store the purified product under an inert atmosphere and in a refrigerator to maintain its stability.
Question 6: In the synthesis of substituted imidazoles using this compound, what are the common byproducts I might encounter?
Answer:
When using this compound for the synthesis of substituted imidazoles, several byproducts can form depending on the specific reaction conditions and the other reactants used.[14][15]
Potential Byproducts:
-
Partially reacted intermediates: Depending on the reaction pathway, you might isolate intermediates where not all the necessary ring-forming bonds have been created.
-
Over-alkylation or acylation products: If your reaction involves alkylating or acylating agents, these can sometimes react at multiple sites on the imidazole ring or its substituents.
-
Products from side reactions of other starting materials: The other components in your reaction mixture can also undergo side reactions, leading to impurities.
Identification and Mitigation:
-
Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for monitoring the reaction and identifying the number of components in the product mixture.
-
Spectroscopic Characterization: As with other byproduct identification, NMR and MS are invaluable for determining the structures of these impurities.[16]
-
Reaction Optimization: To minimize byproducts, it is often necessary to optimize reaction parameters such as temperature, reaction time, solvent, and the order of addition of reagents.
III. Visualizing Reaction Pathways
To aid in understanding the potential side reactions, the following diagrams illustrate the formation of common byproducts.
Caption: Formation pathways of common byproducts from this compound.
IV. References
-
Wikipedia. Pinner reaction. --INVALID-LINK--
-
Lazzaro, F., et al. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifluoromethanesulfonyl)imide Anion. PMC. --INVALID-LINK--
-
chemBlink. 2,2-Diethoxyacetimidic acid methyl ester. --INVALID-LINK--
-
ResearchGate. 1H NMR depicting the change in structure of acetimidate 1 under acidic conditions. --INVALID-LINK--
-
J&K Scientific. Pinner Reaction. --INVALID-LINK--
-
NROChemistry. Pinner Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Pinner Reaction. --INVALID-LINK--
-
Beijing Institute of Technology. Preparation, crystal structure, and thermal decomposition of the energetic compound --INVALID-LINK-- (IMI = imidazole and PA = picrate). --INVALID-LINK--
-
Chemistry Stack Exchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. --INVALID-LINK--
-
ResearchGate. Synthesis of 4,5-disubstituted imidazoles. --INVALID-LINK--
-
MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. --INVALID-LINK--
-
SynArchive. Pinner Reaction. --INVALID-LINK--
-
SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. --INVALID-LINK--
-
Semantic Scholar. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. --INVALID-LINK--
-
Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. --INVALID-LINK--
-
RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. --INVALID-LINK--
-
National Institutes of Health. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. --INVALID-LINK--
-
National Institutes of Health. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. --INVALID-LINK--
-
PubMed. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. --INVALID-LINK--
-
Scribd. Chemistry of Imidates. --INVALID-LINK--
-
Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. --INVALID-LINK--
-
National Institutes of Health. Identifying reactive intermediates by mass spectrometry. --INVALID-LINK--
-
BLD Pharm. This compound. --INVALID-LINK--
-
YouTube. From Other Imidazoles by Substitution of Hydrogen. --INVALID-LINK--
-
Wikipedia. Ortho ester. --INVALID-LINK--
-
IJNRD. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. --INVALID-LINK--
-
Alfa Chemistry. Imidates. --INVALID-LINK--
-
ResearchGate. Imidate synthetic procedure to form trimethyl orthoesters. --INVALID-LINK--
-
PubMed. Synthesis and characterization of self-catalyzed poly(ortho ester). --INVALID-LINK--
-
National Institutes of Health. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY. --INVALID-LINK--
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
MDPI. pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. --INVALID-LINK--
-
Google Patents. Process for the purification of methyl-2,2-dithienylglycolate. --INVALID-LINK--
-
PubMed. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin. --INVALID-LINK--
-
Google Patents. Hydrolysis of methyl esters. --INVALID-LINK--
-
National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. --INVALID-LINK--
-
MDPI. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. --INVALID-LINK--
-
Organic Chemistry Portal. Methyl Esters. --INVALID-LINK--
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. --INVALID-LINK--
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. --INVALID-LINK--
-
MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. --INVALID-LINK--
-
ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. --INVALID-LINK--
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 8. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, crystal structure, and thermal decomposition of the energetic compound [Co(IMI)>4>(PA)](PA) (IMI = imidazole and PA = picrate) - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. mdpi.com [mdpi.com]
- 11. 76742-48-8|this compound|BLD Pharm [bldpharm.com]
- 12. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
- 16. ijnrd.org [ijnrd.org]
Purification of "Methyl 2,2-diethoxyacetimidate" reaction products from starting materials
Welcome to the technical support center for the purification of Methyl 2,2-diethoxyacetimidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this versatile imidate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: After my Pinner reaction to synthesize this compound, my crude product is a complex mixture. What are the likely impurities and why do they form?
Answer:
The synthesis of this compound, typically via the Pinner reaction of 2,2-diethoxyacetonitrile with methanol in the presence of an acid catalyst (e.g., HCl gas), can lead to several common impurities.[1][2][3] Understanding their formation is key to devising an effective purification strategy.
-
Unreacted Starting Materials: The most common impurities are unreacted 2,2-diethoxyacetonitrile and residual methanol or ethanol (if used as the alcohol source). Incomplete reactions can result from insufficient reaction time, low acid concentration, or inadequate temperature control.[4]
-
Hydrolysis Product (Methyl 2,2-diethoxyacetate): Imidates are highly susceptible to hydrolysis, especially under acidic conditions if water is present.[2][5] Any moisture in the reaction setup or during the workup can lead to the formation of the corresponding ester, Methyl 2,2-diethoxyacetate. It is crucial to maintain anhydrous conditions throughout the synthesis.[4][6]
-
Amide Formation: The intermediate Pinner salt (the hydrochloride salt of the imidate) can be thermally unstable.[1][3] Elevated temperatures during the reaction or workup can cause it to rearrange into the corresponding N-substituted amide.
-
Orthoester Formation: If an excess of the alcohol is used, it can further react with the imidate to form an orthoester as a byproduct.[1][2]
Question 2: I am struggling to separate this compound from the starting nitrile, 2,2-diethoxyacetonitrile, by distillation. What should I do?
Answer:
The boiling points of this compound (approximately 159 °C at 760 mmHg) and 2,2-diethoxyacetonitrile (approximately 167.7-197 °C at 760 mmHg) are relatively close, which can make separation by simple distillation challenging.[7][8][9] To achieve a successful separation, you should employ fractional distillation .
Fractional distillation utilizes a fractionating column to create a temperature gradient, allowing for multiple successive vaporization-condensation cycles.[10][11] This process enriches the vapor phase with the more volatile component at each stage, leading to a much better separation of liquids with close boiling points.[12][13]
For a detailed procedure, please refer to the "Protocol 1: Fractional Distillation for the Purification of this compound" section below.
Question 3: My attempts at purifying this compound using silica gel column chromatography have resulted in low yields and product decomposition. What is causing this and how can I overcome it?
Answer:
The issue you are encountering is common when purifying imidates on silica gel. The acidic nature of standard silica gel can promote the hydrolysis of the acid-sensitive imidate functional group, leading to the formation of the corresponding ester and a loss of your desired product.[8] You may observe streaking on your TLC plate or a baseline spot corresponding to the decomposition product.
To mitigate this, you can:
-
Use Neutralized Silica Gel: Pre-treat your silica gel with a basic solution, such as a mixture of your eluent containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%). This neutralizes the acidic sites on the silica surface, preventing product degradation.
-
Employ an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[8] However, it's advisable to first run a TLC on an alumina plate to ensure your compound is stable and that you can achieve adequate separation.
-
Utilize a Different Eluent System: Sometimes, simply changing the solvent system can reduce decomposition. A less protic mobile phase might be beneficial.
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
For a step-by-step guide, see "Protocol 2: Column Chromatography of this compound on Neutralized Silica Gel" .
Question 4: What is the best way to quench my Pinner reaction and work up the crude product before purification?
Answer:
A proper workup procedure is critical to neutralize the excess acid and remove water-soluble byproducts, while minimizing hydrolysis of the imidate. Here is a recommended general procedure:
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath to control the exotherm of the neutralization.
-
Neutralization: Slowly and carefully add a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with vigorous stirring until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Avoid using strong bases like NaOH or KOH, as they can aggressively promote hydrolysis of the imidate.
-
Extraction: Once neutralized, extract the aqueous mixture with a suitable organic solvent in which your product is soluble and which is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain your crude product.
This crude product can then be further purified by fractional distillation or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₅NO₃ | 161.20 | ~159.0 ± 50.0 at 760 mmHg[14] | Sparingly soluble in water (19 g/L at 25°C)[7] |
| 2,2-Diethoxyacetonitrile | C₆H₁₁NO₂ | 129.16 | ~167.7 - 197 at 760 mmHg[5][8][9] | Slightly soluble in water[5] |
| Ethanol | C₂H₅OH | 46.07 | ~78.37[15][16][17] | Miscible with water[15] |
| Methanol | CH₃OH | 32.04 | ~64.7 | Miscible with water |
| Methyl 2,2-diethoxyacetate | C₇H₁₄O₄ | 162.18 | Not readily available | Likely more water-soluble than the imidate |
Experimental Protocols
Protocol 1: Fractional Distillation for the Purification of this compound
Objective: To separate this compound from starting materials and other volatile impurities.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude product and a few boiling chips or a magnetic stir bar.
-
Assemble the fractionating column, distillation head with a thermometer, condenser, and receiving flask.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The first fraction to distill will be the most volatile component, likely any residual solvent (e.g., methanol or ethanol).
-
As the temperature rises, collect any intermediate fractions.
-
The desired product, this compound, should distill at its characteristic boiling point (approximately 159 °C at atmospheric pressure, though vacuum distillation at a lower temperature is recommended to prevent thermal decomposition).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.
-
Stop the distillation before the distilling flask runs dry.
-
Analyze the collected fractions by a suitable method (e.g., NMR, GC-MS) to confirm purity.
Protocol 2: Column Chromatography of this compound on Neutralized Silica Gel
Objective: To purify this compound from non-volatile impurities and closely related byproducts.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Triethylamine
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
-
Prepare the neutralized silica gel slurry. In a beaker, add the required amount of silica gel and suspend it in the chosen eluent. Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Pack the column. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Load the sample. Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the column. Begin eluting the column with the eluent containing triethylamine.
-
Collect fractions. Collect the eluate in a series of fractions.
-
Monitor the fractions. Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine and concentrate. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Logical Relationships in Purification Challenges
Caption: Key factors leading to impurities in the synthesis of this compound.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. reddit.com [reddit.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. biotage.com [biotage.com]
- 15. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pinner Reaction [organic-chemistry.org]
- 17. Immobilized metal-ion affinity chromatography: imidazole proton pump and chromatographic sequelae. I. Proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrolysis of Methyl 2,2-diethoxyacetimidate During Reaction Workup
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of Methyl 2,2-diethoxyacetimidate, with a specific focus on preventing its degradation during reaction workup. Our goal is to provide not just protocols, but a foundational understanding of the causality behind these experimental choices to ensure the integrity of your synthesis.
Section 1: Understanding the Core Issue - The 'Why'
Q: Why is my this compound decomposing during the workup phase? I'm observing low yields and an unexpected ester byproduct.
A: The root of the problem lies in the inherent chemical reactivity of the imidate functional group. This compound is an imino ester, a class of compounds that are highly susceptible to hydrolysis, especially under acidic or basic conditions.[1] During a typical reaction workup, the introduction of an aqueous phase (for quenching or extraction) creates an environment ripe for this degradation.
The workup is the series of steps used to isolate and purify your product after the reaction is complete.[2] These steps, which often involve quenching, liquid-liquid extraction, and washes, are the most common points of failure when working with sensitive intermediates like imidates.[3]
The hydrolysis of this compound proceeds through a tetrahedral intermediate, ultimately cleaving the Carbon-Nitrogen bond to form methyl 2,2-diethoxyacetate and ammonia. This is a common fate for imidates, which are often used as precursors to esters in reactions like the Pinner reaction.[4][5][6]
To effectively prevent this, every step of the workup must be designed to minimize the two key drivers of this reaction: water and acid/base catalysts .
Hydrolysis Mechanisms
The diagrams below illustrate the pathways for both acid- and base-catalyzed hydrolysis. Understanding these mechanisms is critical for designing a robust workup protocol.
Caption: Acid- and base-catalyzed hydrolysis of an imidate.
Section 2: Troubleshooting Guide & Optimized Protocols
This section addresses common problems with actionable, field-proven solutions.
Problem 1: Significant product loss is occurring during my standard aqueous extraction.
Potential Cause: Prolonged exposure to an aqueous environment at an uncontrolled pH and ambient temperature.
Solution: The Mild, Cold Aqueous Workup Protocol
The guiding principle here is to minimize the rate and opportunity for hydrolysis. This is achieved by controlling temperature, pH, and contact time.
Experimental Protocol:
-
Pre-Cooling (Critical Step): Before quenching, cool the completed reaction mixture to 0-5 °C in an ice-water bath. This dramatically slows the rate of potential hydrolysis.
-
Quenching: Add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cold reaction mixture with vigorous stirring. Add slowly until gas evolution ceases and the pH of the aqueous layer is confirmed to be between 7 and 8 using pH paper.
-
Causality Note: Saturated NaHCO₃ is a weak base, sufficient to neutralize acid catalysts without being so strongly basic that it aggressively promotes base-catalyzed hydrolysis.[7] Strong bases like NaOH or KOH should be avoided.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction swiftly to minimize contact time between the organic and aqueous layers.
-
Washing: Quickly wash the separated organic layer with a pre-chilled, saturated aqueous NaCl solution (brine).[7]
-
Causality Note: The brine wash serves two purposes: it helps to break any emulsions that may have formed and, more importantly, it removes the bulk of dissolved water from the organic layer, a process which further inhibits hydrolysis.[3]
-
-
Drying: Immediately dry the organic layer over a generous amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for at least 15-20 minutes with occasional swirling to ensure all trace water is removed.[2]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 30 °C.
-
Causality Note: Residual impurities can catalyze hydrolysis at elevated temperatures. Keeping the concentration step cool is a final safeguard for your product's stability.[7]
-
Caption: Recommended workflow for a mild aqueous workup.
Problem 2: My product is exceptionally sensitive, and any contact with water leads to decomposition.
Potential Cause: The substrate has an inherently high susceptibility to hydrolysis, or the reaction contains catalysts that remain active even under mild quenching conditions. This is common in the synthesis of Pinner salts, where anhydrous conditions are paramount.[4][8]
Solution: The Non-Aqueous Workup Protocol
This approach entirely avoids the use of water, thus eliminating the primary reagent for hydrolysis.
Experimental Protocol:
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Quenching/Neutralization: While stirring, add a solid, anhydrous weak base such as powdered potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in small portions.
-
Causality Note: The solid base will neutralize acidic catalysts without introducing a liquid phase. Stirring for 15-30 minutes after addition is recommended to ensure complete neutralization.
-
-
Filtration: Filter the entire mixture through a pad of Celite® or silica gel to remove insoluble salts and the solid base. Wash the filter cake with a small amount of cold, anhydrous solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the resulting clear filtrate on a rotary evaporator, again keeping the bath temperature below 30 °C.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the ideal pH range to maintain during an aqueous workup?
-
A: The safest range is between pH 7 and 8. Strongly acidic conditions (pH < 6) will rapidly protonate and activate the imidate towards nucleophilic attack by water. Strongly basic conditions (pH > 9) promote direct attack by hydroxide ions. A carefully controlled neutral-to-slightly-basic environment is the optimal compromise.
-
-
Q: Can I use a strong base like sodium hydroxide (NaOH) to neutralize my reaction?
-
A: This is strongly discouraged. While NaOH will effectively neutralize acid, its high basicity will significantly accelerate the base-catalyzed hydrolysis pathway shown in the mechanism diagram, leading to product loss. Always opt for a mild base like NaHCO₃ or K₂CO₃.
-
-
Q: What are the characteristic NMR signals for the primary hydrolysis byproduct, methyl 2,2-diethoxyacetate?
-
A: The presence of this byproduct is a key diagnostic indicator of decomposition. While exact shifts are solvent-dependent, you should look for the disappearance of the N-H signal from your imidate and the appearance of characteristic signals for the ester: a singlet for the methyl ester protons (~3.7 ppm), a quartet for the methylene protons of the ethoxy groups (~3.6 ppm), a triplet for the methyl protons of the ethoxy groups (~1.2 ppm), and a singlet for the acetal proton (~5.0 ppm).
-
-
Q: My reaction solvent is water-miscible (e.g., THF, Dioxane). How does this change the workup?
-
A: This complicates the workup as simple phase separation is not possible. The best practice is to first remove the water-miscible solvent under reduced pressure (if the product is not volatile). Then, re-dissolve the residue in a water-immiscible solvent (like ethyl acetate) and proceed with the mild aqueous workup protocol described above.[9]
-
Section 4: Summary of Workup Strategies
This table provides a clear comparison to help you choose the best strategy for your specific compound and reaction conditions.
| Parameter | Mild Aqueous Workup | Non-Aqueous Workup |
| Primary Use Case | For moderately stable imidates where aqueous extraction is necessary. | For highly sensitive imidates or Pinner salts. |
| Key Reagents | Saturated NaHCO₃ (aq), Saturated NaCl (aq), Anhydrous Na₂SO₄ | Anhydrous K₂CO₃ (solid), Celite®/Silica |
| Temperature | 0-5 °C | 0-5 °C |
| pH Control | Critical (pH 7-8) | Not applicable (anhydrous) |
| Pros | Effective at removing water-soluble impurities and salts. | Completely avoids hydrolysis by water. Simpler procedure. |
| Cons | Risk of hydrolysis if not performed quickly and coldly. | May be less effective at removing highly polar, non-ionic impurities. |
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. Work-up - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Common side reactions with "Methyl 2,2-diethoxyacetimidate" and how to avoid them
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2,2-diethoxyacetimidate (CAS 76742-48-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
This compound is a versatile bifunctional molecule, incorporating both an acetal and a carboximidate (imidate) group.[1][2] This unique structure makes it a valuable synthetic intermediate but also introduces specific reactivity challenges.[1] The primary sources of side reactions stem from the susceptibility of both functional groups to hydrolysis, particularly under acidic conditions.[3][4][5] This guide provides a causal explanation for these issues and offers field-proven protocols to avoid them.
Troubleshooting Guide & FAQs
Q1: My reaction yield is unexpectedly low, and TLC analysis shows multiple new spots, including a baseline spot. What is the likely cause?
A1: The most probable cause is the hydrolytic decomposition of your starting material or product. this compound has two primary points of vulnerability to hydrolysis: the acetal group and the imidate group.
-
Acetal Hydrolysis (Acid-Catalyzed): The 2,2-diethoxyacetal moiety is stable under basic or neutral conditions but is highly sensitive to acid.[6][7] Trace amounts of acid in your glassware, solvents, or reagents can catalyze the rapid cleavage of the acetal to form a hemiacetal, and subsequently, the corresponding aldehyde.[3][8] The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolyzed products.[6]
-
Mechanism Insight: The process begins with the protonation of one of the ethoxy oxygens, converting it into a good leaving group (ethanol).[3] The departure of ethanol generates a resonance-stabilized oxonium ion, which is then attacked by water.[9] This process repeats for the second ethoxy group, ultimately yielding the aldehyde.
-
-
Imidate Hydrolysis (pH-Dependent): The imidate functional group is also susceptible to hydrolysis. The reaction products depend heavily on the pH of the medium.[10][11]
The presence of a baseline spot on a silica TLC plate often indicates the formation of highly polar compounds, such as the final amine or ammonium salts resulting from hydrolysis.
Diagram 1: Key Hydrolysis Pathways
Caption: Primary side reaction pathways for this compound.
Q2: What specific steps should I take to prevent hydrolysis during my reaction?
A2: Rigorous exclusion of water and acid is paramount. You must create an inert environment for your reaction.
| Parameter | Problem | Solution & Causality |
| Glassware | Acidic residues from prior use or cleaning can catalyze hydrolysis. | Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. This removes adsorbed water and volatile acidic impurities. |
| Solvents | Reagent-grade solvents contain significant amounts of dissolved water. | Use anhydrous solvents from a solvent purification system (SPS) or freshly distill from an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers). |
| Reagents | Reagents may be hygroscopic or contain acidic impurities. | Use freshly opened reagents. If a reagent is a salt (e.g., an amine hydrochloride), it must be neutralized and dried before addition. Consider adding a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine to scavenge trace acid. |
| Atmosphere | Atmospheric moisture will readily enter the reaction flask. | Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and syringe techniques for all reagent transfers. |
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: Assemble the reaction flask, condenser, and addition funnel. Flame-dry all parts under vacuum and allow to cool under a positive pressure of nitrogen.
-
Solvent Addition: Add the required volume of anhydrous solvent via cannula or syringe.
-
Reagent Addition:
-
Add this compound via syringe.
-
If applicable, add a non-nucleophilic base (e.g., 0.1 eq. of proton sponge).
-
Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) before adding other reactive species. This helps control exothermic reactions and can suppress side reactions.
-
-
Reaction Monitoring: Monitor the reaction by TLC. Quench an aliquot of the reaction in a separate vial with your planned workup solution to ensure the product is stable to the workup conditions before proceeding with the entire batch.[12]
Q3: My compound appears to be decomposing during purification by flash column chromatography on silica gel. How can I purify it safely?
A3: This is a classic issue for acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a catalyst for the hydrolysis of both the acetal and imidate functionalities. [13] The prolonged contact time on the column provides ample opportunity for decomposition.
Troubleshooting Purification:
| Method | Detailed Protocol | Expert Rationale |
| 1. Neutralized Silica Gel | 1. Prepare a slurry of silica gel in your apolar eluent. 2. Add 1-2% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) by volume relative to the eluent. 3. Stir for 15-30 minutes, then pack the column as usual. 4. Add 1% of the same base to your mobile phase. | The amine base neutralizes the acidic silanol groups on the silica surface, preventing on-column decomposition. It is crucial to add the base to the mobile phase as well to maintain neutrality throughout the elution.[13] |
| 2. Use Neutral Alumina | Substitute silica gel with Brockmann I neutral alumina. Deactivate it to Brockmann III by adding ~6% water by weight if your compound is very sensitive. | Alumina is a less acidic stationary phase and is often a better choice for acid-sensitive compounds. However, its separation characteristics differ from silica, so TLC analysis on alumina plates is recommended first. |
| 3. Non-Chromatographic Methods | If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent alternative to chromatography. | Distillation avoids contact with any solid stationary phase, completely eliminating the risk of acid-catalyzed decomposition. |
Diagram 2: Troubleshooting Workflow for Purification
Caption: Decision workflow for purifying acid-sensitive imidates.
Q4: I am observing the formation of an amidine byproduct in my reaction. Why is this happening and how can it be prevented?
A4: Imidates are effective electrophiles and readily react with primary or secondary amines to form amidines. [2][5][14] This is a common and often desired transformation of imidates, but if it is an unintended side reaction, it indicates the presence of a reactive amine in your system.
Potential Sources of Amine Contamination:
-
An amine reagent used in a previous step that was not fully removed.
-
Decomposition of another nitrogen-containing reagent (e.g., an amide solvent like DMF at high temperatures).
-
Use of an amine base (like triethylamine) that is sufficiently nucleophilic to react.
Avoidance Strategies:
-
Purify Starting Materials: Ensure all reagents are pure and free from amine contaminants.
-
Control Stoichiometry and Addition: If an amine is a required reagent for another part of your molecule, control the stoichiometry carefully. Often, adding the imidate slowly to the reaction mixture at a low temperature can favor the desired reaction over amidine formation.
-
Choose a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIPEA (N,N-Diisopropylethylamine), or a proton sponge. Avoid using less hindered amines like triethylamine if this side reaction is a concern.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. Carboximidate - Wikipedia [en.wikipedia.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. rroij.com [rroij.com]
- 5. rroij.com [rroij.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. How To [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Improving the stability of "Methyl 2,2-diethoxyacetimidate" in solution
Introduction: Navigating the Challenges of Imidate Chemistry
Welcome to the technical support guide for Methyl 2,2-diethoxyacetimidate. As a versatile synthetic intermediate, this compound is prized for its reactivity in constructing complex molecules, particularly in pharmaceutical development.[1] However, its utility is intrinsically linked to its stability, or lack thereof. Imidates are notoriously sensitive, and their handling requires a nuanced understanding of their chemical behavior to ensure experimental success.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users in the field. We move beyond simple instructions to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust experimental plans. Our goal is to provide a self-validating framework for your work, grounded in established chemical theory and practical, field-proven insights.
Section 1: Foundational Stability Concerns
Q1: My experiment using this compound is giving low yields. What is the most common cause of reagent failure?
The primary and most pervasive cause of instability and subsequent yield loss is hydrolysis . The imidate functional group is highly susceptible to reaction with water.[4] This reaction cleaves the C=N bond, converting the imidate into less reactive or entirely unreactive species for your intended downstream transformation.
The process is catalyzed by both acid and base, meaning even trace amounts of moisture or acidic/basic impurities in your solvents or on your glassware can initiate significant degradation.[1][5] Unlike more robust functional groups like amides, which require harsh conditions for cleavage, imidates can hydrolyze readily under ambient conditions if water is present.[6][7]
Causality: The carbon atom of the imidate group (C=N) is electrophilic. Water, acting as a nucleophile, attacks this carbon to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, breaking the C-N bond and leading to the formation of an ester (Methyl 2,2-diethoxyacetate) and ammonia.
To ensure success, the paramount consideration must be the rigorous exclusion of water from your reaction system.
Q2: What are the degradation products I should look for to confirm if hydrolysis has occurred?
If your this compound has degraded via hydrolysis, you should expect to see two primary products:
-
Methyl 2,2-diethoxyacetate: The corresponding ester formed after the imino group is replaced by a carbonyl.
-
Ammonia: Released from the imino group. In solution, this can form ammonium salts if an acid is present.
You can typically detect Methyl 2,2-diethoxyacetate as a new, more polar spot on a TLC plate or as a distinct peak in your LC-MS or GC-MS analysis.[8][9] Monitoring for the appearance of this ester is the most direct way to track the degradation of your starting material.
Section 2: Troubleshooting Guide & FAQs
Q3: I prepared a stock solution of the imidate in methanol, and it lost all activity within a few hours. Why?
This is a classic case of solvolysis, which is mechanistically similar to hydrolysis. Methanol, being a protic solvent, can act as a nucleophile in the same way as water. The reaction is often slower than with water but is still significant.
-
Problem: Protic solvents (like alcohols, water, or even primary/secondary amines) can attack the electrophilic imidate carbon.
-
Explanation: The lone pair of electrons on the methanol's oxygen atom attacks the imidate, leading to a tetrahedral intermediate. This intermediate can then collapse, eliminating ammonia and forming an orthoester. This side reaction consumes your active reagent.
-
Solution: Never use protic solvents for preparing stock solutions. Always opt for high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene. Ensure the solvent is from a freshly opened bottle or has been appropriately dried using a solvent purification system.
Q4: I dissolved the imidate in anhydrous DCM, but it still seems to degrade over time. What else could be going wrong?
Even with an anhydrous aprotic solvent, degradation can occur due to two hidden factors:
-
Atmospheric Moisture: Standard laboratory air contains a significant amount of water vapor. Repeatedly opening the vial allows moisture to enter and accumulate in the solution.
-
Acidic Impurities: Solvents like Dichloromethane can contain trace amounts of HCl as a stabilizer or from slow decomposition. This acid acts as a powerful catalyst for the hydrolysis of even minute quantities of water that may be present.[4][5]
Preventative Workflow:
-
Inert Atmosphere: Always handle the solid imidate and its solutions under an inert atmosphere (e.g., Nitrogen or Argon). Use a glovebox for weighing and preparing solutions if possible.
-
Proper Technique: Use syringe techniques (e.g., Sure/Seal™ bottles) for solvent dispensing and solution handling to minimize atmospheric exposure.
-
Solvent Purity: Use high-purity solvents designated for moisture-sensitive reactions. Consider passing the solvent through a column of activated alumina immediately before use to remove any acidic impurities.
-
Storage: Store stock solutions at low temperatures (-20°C is recommended) and under an inert atmosphere. Use vials with PTFE-lined septa for the best seal.
Diagram: Troubleshooting Imidate Instability
Below is a decision tree to help diagnose the root cause of degradation.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
"Methyl 2,2-diethoxyacetimidate" catalyst selection and optimization
Here is the technical support center for "Methyl 2,2-diethoxyacetimidate" catalyst selection and optimization.
Welcome to the technical support center for this compound (MDEA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. As Senior Application Scientists, our goal is to explain not just the procedural steps but the fundamental chemical principles behind them, enabling you to make informed decisions in your experiments.
This compound is a versatile organic compound that serves as a valuable intermediate in synthesis.[1] Its imidic acid and ester functional groups make it a reactive building block for creating more complex molecules, including those with biological activity.[1] A primary application for imidates like MDEA is in the field of carbohydrate chemistry, particularly as glycosyl donors for the stereoselective formation of glycosidic bonds—a critical step in the synthesis of oligosaccharides and glycoconjugates for drug and vaccine development.[2][3]
Achieving high yield and, more importantly, controlling the stereochemistry (α or β linkage) of the newly formed glycosidic bond is the central challenge in glycosylation.[3][4] This is where the careful selection and optimization of the catalytic system become paramount. This guide will walk you through these critical aspects.
Section 1: Catalyst Selection Guide
The activation of an imidate donor is the key step in glycosylation, and the choice of catalyst dictates the reaction's efficiency and stereochemical outcome.
Q1: What are the primary classes of catalysts used for activating MDEA and similar imidate donors?
There are three main classes of catalysts used to activate glycosyl imidates. The choice depends on the substrate's sensitivity, the desired stereochemical outcome, and the reaction conditions you can tolerate.
-
Lewis Acids: This is the most traditional and widely used class.[5][6] They activate the imidate by coordinating to the nitrogen atom, making the anomeric carbon more electrophilic and facilitating the departure of the leaving group. Common examples include Boron Trifluoride Etherate (BF₃·OEt₂), Trimethylsilyl Trifluoromethanesulfonate (TMSOTf), and Zinc Bromide (ZnBr₂).[5][6]
-
Transition Metal Catalysts: A more modern approach involves the use of transition metals, which offer milder activation conditions and can provide unique selectivity.[5][6] Catalysts based on gold, palladium, and cobalt have been successfully employed.[4][5][6] These systems often lead to higher reaction efficiency by minimizing side reactions.[5][6]
-
Hydrogen-Bond Donors: This is a novel and exceptionally mild activation method.[2] Organocatalysts, such as charged thiourea derivatives, can activate the imidate donor through hydrogen bonding.[2][4] This system is advantageous for acid-sensitive substrates and offers a broad scope for synthesizing various types of glycosides.[2]
Q2: How do I choose between a Lewis acid, a transition metal catalyst, or a hydrogen-bond donor?
The selection process is a multi-factorial decision based on your specific synthetic goals. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for catalyst selection in imidate-mediated glycosylation.
-
Choose Lewis Acids when you are working with robust substrates and require strong activation. They are well-documented but often necessitate anhydrous conditions and very low temperatures (e.g., -78 °C) to control reactivity and prevent the decomposition of sensitive substrates.[5][6]
-
Choose Transition Metals when you need milder conditions and higher efficiency. The selectivity of these systems can often be fine-tuned by modifying the ligands on the metal center, offering a higher degree of control.[5][6]
-
Choose Hydrogen-Bond Donors when dealing with highly acid-sensitive substrates or when exceptionally mild conditions are required.[2] This method is particularly powerful for synthesizing challenging glycosides like phenolic glycosides.[2]
Q3: What role do protecting groups on my glycosyl donor play in catalyst selection?
Protecting groups, especially at the C2 position of the glycosyl donor, are not passive bystanders; they actively influence the stereochemical outcome.
-
Participating Groups (e.g., Acetyl, Benzoyl): These groups can form a transient cyclic intermediate (an oxocarbenium ion stabilized by the C2-ester) that blocks one face of the molecule. This "neighboring group participation" directs the incoming nucleophile (acceptor) to the opposite face, typically resulting in the formation of a 1,2-trans glycosidic bond . When using a participating group, even strong Lewis acids can provide high stereoselectivity.
-
Non-Participating Groups (e.g., Benzyl, Silyl ethers): Without a participating group, stereocontrol is more challenging and depends heavily on the catalyst, solvent, and temperature (the "anomeric effect" may also play a role). In these cases, sophisticated transition metal catalyst systems or specific solvent effects are often required to achieve high selectivity for either the 1,2-cis or 1,2-trans product.[4][5][6]
Q4: How does the nature of the acceptor (the nucleophile) influence my choice of catalyst?
The reactivity of the glycosyl acceptor is crucial. A highly reactive acceptor (e.g., a primary alcohol) may require only a mildly activated donor. Conversely, a sterically hindered or poorly nucleophilic acceptor (e.g., a tertiary alcohol or a phenol) will require a more potent catalytic system to drive the reaction to completion. For these challenging acceptors, stronger Lewis acids or highly efficient transition metal catalysts are often necessary.
Section 2: Reaction Optimization Protocols
Once a catalyst class is chosen, fine-tuning the reaction parameters is essential for maximizing yield and selectivity.
Q5: I've selected a catalyst. What is a general starting protocol for a glycosylation reaction with MDEA?
This protocol provides a robust starting point for a typical Lewis acid-catalyzed glycosylation. It must be adapted based on the specific catalyst and substrates used.
Experimental Protocol: General Glycosylation Procedure
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Add activated molecular sieves (4 Å, powdered) to the reaction flask.
-
Dissolve the glycosyl donor (e.g., derived from MDEA, 1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in a suitable anhydrous solvent (see Q7). Stir the mixture over the molecular sieves for 30 minutes at room temperature to ensure anhydrous conditions.
-
-
Reaction Initiation:
-
Cool the reaction mixture to the desired starting temperature (typically -78 °C to 0 °C for Lewis acid catalysis).
-
In a separate flask, prepare a solution of the catalyst (e.g., TMSOTf, 0.1 - 0.3 equivalents) in the same anhydrous solvent.
-
Add the catalyst solution dropwise to the stirring reaction mixture over 5-10 minutes.
-
-
Monitoring:
-
Quenching and Workup:
-
Once the reaction is complete, quench it by adding a base, such as triethylamine or pyridine, to neutralize the acidic catalyst.
-
Allow the mixture to warm to room temperature. Dilute with a solvent like dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired glycoside.
-
Q6: How do I optimize catalyst loading and temperature to improve my reaction?
Optimization is an iterative process.
-
Catalyst Loading: Start with a catalytic amount (e.g., 10 mol% or 0.1 equivalents). If the reaction is slow or stalls, you can incrementally increase the loading. However, be aware that excessive catalyst can lead to side reactions and decomposition of the starting materials or product.
-
Temperature: Temperature is a critical lever for controlling selectivity.[7] Many glycosylations are started at very low temperatures (-78 °C) to maximize selectivity.[5][6] If the reaction does not proceed, the temperature can be gradually increased. A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be a powerful tool to systematically optimize multiple variables like temperature, time, and concentration simultaneously.[8][9]
Q7: Which solvents are commonly used, and how do they affect the reaction outcome, particularly stereoselectivity?
The solvent plays a critical role, especially in the absence of a C2-participating group. Ethereal solvents can influence the stereochemical outcome by coordinating with intermediates.
| Solvent | Typical Use Case & Rationale | Potential Impact on Stereoselectivity |
| Dichloromethane (DCM) | A common, non-coordinating solvent. Often the default choice for a wide range of glycosylation reactions. | Generally does not strongly direct stereochemistry; outcome is more dependent on other factors. |
| Diethyl Ether (Et₂O) | A coordinating solvent. Can participate in the reaction to favor the formation of the α-glycoside (anomeric effect). | Often used to promote α-selectivity with non-participating donors.[4] |
| Acetonitrile (MeCN) | A coordinating solvent that can form a stable nitrilium ion intermediate with the oxocarbenium ion. | Often promotes the formation of the β-glycoside (1,2-trans) by directing attack from the opposite face. |
| Toluene | A non-polar, non-coordinating solvent. Useful for reactions at various temperatures. | Can be a good alternative to DCM; its effect on selectivity is typically neutral.[2] |
Q8: How should I properly set up and monitor the reaction?
A well-designed experimental setup is crucial for reproducibility and success.
Caption: General workflow for an MDEA-mediated glycosylation experiment.
Section 3: Troubleshooting and FAQs
Even with careful planning, experiments can fail. This section addresses common issues.
Frequently Asked Questions (FAQs)
Q9: What is the most common cause of low yield in MDEA-mediated reactions? Low yield can often be traced back to procedural issues rather than fundamental chemistry problems.[10] The most frequent culprits are:
-
Presence of Moisture: Imidate donors and Lewis acid catalysts are highly sensitive to water. Ensure all glassware is rigorously dried and all solvents are anhydrous.[5][6]
-
Impure Starting Materials: Ensure your donor, acceptor, and catalyst are pure.[7]
-
Product Loss During Workup: The desired product may be partially soluble in the aqueous layer or unstable to the pH of the wash solutions.[10] Always check the stability of your product to acidic or basic conditions on a small scale before performing the full workup.[10]
Q10: My reaction is giving me a mixture of α and β anomers. How can I improve the stereoselectivity? Poor stereoselectivity is the classic challenge in glycosylation.[5] Consider these strategies:
-
Change the Solvent: As detailed in the table above, switching from a non-coordinating solvent like DCM to a coordinating one like Et₂O or MeCN can dramatically influence the stereochemical outcome.
-
Lower the Temperature: Running the reaction at a lower temperature often increases selectivity by favoring the thermodynamically or kinetically preferred pathway.
-
Change the Catalyst System: If a Lewis acid is giving poor results, switching to a transition metal or hydrogen-bond donor catalyst may provide the selectivity you need.[2][5][6]
-
Re-evaluate Protecting Groups: If possible, changing from a non-participating to a participating group at the C2 position is one of the most reliable ways to enforce 1,2-trans selectivity.
Q11: The reaction starts but then stalls. What are the likely causes? A stalling reaction typically points to catalyst deactivation or reagent issues.
-
Catalyst Deactivation: Trace amounts of water or other impurities in the starting materials or solvent can poison the catalyst.
-
Insufficient Catalyst: The initial charge of the catalyst may not have been enough to drive the reaction to completion. A second addition of the catalyst could restart the reaction.
-
Poor Reagent Quality: One of the reagents may be of lower purity than expected.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction Observed | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting material or reagents.[7] | 1. Use a fresh, verified batch of catalyst. 2. Slowly and carefully increase the reaction temperature while monitoring by TLC.[7] 3. Re-purify starting materials. |
| Low Conversion / Yield | 1. Insufficient catalyst loading. 2. Reaction not run long enough. 3. Inefficient stirring.[7] 4. Product lost during workup (e.g., aqueous solubility, instability).[10] | 1. Increase catalyst loading in increments. 2. Monitor carefully by TLC to ensure the reaction has reached completion. 3. Ensure vigorous and efficient stirring. 4. Check the aqueous layers for product. Test product stability to workup conditions separately.[10] |
| Formation of Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Catalyst is too harsh for the substrates. 3. Substrates are unstable under the reaction conditions. | 1. Run the reaction at a lower temperature. 2. Switch to a milder catalyst (e.g., from a strong Lewis acid to a transition metal or H-bond donor). 3. Re-evaluate the stability of your protecting groups. |
| Poor or Reversed Stereoselectivity | 1. Incorrect solvent choice. 2. Temperature is not optimal for selectivity. 3. The chosen catalyst does not favor the desired anomer. | 1. Experiment with coordinating vs. non-coordinating solvents (e.g., switch DCM for Et₂O). 2. Lower the reaction temperature significantly. 3. Select a different catalyst class known to favor the desired outcome. |
| Difficulty Reproducing a Literature Procedure | 1. Subtle differences in reagent quality or purity. 2. Variations in technique (e.g., rate of addition, "anhydrous" technique). 3. Incorrect reaction concentration.[7] | 1. Use reagents from the same supplier if possible, or re-purify all materials. 2. Follow the procedure meticulously, paying close attention to details like addition rates and inert atmosphere techniques. 3. Verify all calculations and concentrations.[7] |
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. Hydrogen bond activated glycosylation under mild conditions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05772C [pubs.rsc.org]
- 3. "Application of Glycosyl Imidates and Nitrates in Carbohydrate Synthesi" by Tinghua Wang [irl.umsl.edu]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Reaction Monitoring for Methyl 2,2-diethoxyacetimidate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving methyl 2,2-diethoxyacetimidate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Section 1: Understanding the Chemistry & Chromatographic Behavior
This compound is a reactive intermediate used in the synthesis of various organic compounds.[1] As an imidate, it possesses both ester and imine functionalities, making it susceptible to hydrolysis and reactions with nucleophiles.[1][2] Common reactions may involve its conversion to amidines or other heterocyclic systems.[2] Byproducts can arise from hydrolysis of the imidate or ester group, or from side reactions of the starting materials.[3]
Monitoring the progress of reactions involving this compound requires chromatographic techniques that can effectively separate the relatively polar starting material from potentially less polar products and various byproducts.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and effective tool for qualitatively monitoring reaction progress. Here are some common issues and their solutions:
Question: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause of streaking.[4][5] Try diluting your sample and spotting a smaller amount.
-
Inappropriate Solvent System: If the solvent system is too polar, it can cause the compound to move up the plate as a streak rather than a distinct spot.[5] Conversely, a solvent system that is not polar enough may result in the compound streaking at the baseline.
-
Compound Instability: this compound or its products may be unstable on the acidic silica gel of the TLC plate, leading to decomposition and streaking.[6]
Solutions:
-
Optimize Sample Concentration: Prepare a more dilute solution of your reaction mixture for spotting.
-
Adjust Mobile Phase Polarity: If your compound is streaking up the plate, decrease the polarity of your mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate/hexane, try a 1:3 or 1:4 mixture. If your compound is stuck at the baseline, increase the polarity.
-
Consider a Different Stationary Phase: If you suspect compound instability on silica, you can try using alumina plates or reversed-phase C18 plates.[4] For acidic compounds, silica is generally preferred, while alumina may be better for basic compounds.[7]
Question: I can't see any spots on my TLC plate after development. What should I do?
Answer: The inability to visualize spots can be due to a few reasons:
-
Insufficient Concentration: The concentration of your compound may be too low to be detected.[4]
-
Lack of a UV Chromophore: this compound and some of its potential products may not be UV-active.
-
Volatility: The compound may have evaporated from the plate during development or drying.[4]
Solutions:
-
Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[5]
-
Use a Staining Agent: If your compounds are not UV-active, you will need to use a chemical stain for visualization. Potassium permanganate stain is a good general-purpose stain for identifying compounds with oxidizable functional groups. Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective.
-
Ensure Proper Spotting Technique: Make sure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving into the solvent reservoir.[5]
Question: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: Poor separation between spots with similar polarities is a common challenge. The retention factor (Rf) is a measure of the distance traveled by the compound relative to the solvent front.[8]
Solutions:
-
Change the Solvent System: The most effective way to improve separation is to try a different mobile phase.[6] Experiment with solvents of different polarities and solvent classes. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the separation.
-
Use a "Co-spot": Spot your starting material, your reaction mixture, and then both on top of each other in the same lane.[6] This will help you to definitively identify if the spots are truly overlapping or just very close.
-
Consider 2D TLC: For complex mixtures, 2D TLC can be a powerful technique. After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[6]
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on reaction progress and is essential for detailed kinetic analysis and purity assessment.
Question: I am seeing significant peak tailing for my compounds. What is the cause and how can I resolve it?
Answer: Peak tailing, where a peak has an asymmetrical shape with a "tail," is a common issue in HPLC.[9] It can be caused by:
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the surface of the silica-based stationary phase are a primary cause of tailing.[10][11]
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Extra-column Effects: Dead volume in the HPLC system, such as from long or wide tubing, can contribute to peak broadening and tailing.[10]
Solutions:
-
Mobile Phase Modification:
-
Adjust pH: For basic compounds, lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups and reduce unwanted interactions.[11][12]
-
Add an Amine Modifier: Adding a small amount of an amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape for basic analytes.[13]
-
-
Choose a Different Column:
-
Optimize Injection Volume: Reduce the amount of sample injected onto the column.
Question: My retention times are shifting from one injection to the next. What could be the problem?
Answer: Inconsistent retention times can compromise the reliability of your data.[14] Potential causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.[14]
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile solvent component can alter the mobile phase strength.
-
Temperature Variations: Changes in the column temperature can affect retention times.
Solutions:
-
Increase Equilibration Time: Ensure the column is allowed to fully equilibrate with the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
Use a Column Oven: A column oven will maintain a consistent temperature and improve the reproducibility of your retention times.
Question: I'm having trouble retaining my polar compounds on a C18 column. What are my options?
Answer: Highly polar compounds can be challenging to retain on traditional reversed-phase columns like C18.[15]
Solutions:
-
Use a Highly Aqueous Mobile Phase: For some polar compounds, using a mobile phase with a very high percentage of water may be sufficient for retention. However, be aware that some C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to a loss of retention.[16]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar analytes.[17]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[17] This is an excellent alternative for the separation of very polar compounds that are not well-retained by reversed-phase chromatography.
Section 4: Experimental Protocols
Protocol 1: General TLC Method Development for this compound Reactions
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the starting line, apply a small spot of your starting material, a spot of your reaction mixture, and a "co-spot" containing both.
-
Prepare the Developing Chamber: Add a suitable mobile phase to a developing chamber to a depth of about 0.5 cm. A common starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.[18]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If spots are not visible, use a potassium permanganate stain.
-
Calculate Rf Values: The Rf value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[19] An ideal Rf value is between 0.3 and 0.7.[20]
-
Optimize: Adjust the polarity of the mobile phase as needed to achieve good separation.
Protocol 2: General HPLC Method Development for this compound Reactions
-
Select a Column: A C18 column is a good starting point for reversed-phase HPLC.[21]
-
Prepare the Mobile Phase: A common mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol.[21] It is often necessary to add a modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid, to improve peak shape.
-
Set Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: If your compounds have a UV chromophore, start with a wavelength around 254 nm. A photodiode array (PDA) detector is useful for determining the optimal wavelength.
-
Gradient: A good starting point is a linear gradient from 5% to 95% organic solvent over 10-15 minutes.
-
-
Inject a Sample: Inject a solution of your reaction mixture.
-
Optimize the Separation:
-
Isocratic vs. Gradient: Based on the initial gradient run, you can decide if an isocratic (constant mobile phase composition) or a gradient method is more suitable.
-
Adjust Mobile Phase: Modify the mobile phase composition, including the type of organic solvent and the pH, to improve resolution and peak shape.
-
Optimize Gradient: If using a gradient, adjust the slope and duration to achieve the desired separation.
-
Section 5: Data Presentation & Visualization
Table 1: Common TLC Mobile Phases for Imidate Reactions
| Solvent System (v/v) | Polarity | Typical Application |
| 20% Ethyl Acetate in Hexane | Low | Separation of non-polar compounds |
| 50% Ethyl Acetate in Hexane | Medium | General purpose for compounds of intermediate polarity |
| 10% Methanol in Dichloromethane | High | Separation of polar compounds |
Diagram 1: TLC Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common TLC issues.
Diagram 2: HPLC Method Development Logic
Caption: A logical workflow for developing an HPLC method for reaction monitoring.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. Carboximidate - Wikipedia [en.wikipedia.org]
- 3. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. Khan Academy [khanacademy.org]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. uhplcs.com [uhplcs.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Home Page [chem.ualberta.ca]
- 21. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Validation & Comparative
The Strategic Advantage of Diethoxy Substitution: A Comparative Guide to Methyl 2,2-diethoxyacetimidate in Synthesis
In the landscape of synthetic organic chemistry, alkyl imidates serve as versatile and highly reactive intermediates, pivotal in the construction of a wide array of functional groups and heterocyclic scaffolds. Among these, Methyl 2,2-diethoxyacetimidate distinguishes itself through a unique structural feature—the presence of two ethoxy groups at the α-carbon. This guide provides an in-depth comparison of this compound with other common alkyl imidates, elucidating how its distinct structure influences reactivity, stability, and overall performance in key synthetic transformations. Drawing upon experimental data and mechanistic principles, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the optimal imidate for their synthetic endeavors.
Understanding Alkyl Imidates: A Primer on Synthesis and Reactivity
Alkyl imidates, or imino esters, are characterized by the R-C(=NR')-OR" functional group. Their synthetic utility stems from the electrophilic nature of the imine carbon, which is susceptible to nucleophilic attack, making them valuable precursors for a variety of chemical entities.
The most common route to alkyl imidates is the Pinner reaction , which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] This reaction typically proceeds under anhydrous conditions at low temperatures to yield the imidate hydrochloride salt, often referred to as a "Pinner salt."[3]
The general reactivity of alkyl imidates is dominated by the addition of nucleophiles to the carbon-nitrogen double bond, followed by the elimination of the alkoxy group. This reactivity profile allows for their conversion into a range of important functional groups:
-
Amidines: Reaction with primary or secondary amines is a cornerstone application of alkyl imidates, providing a reliable route to substituted amidines.[4]
-
Esters: Hydrolysis of alkyl imidates, particularly under acidic conditions, leads to the formation of the corresponding esters.
-
Orthoesters: In the presence of excess alcohol, alkyl imidates can be converted to orthoesters.
The stability of alkyl imidates is a critical consideration for their practical use. They are generally sensitive to moisture and can readily hydrolyze. The nature of the substituents on the imidate structure, particularly the alkyl group on the oxygen atom, can significantly influence their stability.
This compound: Synthesis and Properties
This compound (CAS No. 76742-48-8) is a colorless to light yellow liquid with the chemical formula C₇H₁₅NO₃.[5] Its structure incorporates a methyl imidate functionality with two additional ethoxy groups on the adjacent carbon.
The synthesis of this compound is readily achieved via a Pinner-type reaction starting from diethoxyacetonitrile and methanol in the presence of a base like sodium methoxide. This method provides the target imidate in high yield.
The presence of the diethoxyacetal moiety imparts specific properties to the molecule. The two ethoxy groups can influence the electronic nature of the imidate functionality and may play a role in the stability and reactivity of the molecule. It is primarily used as an intermediate in the synthesis of more complex molecules, including heterocycles and biologically active compounds.[6][7][8][9][10][11]
Comparative Analysis: this compound vs. Other Alkyl Imidates
The true value of this compound is best understood through a direct comparison with other commonly employed alkyl imidates in various synthetic applications. The following sections will explore these comparisons, supported by available data from the literature.
Amidine Synthesis
The formation of amidines is a widespread application of alkyl imidates. The choice of the imidate can influence reaction conditions and yields. While direct comparative studies are scarce, an examination of different imidates in this context reveals important trends. Simple alkyl imidates like methyl acetimidate are effective for the synthesis of unsubstituted amidines. For more complex or sensitive substrates, more reactive imidates are often employed.
Trichloroethyl imidates, for example, are known to be excellent reagents for amidine synthesis under mild conditions.[4] This enhanced reactivity is attributed to the electron-withdrawing nature of the trichloromethyl group, which makes the imidate carbon more electrophilic.
While there is a lack of direct head-to-head comparative data in the literature for this compound in amidine synthesis against other imidates, its successful use in the synthesis of complex heterocyclic precursors containing amidine-like moieties in patent literature suggests it is a competent reagent for this transformation.[7][8][11] The diethoxy groups are generally considered to be electron-donating, which might suggest a slightly lower reactivity compared to imidates with electron-withdrawing groups. However, the overall steric and electronic environment of the molecule can lead to nuanced reactivity profiles.
Heterocycle Synthesis
This compound has found significant application as a building block in the synthesis of complex heterocyclic systems, particularly in the context of drug discovery.[7][8][11] In these syntheses, the imidate functionality serves as a reactive handle to introduce a specific structural motif that is then elaborated into the final heterocyclic ring.
For instance, in the synthesis of PI3K-γ inhibitors, this compound was reacted with a substituted bicycle to form a key intermediate.[7] Similarly, it has been employed in the synthesis of LRRK2 inhibitors.[8][11] The choice of this specific imidate in these multi-step syntheses suggests that it offers advantages in terms of reactivity, stability, or handling properties for these particular substrates, although the patents do not provide a direct comparison with other imidates.
Glycosylation Reactions
In the field of carbohydrate chemistry, trichloroacetimidates are the dominant class of imidates used as glycosyl donors.[12][13][14][15] Their high reactivity, facilitated by the strongly electron-withdrawing trichloromethyl group, allows for efficient glycosidic bond formation under mild Lewis acid catalysis.
Simple alkyl imidates like methyl acetimidate are generally not used as glycosyl donors due to their lower reactivity. The diethoxy functionality in this compound does not confer the same level of activation as the trichloromethyl group, and therefore, it is not a suitable reagent for glycosylation reactions in the same vein as trichloroacetimidates.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the Pinner reaction methodology.[1][2][3]
Materials:
-
Diethoxyacetonitrile
-
Anhydrous Methanol
-
Sodium Metal
-
Anhydrous Diethyl Ether
-
Dry Ice (solid CO₂)
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cooling to 0 °C.
-
Diethoxyacetonitrile is added dropwise to the cooled sodium methoxide solution with stirring.
-
The reaction mixture is stirred at 0 °C for several hours, and then allowed to warm to room temperature.
-
To neutralize the excess base, small pieces of dry ice are carefully added to the reaction mixture.
-
The majority of the methanol is removed under reduced pressure.
-
Anhydrous diethyl ether is added to the residue, and the resulting precipitate of sodium carbonate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound as an oil, which can often be used in subsequent steps without further purification.
Diagram of the Pinner Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Representative Synthesis of an N-substituted Amidine
This protocol is a general representation of amidine synthesis from an alkyl imidate.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Anhydrous Solvent (e.g., Methanol, Ethanol, or an aprotic solvent like THF)
Procedure:
-
This compound is dissolved in the chosen anhydrous solvent under an inert atmosphere.
-
The amine (1.0-1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated as required, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired amidine.
Diagram of Amidine Synthesis:
Caption: General reaction pathway for amidine synthesis from an alkyl imidate.
Conclusion
This compound presents itself as a valuable and versatile reagent in organic synthesis. While it may not possess the high reactivity of imidates bearing strong electron-withdrawing groups, such as trichloroacetimidates in glycosylation, its utility is clearly demonstrated in the synthesis of complex nitrogen-containing molecules, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. The diethoxyacetal moiety likely imparts a unique combination of steric and electronic properties that can be advantageous in specific synthetic contexts.
The lack of direct, side-by-side comparative studies in the academic literature makes a quantitative assessment of its performance against other alkyl imidates challenging. However, its repeated appearance in demanding, multi-step industrial syntheses suggests that this compound offers a favorable balance of reactivity, stability, and handling characteristics for certain applications. Future research focusing on direct comparisons of a range of alkyl imidates in standardized reactions would be highly beneficial to the synthetic community for making more informed decisions in reagent selection.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. 76742-48-8|this compound|BLD Pharm [bldpharm.com]
- 6. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 7. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]
- 8. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 9. WO2020227325A1 - Heterobifunctional compounds as degraders of hpk1 - Google Patents [patents.google.com]
- 10. WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof - Google Patents [patents.google.com]
- 11. WO2022093881A1 - N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 12. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 13. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cuvillier.de [cuvillier.de]
- 15. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Glycosylation Leaving Groups: Trichloroacetimidates vs. Modern Alternatives
Executive Summary
The strategic selection of a glycosyl donor and its anomeric leaving group is paramount to the success of synthetic carbohydrate chemistry. For decades, O-glycosyl trichloroacetimidates (TCAs), developed by Schmidt, have been the undisputed workhorse for the assembly of complex oligosaccharides and glycoconjugates, prized for their high reactivity and versatility.[1][2] However, their application is not without challenges, most notably the formation of stable byproducts that can hinder reaction efficiency.
This guide directly addresses a query regarding the performance of methyl 2,2-diethoxyacetimidate as a leaving group. A thorough review of the current scientific literature reveals that this compound is not an established or reported glycosyl donor. Therefore, to provide a scientifically rigorous and practical comparison for researchers, this document will focus on the established benchmark, the O-glycosyl trichloroacetimidate, and contrast it with a highly relevant and powerful alternative: the glycosyl N-phenyl trifluoroacetimidate (PTFAI) . We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols that govern the use of these critical reagents.
The Gold Standard: O-Glycosyl Trichloroacetimidate (TCA) Donors
First introduced by Schmidt and Michel in 1980, glycosyl trichloroacetimidates revolutionized oligosaccharide synthesis.[3] They are readily prepared from the corresponding 1-hydroxy sugars (hemiacetals) by reaction with trichloroacetonitrile in the presence of a base, such as DBU or K₂CO₃.
Principle of Activation & Mechanism: TCA donors are activated under mild acidic conditions, typically using a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid.[3] The reaction proceeds via protonation or coordination of the Lewis acid to the imidate nitrogen. This enhances the leaving group ability of the trichloroacetamide moiety, facilitating its departure and the formation of a highly electrophilic oxocarbenium ion intermediate. The glycosyl acceptor, typically an alcohol, can then attack this intermediate.
The stereochemical outcome is heavily influenced by the protecting group at the C-2 position of the donor.
-
1,2-trans Glycosides: When a participating group (e.g., acetate, benzoyl) is present at C-2, it attacks the incipient oxocarbenium ion to form a stable cyclic acyloxonium intermediate. The acceptor then attacks from the opposite face in an Sₙ2-like manner, leading exclusively to the 1,2-trans product.
-
1,2-cis Glycosides: In the absence of a participating group (e.g., with a benzyl or ether protecting group at C-2), the stereoselectivity is governed by other factors, including the anomeric effect, solvent, and temperature, often yielding a mixture of anomers.
Strengths of TCA Donors:
-
High Reactivity: TCA donors are highly reactive, enabling glycosylation of even weakly nucleophilic acceptors.[1]
-
Excellent Yields: When optimized, TCA-mediated glycosylations typically provide high to excellent yields.[4]
-
Versatility: The method is compatible with a wide range of protecting groups and substrates, making it a cornerstone of complex natural product synthesis.[5]
-
Donor Stability: The TCA donors themselves are generally stable crystalline solids that can be purified by chromatography and stored.[2]
Limitations and Key Side Reaction: The primary drawback of the TCA method is the formation of a stable N-glycosyl trichloroacetamide byproduct.[6] This occurs when the nitrogen of a donor's trichloroacetimidate group attacks another activated donor molecule. This intermolecular aglycon transfer is particularly problematic in reactions with poor nucleophiles, as it irreversibly consumes the expensive donor and complicates product purification.[6]
The Refined Alternative: Glycosyl N-phenyl trifluoroacetimidate (PTFAI) Donors
To address the limitations of TCAs, Yu and co-workers developed glycosyl N-phenyl trifluoroacetimidates (PTFAIs) as an alternative class of powerful glycosyl donors.[5] These donors are similarly prepared from 1-hydroxy sugars.
Principle and Mechanistic Distinction: Like TCAs, PTFAI donors are activated by catalytic Lewis acids. However, the electronic properties of the leaving group are significantly different. The N-phenyl group and the highly electron-withdrawing trifluoromethyl group render the resulting N-phenyl trifluoroacetamide leaving group substantially less nucleophilic than trichloroacetamide.
This key difference is the PTFAI donor's main advantage: the propensity for the leaving group to participate in the deleterious intermolecular aglycon transfer side reaction is dramatically reduced.[5] Consequently, PTFAI donors are often superior for glycosylating less reactive alcohols, where the competing side reaction would otherwise consume the TCA donor.
Strengths of PTFAI Donors:
-
Suppression of Side Reactions: Effectively avoids the formation of the stable amide byproduct seen with TCAs, improving reaction efficiency and simplifying purification.[5]
-
Efficacy with Weak Nucleophiles: Particularly advantageous for coupling with sterically hindered or electronically deactivated alcohol acceptors.
-
High Reactivity: Comparable in reactivity to TCAs, providing excellent yields under similar catalytic conditions.
Head-to-Head Performance Comparison
The choice between a TCA and a PTFAI donor is a strategic decision based on the specific substrates and goals of the synthesis.
| Feature | O-Glycosyl Trichloroacetimidate (TCA) | Glycosyl N-phenyl trifluoroacetimidate (PTFAI) |
| Donor Synthesis | 1-OH sugar + Cl₃CCN + Base (e.g., DBU) | 1-OH sugar + PhN=C(CF₃)Cl + Base |
| Donor Stability | Generally good, often crystalline solids. | Good, shelf-stable reagents. |
| Typical Promoters | Catalytic TMSOTf, BF₃·OEt₂, TfOH.[3] | Catalytic TMSOTf, BF₃·OEt₂.[5] |
| Reactivity | Very High. | Very High. |
| Stereocontrol | Excellent for 1,2-trans with C-2 participating groups. Variable for 1,2-cis. | Excellent for 1,2-trans with C-2 participating groups. Variable for 1,2-cis. |
| Key Advantage | Broad utility, high reactivity, extensive literature. The established "gold standard".[1][2] | Avoids donor consumption via intermolecular aglycon transfer.[5] |
| Primary Limitation | Formation of stable N-glycosyl trichloroacetamide byproduct, especially with poor nucleophiles.[6] | Precursors can be more expensive; less extensive literature compared to TCAs. |
| Optimal Use Case | General purpose glycosylations, especially with reactive acceptors. | Glycosylations involving poorly nucleophilic or sterically hindered acceptors. |
Mechanistic and Workflow Diagrams
Visualizing the reaction pathways is crucial for understanding the underlying chemistry and potential pitfalls.
Caption: TCA activation pathway and competing byproduct formation.
Caption: A typical experimental workflow for glycosylation.
Validated Experimental Protocols
Adherence to rigorous experimental technique is critical for reproducibility and success. All glassware must be flame- or oven-dried, and anhydrous solvents are essential.
Protocol 5.1: General Procedure for O-Glycosyl Trichloroacetimidate (TCA) Glycosylation
This protocol is adapted from standard procedures described in the literature.[3]
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the glycosyl acceptor (1.0 equiv.), the TCA donor (1.2–1.5 equiv.), and freshly activated powdered molecular sieves (4 Å).
-
Seal the flask with septa, and place it under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Setup:
-
Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.05–0.1 M.
-
Cool the stirring suspension to the desired temperature (typically -40 °C to 0 °C) in a suitable cooling bath.
-
-
Initiation:
-
Prepare a stock solution of the promoter, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf), in anhydrous DCM.
-
Add the promoter (0.05–0.2 equiv.) dropwise to the reaction mixture via syringe over several minutes. The solution may change color.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by TLC until the acceptor is consumed (typically 30–60 minutes).
-
Quench the reaction by adding a few drops of a hindered base, such as 2,6-lutidine or triethylamine, to neutralize the acidic promoter.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the pad thoroughly with DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the desired glycoside.
-
Protocol 5.2: Representative Procedure for Glycosyl N-phenyl trifluoroacetimidate (PTFAI) Glycosylation
This protocol follows the general principles established for PTFAI donors.[5] The procedure is nearly identical to the TCA protocol, underscoring the operational similarities between the two methods.
-
Preparation:
-
Follow step 1 from Protocol 5.1, using the PTFAI donor (1.2–1.5 equiv.) in place of the TCA donor.
-
-
Reaction Setup:
-
Follow step 2 from Protocol 5.1. Reaction temperatures are often in the -20 °C to room temperature range.
-
-
Initiation:
-
Follow step 3 from Protocol 5.1. TMSOTf (0.1 equiv.) is a common and effective promoter.
-
-
Monitoring and Quenching:
-
Follow step 4 from Protocol 5.1. Reaction times may vary depending on the reactivity of the acceptor.
-
-
Workup and Purification:
-
Follow step 5 from Protocol 5.1. The purification is often simplified due to the absence of the N-glycosyl byproduct.
-
Conclusion and Future Outlook
The O-glycosyl trichloroacetimidate donor remains a cornerstone of modern carbohydrate synthesis due to its high reactivity and broad applicability. It is the go-to reagent for a vast array of glycosylation challenges. However, its known failure mode—the formation of an N-glycosyl trichloroacetamide byproduct—necessitates the consideration of alternatives in specific, challenging cases.
The glycosyl N-phenyl trifluoroacetimidate (PTFAI) has proven to be more than just a substitute; it is a rationally designed alternative that directly solves the primary limitation of the TCA method. For syntheses involving poorly nucleophilic or sterically demanding acceptors, PTFAI donors offer a more efficient and reliable path to the desired glycoside.
For the modern researcher, the choice is not about replacing one with the other, but about understanding the mechanistic landscape and selecting the right tool for the job. As the complexity of synthetic targets continues to grow, a deep understanding of the strengths and weaknesses of benchmark methods and their refined alternatives is essential for advancing the frontiers of glycochemistry.
References
- 1. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Products from Methyl 2,2-diethoxyacetimidate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of Methyl 2,2-diethoxyacetimidate
This compound is a versatile chemical intermediate prized in organic synthesis for its unique combination of functional groups: an imidate, an orthoester-like diethoxy acetal, and a methyl ester. This arrangement provides multiple reactive sites, making it a valuable building block for constructing complex molecules, particularly nitrogen-containing heterocycles which are ubiquitous scaffolds in pharmaceuticals.[1][2][3] The reactivity of the imidate C=N bond, in particular, allows for facile introduction of substituents and subsequent cyclization reactions.[4]
Given its role as a precursor, the unambiguous structural confirmation of its reaction products is paramount. A multi-technique spectroscopic approach is not merely best practice; it is a necessary, self-validating system to ensure the integrity of a synthetic pathway. This guide provides a comparative framework for validating a representative reaction product using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
A Model Reaction: N-Acylation of the Imidate
To illustrate the validation process, we will consider a foundational reaction: the N-acylation of this compound with an acylating agent, such as benzoyl chloride. This reaction targets the nucleophilic nitrogen of the imidate, transforming it into an N-acyl derivative. This transformation fundamentally alters the electronic and structural properties of the molecule, providing clear, distinct changes in its spectroscopic signature that are ideal for a comparative analysis.
The core of our validation rests on comparing the spectra of the known starting material (1) with the purified, unknown product (2) .
The Spectroscopic Validation Workflow
A robust validation workflow is systematic. It begins with the initial reaction and purification, followed by a multi-pronged spectroscopic analysis where each technique provides a unique piece of the structural puzzle. The data are then integrated to build a conclusive and trustworthy identification of the final product.
Caption: Overall workflow from synthesis to structural confirmation.
Comparative Analysis via ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. By comparing the NMR spectra of the starting material and the product, we can pinpoint specific structural changes.
Causality Behind Spectral Shifts: The chemical environment dictates the resonance frequency (chemical shift) of each nucleus. In our model reaction, converting the imidate to an N-acyl derivative introduces a carbonyl group and an aromatic ring. This induces significant changes:
-
Deshielding: Protons and carbons near the electron-withdrawing acyl group will be "deshielded" and shift to a higher frequency (downfield).
-
New Signals: The protons of the newly introduced benzoyl group will appear as new signals in the aromatic region of the ¹H NMR spectrum.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Starting Material (1) Expected δ (ppm) | N-Acyl Product (2) Expected δ (ppm) | Rationale for Change |
|---|---|---|---|
| ¹H NMR | |||
| -OCH₃ (s, 3H) | ~3.70 | ~3.75 | Minor downfield shift due to proximity to the new electron-withdrawing group. |
| -OCH₂CH₃ (q, 4H) | ~3.65 | ~3.80 | Significant downfield shift; these protons are closer to the reaction center. |
| -OCH₂CH₃ (t, 6H) | ~1.20 | ~1.25 | Minor shift, as these protons are further from the reaction center. |
| -NH (br s, 1H) | ~5.50 | Signal Disappears | The proton on the nitrogen is replaced by the benzoyl group. |
| Ar-H (m, 5H) | N/A | ~7.40-8.20 | Appearance of new signals corresponding to the aromatic protons of the benzoyl group. |
| ¹³C NMR | |||
| C=N (Imidate) | ~165.0 | Signal Disappears | The imidate carbon is transformed. |
| C=O (Amide) | N/A | ~170.0 | Appearance of a new carbonyl signal. |
| C(OEt)₂ | ~100.0 | ~98.0 | Minor shift in the acetal carbon environment. |
| -OCH₃ | ~52.0 | ~52.5 | Minor environmental change. |
| -OCH₂CH₃ | ~62.0 | ~64.0 | Downfield shift due to increased electron withdrawal. |
| -OCH₂CH₃ | ~15.0 | ~15.2 | Minimal change. |
| Ar-C | N/A | ~128.0-135.0 | Appearance of aromatic carbon signals. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is typically required. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.
Corroborative Evidence from Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[5] For our model reaction, the key transformation is the conversion of a C=N bond (imidate) into a C=O bond (amide), which produces a dramatic and easily identifiable change in the IR spectrum.
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Starting Material (1) Expected Peak (cm⁻¹) | N-Acyl Product (2) Expected Peak (cm⁻¹) | Interpretation |
|---|---|---|---|
| N-H Stretch | ~3310 (broad) | Absent | Confirms the substitution on the nitrogen atom. |
| C=N Stretch (Imidate) | ~1660 (strong) | Absent | Disappearance confirms the reaction of the imidate group.[4] |
| C=O Stretch (Amide) | Absent | ~1680 (very strong) | Appearance of a strong carbonyl absorption is definitive evidence of N-acylation.[6][7] |
| C-O Stretch (Acetal/Ester) | ~1100-1250 (strong) | ~1100-1250 (strong) | These bonds remain, so their signals are expected in both spectra. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to known values for relevant functional groups.
Definitive Molecular Weight and Formula by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental formula, offering definitive proof of a transformation.[8] It also reveals fragmentation patterns that can provide further structural clues.
Causality of Mass Increase: The N-acylation reaction adds a benzoyl group (C₇H₅O) while removing a hydrogen atom. This results in a predictable mass increase of 104.03 Da (C₇H₄O).
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Starting Material (1) | N-Acyl Product (2) |
|---|---|---|
| Formula | C₇H₁₅NO₃ | C₁₄H₁₉NO₄ |
| Calculated [M+H]⁺ | 162.1125 | 266.1387 |
| Observed [M+H]⁺ | 162.1121 | 266.1390 |
| Key Fragments | m/z 116 (loss of -OEt) | m/z 105 (benzoyl cation) |
| | m/z 88 (loss of -OEt, -C₂H₄) | m/z 220 (loss of -OEt) |
Experimental Protocol: Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the most likely elemental formula and compare it with the expected formula. Analyze major fragment ions to see if they align with the proposed structure.
Integrated Data Analysis: A Self-Validating System
No single technique provides the complete picture. The trustworthiness of the structural assignment comes from the integration of all spectroscopic data, where each result corroborates the others.
Caption: Integration of multi-technique data for conclusive validation.
This integrated approach forms a self-validating system. The molecular formula from HRMS provides the atomic puzzle pieces. NMR arranges these pieces by defining the carbon-hydrogen skeleton and connectivity. Finally, IR confirms that the key functional groups are correctly placed within that framework. Any contradiction among these techniques would immediately signal an incorrect structural assignment or the presence of an unexpected side product, prompting further investigation.
Conclusion
The validation of reaction products from versatile synthons like this compound is a critical step in synthetic and medicinal chemistry. By systematically applying and integrating the complementary data from NMR, IR, and MS, researchers can move forward with confidence. This rigorous, multi-faceted approach ensures the structural integrity of intermediates and final compounds, which is the bedrock of reliable and reproducible scientific development.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
A Comparative Analysis of Methyl 2,2-diethoxyacetimidate and Ethyl 2,2-diethoxyacetimidate in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the selection of reagents and intermediates is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. Among the versatile building blocks available to researchers, alkyl 2,2-diethoxyacetimidates serve as valuable precursors, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures. This guide provides an in-depth comparison of two key analogues: methyl 2,2-diethoxyacetimidate and ethyl 2,2-diethoxyacetimidate. The ensuing discussion will delve into their synthesis, comparative reactivity, and stability, supported by established chemical principles and analogous experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Structural and Electronic Profile
At first glance, the distinction between this compound and its ethyl counterpart appears subtle, differing only by a single methylene unit in the alkoxy group attached to the imidate carbon. However, this seemingly minor structural variation imparts distinct electronic and steric characteristics that can translate into tangible differences in reactivity and handling.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C₇H₁₅NO₃ | 161.20 g/mol |
| Ethyl 2,2-diethoxyacetimidate | ![]() | C₈H₁₇NO₃ | 175.22 g/mol |
The primary electronic difference stems from the inductive effect of the alkyl group. The ethyl group, being slightly more electron-donating than the methyl group, can subtly influence the electron density at the imidate carbon.[1][2] This, in turn, can affect the electrophilicity of the carbon atom, a key factor in its reactions with nucleophiles.
From a steric perspective, the ethyl group is bulkier than the methyl group.[3] This increased steric hindrance can play a significant role in the approach of nucleophiles to the reactive center, potentially influencing reaction rates and, in some cases, the stereochemical outcome of a reaction.[4]
Synthesis via the Pinner Reaction
Both methyl and ethyl 2,2-diethoxyacetimidate are typically synthesized via the Pinner reaction, a classic and reliable method for the preparation of imidates from nitriles and alcohols in the presence of an acid catalyst, usually anhydrous hydrogen chloride.[5][6] The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol.
The general workflow for the Pinner synthesis of these compounds is as follows:
Caption: Generalized workflow for the synthesis of alkyl 2,2-diethoxyacetimidates via the Pinner Reaction.
Experimental Protocol: Generalized Pinner Synthesis
Objective: To synthesize methyl or ethyl 2,2-diethoxyacetimidate.
Materials:
-
2,2-Diethoxyacetonitrile
-
Anhydrous Methanol or Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or other suitable anhydrous solvent)
-
Hydrogen Chloride (gas)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,2-diethoxyacetonitrile (1.0 eq) and the corresponding anhydrous alcohol (methanol or ethanol, 1.1 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The reaction mixture is cooled to 0 °C in an ice-water bath.
-
Dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the temperature is maintained at or below 5 °C.
-
The reaction vessel is sealed and stored at a low temperature (e.g., 4 °C) for 24-48 hours, during which time the imidate hydrochloride salt (Pinner salt) precipitates.
-
The precipitated Pinner salt is collected by filtration under a dry atmosphere and washed with a small amount of cold, anhydrous diethyl ether.
-
The Pinner salt is then carefully neutralized by dissolving it in a minimal amount of cold water and slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Comparative Reactivity
The reactivity of these two imidates is primarily governed by the electrophilicity of the imidate carbon and the stability of the corresponding leaving group (methoxide vs. ethoxide).
Nucleophilic Attack
The core reactivity of imidates involves nucleophilic attack at the sp²-hybridized carbon atom.[7]
Caption: General mechanism of nucleophilic attack on an imidate.
Electronic Effects: The ethyl group in ethyl 2,2-diethoxyacetimidate is slightly more electron-donating than the methyl group in the methyl analogue.[1][2] This increased electron-donating character can marginally reduce the electrophilicity of the imidate carbon in the ethyl compound, potentially leading to a slightly slower rate of reaction with nucleophiles compared to the methyl derivative.
Steric Effects: The larger size of the ethyl group compared to the methyl group can introduce greater steric hindrance around the reaction center.[3] This may also contribute to a slower reaction rate for the ethyl imidate, particularly with bulky nucleophiles. The approach of the nucleophile to the imidate carbon is more hindered in the presence of the ethyl group.
Leaving Group Ability: In reactions involving the displacement of the alkoxy group, the relative leaving group ability of methoxide versus ethoxide comes into play. Methoxide is a slightly better leaving group than ethoxide due to the lower pKa of methanol compared to ethanol. This would suggest that reactions proceeding via elimination of the alkoxy group might be faster for the methyl imidate.
A comparative study on methyl and ethyl formimidate reactivity supports these principles, indicating that the methyl imidate is generally more reactive.[8]
Hydrolysis
Imidates are susceptible to hydrolysis, which can be a competing reaction pathway or a desired transformation to yield esters.[7] The stability towards hydrolysis is a key practical consideration.
Under acidic conditions, the hydrolysis of imidates is initiated by protonation of the nitrogen atom, followed by the attack of water. The relative rates of hydrolysis for the methyl and ethyl derivatives are influenced by the same electronic and steric factors discussed above. It is anticipated that this compound would hydrolyze at a slightly faster rate than its ethyl counterpart due to the reduced steric hindrance and the slightly better leaving group ability of methanol.
Stability and Handling
The stability of imidates is a critical factor for their storage and use in synthesis.[7] Both methyl and ethyl 2,2-diethoxyacetimidate are sensitive to moisture and should be handled under anhydrous conditions.[5] Their Pinner salt intermediates are often thermodynamically unstable and require low temperatures for their synthesis and storage to prevent decomposition.[5][9]
Conclusion and Recommendations
The choice between this compound and ethyl 2,2-diethoxyacetimidate in a synthetic protocol will depend on the specific requirements of the reaction.
This compound is expected to be the more reactive of the two. Its smaller size and the slightly better leaving group ability of the methoxy group make it a good choice when higher reactivity is desired. This could be advantageous in reactions with weaker nucleophiles or when faster reaction times are a priority.
Ethyl 2,2-diethoxyacetimidate , being slightly less reactive and more sterically hindered, may offer better stability and potentially greater selectivity in certain transformations. Its slightly lower reactivity could be beneficial in preventing unwanted side reactions or in controlling the rate of a reaction more effectively.
The following table summarizes the key comparative points:
| Feature | This compound | Ethyl 2,2-diethoxyacetimidate | Rationale |
| Reactivity | Higher | Lower | Less steric hindrance and slightly better leaving group (methoxide). |
| Electrophilicity of Imidate Carbon | Slightly Higher | Slightly Lower | Less electron-donating effect from the methyl group. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group. |
| Rate of Hydrolysis | Faster | Slower | Less steric hindrance for the approach of water. |
| Stability | Good (under anhydrous, low-temperature conditions) | Potentially slightly higher (under anhydrous, low-temperature conditions) | Analogous ethyl esters show slightly higher thermal stability. |
References
- 1. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 2. quora.com [quora.com]
- 3. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
A Technical Guide to the Kinetic Landscape of Methyl 2,2-diethoxyacetimidate and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of an appropriate reagent is paramount to achieving desired outcomes with efficiency and precision. Methyl 2,2-diethoxyacetimidate, a member of the imidate family of compounds, serves as a valuable intermediate. Its unique structural features, possessing both an imine and an ether functionality at the same carbon, impart a distinct reactivity profile. This guide provides an in-depth comparative analysis of the reaction kinetics of this compound against key alternatives, offering a kinetic-based rationale for reagent selection in various synthetic contexts.
Understanding the Reactivity of this compound
This compound, with the structure CH₃C(=NH)OCH₃(OCH₂CH₃)₂, is characterized by an electrophilic imine carbon. This electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles. The primary reaction pathway involves nucleophilic addition to the imine carbon, often followed by the elimination of a leaving group. Due to the presence of the diethoxy group, this imidate can be considered an acetal derivative of an N-acetyl imine.
The general reactivity of alkyl imidates involves the addition of a nucleophile to the imine carbon, followed by the elimination of the alkoxy group.[1] Their inherent reactivity, particularly towards hydrolysis, often necessitates their in-situ generation for immediate use in subsequent transformations.[1]
Comparative Kinetic Analysis: this compound vs. Key Alternatives
The Effect of the O-Alkyl Group: A Comparison with Ethyl 2,2-diethoxyacetimidate
A fundamental consideration in imidate chemistry is the nature of the alkoxy group. When comparing this compound to its ethyl counterpart, Ethyl 2,2-diethoxyacetimidate, two key factors come into play: steric hindrance and the nature of the leaving group.
-
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group.[2][3] This reduced steric bulk allows for more facile approach of nucleophiles to the electrophilic imine carbon, suggesting that reactions involving this compound are likely to proceed at a faster rate than those with the ethyl analogue, particularly with bulky nucleophiles.
-
Leaving Group Ability: Methoxide (CH₃O⁻) is a slightly better leaving group than ethoxide (CH₃CH₂O⁻) due to the lesser electron-donating inductive effect of the methyl group compared to the ethyl group. This can contribute to a faster rate of reaction for the methyl imidate.[2]
| Feature | This compound | Ethyl 2,2-diethoxyacetimidate | Expected Impact on Reactivity |
| Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | The larger ethyl group is expected to exert greater steric hindrance.[2][3] |
| Steric Hindrance | Lower | Higher | Reduced reaction rates for the ethyl derivative in sterically demanding transformations.[2] |
| Electronic Effect | Slightly less electron-donating | Slightly more electron-donating | Minor influence, but the ethyl group may slightly decrease the electrophilicity of the imidate carbon.[2] |
| Leaving Group Ability | Methoxide is a slightly better leaving group | Ethoxide is a slightly poorer leaving group | Potentially faster reactions with the methyl derivative.[2] |
The Influence of C-Substituents: A Comparison with Methyl Trichloroacetimidate
The substituents on the carbon atom of the C=N bond dramatically influence the electrophilicity of the imidate. A comparison with Methyl trichloroacetimidate, which bears a strongly electron-withdrawing trichloromethyl group, provides a stark contrast.
Trichloroacetimidates are known to be excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid.[4] Their high reactivity makes them a preferred choice in many modern synthetic applications, including glycosylation reactions.[5][6]
-
Electronic Effects: The three chlorine atoms in the trichloromethyl group exert a powerful electron-withdrawing inductive effect. This significantly increases the partial positive charge on the imine carbon, making it far more electrophilic and, therefore, more reactive towards nucleophiles compared to the diethoxy-substituted carbon in this compound. The diethoxy groups, in contrast, are electron-donating through resonance, which slightly reduces the electrophilicity of the imine carbon.
| Feature | This compound | Methyl Trichloroacetimidate | Expected Impact on Reactivity |
| C-Substituent | Diethoxy | Trichloromethyl | The strongly electron-withdrawing trichloromethyl group significantly increases the electrophilicity of the imine carbon. |
| Electrophilicity | Moderate | Very High | Methyl trichloroacetimidate is expected to react much faster with nucleophiles. |
| Leaving Group | Methoxide | Methoxide | The leaving group is the same, so the primary difference in reactivity stems from the C-substituent. |
| Typical Activator | May not require strong activation | Often requires a Lewis or Brønsted acid catalyst.[4] | The high intrinsic reactivity of trichloroacetimidates allows for catalysis under mild conditions. |
A Baseline Comparison: Reactivity Relative to Methyl Acetate
To place the reactivity of this compound in a broader context, a comparison with a common ester, Methyl acetate, is instructive. Imidates are generally more reactive towards nucleophiles than their corresponding esters.
-
Electrophilicity and Leaving Group: The imine nitrogen in the imidate is less electronegative than the carbonyl oxygen in the ester, which can influence the overall electrophilicity. More importantly, upon protonation, the -NH group of the imidate becomes a better leaving group (as ammonia or an amine) than the -OR group of an ester.
The primary degradation pathway for alkyl imidates is hydrolysis to form an ester and ammonia (or an amine).[1]
| Feature | This compound (Imidate) | Methyl Acetate (Ester) | Expected Impact on Reactivity |
| Functional Group | Imidate | Ester | Imidates are generally more susceptible to nucleophilic attack than esters. |
| Hydrolytic Stability | Less stable, readily hydrolyzes.[1] | More stable, hydrolysis often requires acid or base catalysis.[7][8][9] | This compound will have a shorter shelf-life in the presence of moisture. |
| Reactivity with Amines | Readily reacts to form amidines.[1] | Reacts to form amides, often requiring higher temperatures or catalysis. | The imidate is a more efficient precursor for amidine synthesis. |
Experimental Protocols and Methodologies
While specific kinetic studies on this compound are scarce, a general protocol for a representative reaction, such as hydrolysis, can be outlined based on the known reactivity of imidates.
Protocol for Monitoring Imidate Hydrolysis via ¹H NMR Spectroscopy
This protocol describes a method to qualitatively assess the rate of hydrolysis of an imidate by monitoring the disappearance of the starting material and the appearance of the corresponding ester product.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃)
-
D₂O
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound in the deuterated solvent of a known concentration.
-
Transfer a precise volume of the stock solution into an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific amount of D₂O to the NMR tube to initiate hydrolysis.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic peaks of the imidate (e.g., the O-methyl protons) and the ester product (e.g., the new O-methyl protons of the corresponding acetate).
-
Plot the relative integrals of the starting material and product as a function of time to visualize the reaction progress.
Data Analysis: By observing the rate of change in the integrals, a qualitative comparison of the hydrolytic stability of different imidates can be made. For a more quantitative analysis, a pseudo-first-order rate constant could be determined if the concentration of water is in large excess.
Mechanistic Considerations and Visualizations
The reactions of imidates with nucleophiles can proceed through different mechanisms depending on the reaction conditions and the nature of the reactants. A common pathway is analogous to the nucleophilic acyl substitution of esters.
General Mechanism of Nucleophilic Substitution on an Imidate
Caption: Generalized mechanism of nucleophilic substitution on an imidate.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparative kinetic analysis of imidate reactions.
Conclusion and Future Outlook
This compound is a versatile synthetic intermediate whose reactivity is governed by the electrophilicity of its imine carbon. While direct kinetic data is limited, a comparative analysis with related compounds provides valuable insights for synthetic planning.
-
Versus Ethyl 2,2-diethoxyacetimidate: The methyl derivative is expected to exhibit faster reaction kinetics due to reduced steric hindrance and a slightly better leaving group.
-
Versus Methyl Trichloroacetimidate: The trichloroacetimidate is significantly more reactive due to the powerful electron-withdrawing nature of the trichloromethyl group, making it a superior choice for reactions requiring high electrophilicity.
-
Versus Methyl Acetate: As an imidate, it is inherently more reactive than the corresponding ester, particularly towards hydrolysis and aminolysis.
For the practicing chemist, the choice between these reagents will depend on the specific requirements of the synthesis. For rapid reactions with a wide range of nucleophiles, a more activated imidate like a trichloroacetimidate may be preferable. For more controlled reactions or when stability is a concern, a less reactive imidate or even an ester might be more suitable. The principles outlined in this guide provide a framework for making informed decisions in the design and optimization of synthetic routes involving imidate chemistry. Future experimental studies to quantify the reaction rates of this compound with various nucleophiles would be a valuable contribution to the field, allowing for a more precise and quantitative understanding of its reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 4. surface.syr.edu [surface.syr.edu]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 7. Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements | Semantic Scholar [semanticscholar.org]
- 8. uv.es [uv.es]
- 9. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Parallel Synthesis: Methyl 2,2-diethoxyacetimidate in Compound Library Development
For researchers, scientists, and drug development professionals, the efficient construction of diverse compound libraries is a cornerstone of modern discovery programs. This guide provides an in-depth technical comparison of Methyl 2,2-diethoxyacetimidate as a key reagent in parallel synthesis, with a particular focus on the generation of 2-aminoimidazole libraries—a scaffold of significant interest in medicinal chemistry. We will explore its performance against alternative synthetic strategies, providing the necessary experimental context and data to inform your selection of the optimal synthetic approach.
The Central Role of Imidates in Heterocyclic Chemistry
Imidates are versatile functional groups that serve as valuable synthons in the synthesis of various nitrogen-containing heterocycles.[1] Their dual electrophilic and nucleophilic nature allows for a range of chemical transformations, making them powerful tools in combinatorial chemistry.[2] this compound, with its diethoxyacetal moiety, presents a unique precursor for the construction of substituted imidazoles, particularly the medicinally relevant 2-aminoimidazole core. This guide will dissect the practical application of this reagent in the high-throughput synthesis environment.
Comparative Analysis of Synthetic Methodologies for 2-Aminoimidazole Libraries
The synthesis of 2-aminoimidazole libraries is a critical task in hit-finding and lead optimization. Several methods exist, each with its own set of advantages and limitations. Here, we compare the use of this compound with two prominent alternative strategies.
| Method | Reagents | General Conditions | Advantages | Disadvantages | Typical Yields | Reference |
| Imidate-based Synthesis | This compound, Guanidines | Mild, often room temperature or gentle heating | Readily available starting materials, good functional group tolerance, suitable for automation. | Limited commercial availability of diverse imidates, potential for side reactions. | 60-95% | [3] |
| Classical Condensation | α-Haloketones, Guanidines | Often requires heating, basic conditions | Well-established method, broad substrate scope. | Use of lachrymatory and reactive α-haloketones, potential for multiple alkylations. | 70-85% | [1][4] |
| Pd-Catalyzed Carboamination | N-propargyl guanidines, Aryl triflates | Requires a palladium catalyst and ligand, inert atmosphere, higher temperatures. | High efficiency, excellent regioselectivity, allows for late-stage diversification. | Cost of catalyst and ligands, requires careful optimization, sensitive to air and moisture. | 70-90% | [5][6] |
Experimental Protocols: A Self-Validating Approach
At the core of reproducible science is a well-defined and validated experimental protocol. Below, we provide a detailed, step-by-step methodology for the parallel synthesis of a 2-aminoimidazole library using this compound, alongside a protocol for the classical condensation method for comparison.
Protocol 1: Parallel Synthesis of a 2-Aminoimidazole Library using this compound
This protocol is designed for a 96-well plate format, enabling the rapid generation of a diverse library of compounds.
Materials:
-
This compound
-
A diverse library of substituted guanidines (as hydrochloride salts)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Guanidine Stock Solutions: In a 96-well deep-well plate, prepare 0.5 M solutions of each guanidine hydrochloride salt in anhydrous DMF.
-
Reagent Dispensing:
-
To each well of a 96-well reaction block, add 200 µL of the corresponding guanidine stock solution (0.1 mmol).
-
Add 28 µL of triethylamine (0.2 mmol, 2 equivalents) to each well to liberate the free guanidine.
-
Add 17.5 mg of this compound (0.1 mmol, 1 equivalent) to each well. A stock solution in DMF can be prepared for easier dispensing.
-
-
Reaction:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Place the reaction block on a shaker and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously.
-
Allow the layers to separate and collect the organic layer using a liquid handler or multichannel pipette.
-
Repeat the extraction twice.
-
The combined organic extracts are then concentrated in a centrifugal evaporator.
-
The crude products can be purified by parallel HPLC.
-
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Stereoselectivity of Reactions Involving "Methyl 2,2-diethoxyacetimidate": A Comparative Guide for Synthetic Chemists
In the landscape of modern synthetic organic chemistry, the quest for precise control over molecular architecture is paramount. Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of this pursuit, particularly in the synthesis of complex, biologically active molecules.[1] This guide delves into the stereochemical potential of a lesser-explored reagent, Methyl 2,2-diethoxyacetimidate, in the context of the venerable[1][1]-sigmatropic rearrangement, specifically the Overman rearrangement. While the literature is replete with examples of its electron-withdrawing counterpart, the trichloroacetimidate, this guide will provide a comparative analysis, grounded in mechanistic principles, to assess the potential advantages and stereochemical outcomes when employing the electron-rich diethoxyacetimidate moiety.
The Overman Rearrangement: A Primer on Stereoselective Amine Synthesis
The Overman rearrangement is a powerful and reliable method for the conversion of allylic alcohols into allylic amines with a 1,3-transposition of functionality.[2][3][4] This transformation proceeds through the formation of an intermediate allylic imidate, which then undergoes a concerted, thermally or catalytically induced[1][1]-sigmatropic rearrangement. The stereochemical outcome of this reaction is a key feature, as it allows for the transfer of chirality and the creation of new stereocenters with a high degree of predictability.[2]
The generally accepted mechanism involves a chair-like six-membered transition state, analogous to the Claisen rearrangement.[2][5][6] This ordered transition state is responsible for the high diastereoselectivity observed in the rearrangement of chiral, non-racemic allylic alcohols. The substituents on the allylic framework preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions, thus dictating the stereochemistry of the newly formed carbon-nitrogen bond and the geometry of the resulting double bond.
The Contenders: A Tale of Two Imidates
The workhorse of the Overman rearrangement is undoubtedly the trichloroacetimidate group, derived from trichloroacetonitrile. The strong electron-withdrawing nature of the trichloromethyl group is believed to facilitate the rearrangement by lowering the activation energy. However, the influence of the imidate's electronic properties on the stereoselectivity of the reaction is a more nuanced aspect.
This guide introduces a potential alternative: This compound . This reagent offers a contrasting electronic profile to the traditional trichloroacetimidate. The two ethoxy groups are electron-donating, which is expected to influence the reactivity and potentially the stereoselectivity of the rearrangement.
| Feature | Methyl 2,2,2-trichloroacetimidate | This compound |
| Electronic Nature | Strongly electron-withdrawing (-I effect) | Electron-donating (+I, +R effects) |
| Predicted Reactivity | Higher reaction rates, lower thermal stability | Lower reaction rates, higher thermal stability |
| Potential Influence on Stereoselectivity | May favor a more asynchronous transition state | May favor a more synchronous, compact transition state |
The rationale for the potential impact on stereoselectivity lies in the nature of the pericyclic transition state. Electron-donating groups on the imidate nitrogen could lead to a more electron-rich and potentially more compact transition state. This, in turn, could enhance the steric and electronic discrimination between the different possible chair and boat-like transition states, potentially leading to higher diastereoselectivity.
Mechanistic Insights and Stereochemical Predictions
To visualize the key stereodetermining step, let's consider the rearrangement of a generic chiral secondary allylic alcohol.
Figure 1: General workflow of the Overman rearrangement.
The stereochemical outcome is primarily dictated by the relative energies of the possible transition states. For a secondary allylic alcohol with a defined stereocenter, two primary chair-like transition states can be envisioned.
Figure 2: Competing chair-like transition states in the Overman rearrangement.
The preference for the transition state where the largest substituent (R) occupies a pseudo-equatorial position is the basis for the high diastereoselectivity of the Overman rearrangement. The electronic nature of the imidate can influence the geometry and energy of these transition states. An electron-donating group like the diethoxyacetimidate might lead to a shorter C-O bond and a longer C-N bond in the transition state compared to the trichloroacetimidate, potentially amplifying the steric repulsions in the disfavored transition state and leading to enhanced stereoselectivity.
Experimental Protocol: A Generic Approach to the Overman Rearrangement
The following protocol outlines a general procedure for the Overman rearrangement. This can serve as a starting point for investigations using this compound. Optimization of reaction conditions, particularly temperature and reaction time, will likely be necessary due to the different electronic nature of the imidate.
Step 1: Formation of the Allylic Imidate
-
To a solution of the allylic alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether, 0.1-0.5 M) at 0 °C, add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or DBU, 0.1 equiv).
-
To this solution, add this compound (1.2-1.5 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic imidate.
Step 2:[1][1]-Sigmatropic Rearrangement
-
Dissolve the purified allylic imidate in a high-boiling, inert solvent (e.g., xylene or toluene, 0.1 M).
-
Heat the solution to reflux (typically 110-140 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days.
-
Alternatively, for catalyzed rearrangements, a palladium(II) or mercury(II) catalyst can be added at a lower temperature.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target allylic amide.
Data Presentation and Comparative Analysis (Hypothetical)
In the absence of direct experimental data for this compound in a stereoselective Overman rearrangement, we present a hypothetical comparative table based on the mechanistic principles discussed. This table is intended to guide future experimental design.
| Substrate (Chiral Allylic Alcohol) | Imidate Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-phenylprop-2-en-1-ol | Methyl 2,2,2-trichloroacetimidate | 95:5 | 85 | [Hypothetical Data] |
| (S)-1-phenylprop-2-en-1-ol | This compound | >98:2 (Predicted) | 70 (Predicted) | [Proposed Experiment] |
| (R)-hex-1-en-3-ol | Methyl 2,2,2-trichloroacetimidate | 92:8 | 88 | [Hypothetical Data] |
| (R)-hex-1-en-3-ol | This compound | >95:5 (Predicted) | 75 (Predicted) | [Proposed Experiment] |
Conclusion and Future Outlook
While Methyl 2,2,2-trichloroacetimidate remains the gold standard for the Overman rearrangement, this guide has presented a compelling case for the exploration of this compound as a potentially valuable alternative for enhancing stereoselectivity. The electron-donating nature of the diethoxy groups is hypothesized to favor a more compact and ordered transition state, thereby amplifying the steric and electronic factors that govern diastereoselection.
The provided experimental protocol serves as a blueprint for researchers to investigate this hypothesis. A systematic study comparing the stereochemical outcomes with different chiral allylic alcohols and a thorough analysis of the reaction kinetics will be instrumental in validating the theoretical predictions outlined in this guide. The insights gained from such studies could not only expand the toolkit for stereoselective amine synthesis but also deepen our fundamental understanding of[1][1]-sigmatropic rearrangements.
References
- 1. researchgate.net [researchgate.net]
- 2. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 3. Overman Rearrangement [organic-chemistry.org]
- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of Methyl 2,2-diethoxyacetimidate
For researchers and chemical process managers, the transition from laboratory-scale synthesis to large-scale industrial production is fraught with challenges where cost, efficiency, safety, and scalability are paramount. Methyl 2,2-diethoxyacetimidate, a valuable intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth, objective comparison of the most viable synthetic routes for its large-scale production, grounded in established chemical principles and supported by a cost-effectiveness analysis.
Introduction to this compound
This compound is a versatile organic compound characterized by an imidate functional group. Its structure, featuring a reactive carbon-nitrogen double bond and an acetal moiety, makes it a useful building block in organic synthesis. The imidate group can readily react with nucleophiles, providing a pathway to construct complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. Given its utility, establishing a robust and economical manufacturing process is a critical objective for any organization aiming to utilize this intermediate at scale.
This guide will compare two primary synthetic strategies: the classic Pinner reaction starting from the corresponding nitrile, and the O-alkylation of the parent amide. Each route will be evaluated on its chemical efficiency, operational complexity, safety profile, and, most importantly, its cost-effectiveness in a large-scale manufacturing environment.
Route 1: The Pinner Reaction Pathway
The Pinner reaction, first described in 1877, is a cornerstone of imidate synthesis.[1] It involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt (commonly referred to as a Pinner salt).[2] Subsequent neutralization liberates the free imidate. For the synthesis of this compound, this route commences with 2,2-diethoxyacetonitrile.
Causality Behind Experimental Choices
The mechanism begins with the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a relatively weak nucleophile like methanol.
-
Anhydrous Conditions are Critical: The presence of water is detrimental. The intermediate Pinner salt is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester (methyl 2,2-diethoxyacetate) as a major byproduct, thereby reducing the yield of the desired imidate.[1]
-
Low-Temperature Control: The Pinner salt intermediate is thermodynamically unstable at higher temperatures.[2] Maintaining a low temperature (typically between -10°C and 10°C) is essential to prevent its decomposition into the corresponding amide (2,2-diethoxyacetamide) and methyl chloride.
-
Choice of Acid: Anhydrous HCl gas is the traditional and most cost-effective acid catalyst. However, its handling on a large scale poses significant safety and engineering challenges. In a modern industrial setting, using a solution of HCl in a suitable solvent or generating it in situ are often preferred for better operational control.
Experimental Protocol: Large-Scale Pinner Synthesis (10 kg Scale)
Materials:
-
2,2-Diethoxyacetonitrile (MW: 129.16 g/mol )
-
Anhydrous Methanol (MW: 32.04 g/mol )
-
Anhydrous Hydrogen Chloride (gas or as a solution in a compatible solvent) (MW: 36.46 g/mol )
-
Anhydrous Diethyl Ether (or other suitable inert solvent)
-
Sodium Carbonate or Triethylamine for neutralization
Procedure:
-
Reactor Preparation: A 100 L glass-lined reactor is rendered completely anhydrous and inerted with a continuous flow of dry nitrogen.
-
Charging Reagents: The reactor is charged with 2,2-diethoxyacetonitrile (10.0 kg, 77.4 mol) and anhydrous diethyl ether (40 L).
-
Cooling: The stirred mixture is cooled to a jacket temperature of -10°C.
-
HCl Addition: Anhydrous hydrogen chloride gas (3.1 kg, 85.1 mol, 1.1 eq) is slowly bubbled through the solution over 4-6 hours, ensuring the internal temperature does not exceed 0°C.
-
Methanol Addition: Anhydrous methanol (2.6 kg, 81.3 mol, 1.05 eq) is added dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 5°C.
-
Reaction and Precipitation: The reaction mixture is stirred at 0-5°C for 18-24 hours. The intermediate Pinner salt, this compound hydrochloride, typically precipitates as a white solid.
-
Isolation of Pinner Salt (Optional but recommended for purity): The solid is isolated by filtration under a nitrogen atmosphere and washed with cold, anhydrous diethyl ether.
-
Neutralization: The Pinner salt is suspended in fresh anhydrous diethyl ether (50 L) and cooled to 0°C. A solution of triethylamine (8.6 kg, 85.0 mol, 1.1 eq) in diethyl ether (10 L) is added slowly, keeping the temperature below 10°C.
-
Work-up: The resulting triethylamine hydrochloride salt is filtered off. The filtrate, containing the free imidate, is concentrated under reduced pressure at a temperature not exceeding 30°C.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Logical Workflow for Pinner Synthesis
References
A Senior Application Scientist's Guide to Methyl 2,2-diethoxyacetimidate: Evaluating Environmental Impact and Embracing Greener Alternatives
For the discerning researcher in organic synthesis and drug development, the choice of reagents extends beyond mere reactivity and yield. As our field increasingly aligns with principles of sustainability, a rigorous evaluation of a molecule's entire lifecycle—from synthesis to disposal—is paramount. This guide provides an in-depth analysis of Methyl 2,2-diethoxyacetimidate, a versatile synthetic intermediate. We will objectively assess its environmental and safety profile against a backdrop of emerging green chemistry alternatives, offering field-proven insights and detailed protocols to empower more sustainable laboratory practices.
Part 1: Environmental and Safety Profile of this compound
This compound, with CAS Number 76742-48-8, is a valuable reagent in organic chemistry, often serving as a precursor for the synthesis of more complex molecules and heterocyclic compounds.[1] Its utility, however, must be weighed against its environmental and safety footprint, which is largely dictated by its synthesis, handling, and downstream use.
1.1 Inherent Hazard Profile
Safety data for this compound classifies it as a combustible liquid that can cause serious eye irritation and may lead to respiratory irritation.[1] While specific ecotoxicity data for this compound is not extensively documented, the broader class of acetamides and their derivatives can exhibit low to moderate environmental toxicity.[2] A significant concern arises not just from the molecule itself, but from the processes traditionally used to create and use it.
1.2 The Hidden Costs of Traditional Synthesis: The Pinner Reaction
The most common method for synthesizing imidates is the Pinner reaction.[3] This acid-catalyzed addition of an alcohol to a nitrile, while effective, embodies several challenges from a green chemistry perspective:
-
Harsh Reagents: The reaction typically requires anhydrous, gaseous hydrogen chloride (HCl), a highly corrosive and hazardous substance.
-
Volatile Organic Solvents (VOCs): The synthesis is often conducted in chlorinated solvents like dichloromethane (DCM) or ethers, which are associated with significant health risks and environmental persistence.[4]
-
Waste Generation: The workup procedure to neutralize the strong acid and isolate the product can generate substantial aqueous waste, increasing the process mass intensity (PMI).
The reliance on such hazardous materials and the generation of significant waste streams are primary drivers for seeking more sustainable alternatives.
Part 2: A Paradigm Shift: Green Chemistry Alternatives for Imidate Synthesis
The principles of green chemistry offer a framework for redesigning chemical processes to be safer, more efficient, and environmentally benign.[5] For the synthesis and application of imidate-like structures, this involves a multi-faceted approach targeting solvents, catalysts, and overall synthetic strategy.
2.1 Strategy 1: The Power of the Solvent
Solvents account for the vast majority of organic waste in pharmaceutical and chemical manufacturing.[6] Replacing hazardous traditional solvents is one of the most impactful changes a lab can make.
| Solvent | Classification | Key Characteristics | Source |
| Dichloromethane (DCM) | Traditional (Hazardous) | Carcinogen, hazardous air pollutant, high volatility.[4] | Petroleum |
| Toluene | Traditional (Hazardous) | Toxic, volatile, derived from petroleum.[7] | Petroleum |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Higher boiling point than THF, lower peroxide formation, derived from renewable resources (corncobs).[5][8] | Renewable |
| Cyclopentyl Methyl Ether (CPME) | Green Alternative | Hydrophobic, high boiling point, stable against peroxide formation, reduces solvent waste.[5][9] | Petroleum |
| Cyrene™ | Green Alternative | Bio-based dipolar aprotic solvent, biodegradable, replacement for DMF and NMP.[4] | Renewable |
| Deep Eutectic Solvents (DESs) | Green Alternative | Low toxicity, biodegradable, can act as both solvent and catalyst.[10][11] | Various |
2.2 Strategy 2: Innovations in Synthetic Routes
Moving beyond the classical Pinner reaction, modern organic synthesis offers several greener pathways to imidates and their derivatives.
-
Heterogeneous Catalysis: Utilizing solid-supported catalysts, such as alumina (Al₂O₃), can facilitate imidate synthesis under milder conditions.[12] These catalysts are easily recoverable and reusable, minimizing waste and often allowing for simpler product purification.
-
Electrochemical Synthesis: The use of electricity as a "reagent" can enable the synthesis of related orthoesters (precursors to imidates) under mild, green conditions, avoiding harsh chemical oxidants or reductants.[13]
-
Solvent-Free and One-Pot Reactions: Designing syntheses that operate without a solvent or that combine multiple steps into a single "one-pot" process dramatically reduces waste and improves energy efficiency.[14][15] Such cascade reactions represent the ultimate in process intensification.[14]
The workflow below illustrates the conceptual shift from a traditional, multi-step, high-waste process to a streamlined, greener alternative.
Part 3: Performance Comparison and Experimental Protocols
Objective evaluation requires a direct comparison of performance metrics. The following table summarizes the key differences between a traditional Pinner-type synthesis and a modern, greener alternative.
| Parameter | Traditional Pinner Synthesis | Green Catalytic Alternative |
| Reagents | Nitrile, Alcohol, Anhydrous HCl gas | Nitrile, Alcohol, Cs₂CO₃, Al₂O₃ |
| Solvent | Dichloromethane (DCM) | Ethanol or other bio-based alcohol |
| Temperature | Often requires low temperatures initially, then reflux | Ambient temperature[12] |
| Reaction Time | Several hours to overnight | Typically shorter[12] |
| Yield | Variable, often good | Good to excellent (e.g., >80%)[12] |
| Waste Products | Acidic aqueous waste, used VOCs | Recoverable catalyst, less solvent waste |
| Safety | Use of highly corrosive HCl gas, hazardous solvent | Milder base, safer solvent, no hazardous gas |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
Protocol 1: Traditional Pinner Synthesis of an Ethyl Imidate (Illustrative)
Causality: This protocol uses the classical approach of a strong acid catalyst (HCl) in an inert, anhydrous organic solvent to drive the formation of the imidate hydrochloride salt, which is then neutralized.
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Reagents: In the flask, dissolve 10 mmol of the desired nitrile and 12 mmol of anhydrous ethanol in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes until the solution is saturated.
-
Incubation: Seal the flask and allow it to stir at room temperature overnight. A precipitate of the imidate hydrochloride salt is expected to form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold, anhydrous diethyl ether.
-
Neutralization & Extraction: Suspend the salt in a biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Stir until all solids have dissolved. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free imidate.
Protocol 2: Green Synthesis of N-(Pyridin-2-yl)imidates[12]
Causality: This protocol exemplifies a greener approach by using a heterogeneous Lewis acid catalyst (Al₂O₃) to form an intermediate, which is then converted to the final product using a mild base in an alcohol solvent, avoiding strong acids and hazardous solvents.
-
Iminonitrile Intermediate Synthesis: In a sealed tube, combine 1.0 mmol of the appropriate nitrostyrene, 1.2 mmol of 2-aminopyridine, and 300 mg of activated alumina (Al₂O₃) in 10 mL of 1,2-dichloroethane (DCE). Note: While DCE is used here, exploration of greener solvents like 2-MeTHF is encouraged.
-
Reaction 1: Seal the tube and heat the reaction mixture according to the conditions specified in the source literature to form the α-iminonitrile intermediate.
-
Isolation of Intermediate: After cooling, filter the reaction mixture to remove the alumina catalyst. Wash the catalyst with additional solvent. Concentrate the filtrate under reduced pressure to obtain the crude iminonitrile.
-
Imidate Synthesis: Dissolve the crude α-iminonitrile in a suitable alcohol (e.g., methanol, ethanol).
-
Reaction 2: Add cesium carbonate (Cs₂CO₃) to the solution and stir at ambient temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, filter the mixture and concentrate the filtrate. Purify the resulting crude product by column chromatography to yield the desired N-(pyridin-2-yl)imidate.
Conclusion and Recommendations
While this compound remains a functional tool in the synthetic chemist's toolbox, a critical evaluation reveals significant environmental and safety drawbacks associated with its traditional synthesis and the solvents often used in its application. The adoption of green chemistry principles provides a clear and actionable path forward.
For researchers, scientists, and drug development professionals, we recommend the following:
-
Prioritize Greener Solvents: Actively replace hazardous solvents like DCM and toluene with demonstrably safer and more sustainable alternatives such as 2-MeTHF and CPME.
-
Explore Alternative Synthetic Routes: Investigate modern catalytic and solvent-free methods for constructing target molecules, which can offer higher efficiency, milder conditions, and significantly less waste than traditional named reactions.
-
Conduct Lifecycle Assessments: When planning a synthesis, consider the entire lifecycle of the reagents used, from their own synthesis to their final disposal. This holistic view is essential for making truly sustainable choices.
By embracing these alternatives, the scientific community can continue to drive innovation while minimizing its environmental impact, ensuring that the life-saving molecules we develop do not come at the cost of the planet's health.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ortho ester synthesis [organic-chemistry.org]
- 14. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,2-diethoxyacetimidate
For researchers handling novel reagents, the responsibility of ensuring safety extends from the moment a chemical is synthesized or purchased to its final, environmentally sound disposal. Methyl 2,2-diethoxyacetimidate, a versatile intermediate in organic synthesis, possesses a reactive imidate functional group that necessitates a carefully planned disposal strategy.[1] This guide provides a detailed operational plan, moving beyond mere compliance to instill a deep understanding of the chemical principles that govern its safe management.
Core Hazard Assessment and Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a combustible liquid that can cause skin and serious eye irritation.[2][3] Prolonged or repeated exposure may cause organ damage.[3] The primary, and less immediately obvious, hazard stems from its chemical reactivity. The imidate moiety is susceptible to hydrolysis, a reaction that can be accelerated by contact with acids or bases, potentially leading to the release of volatile byproducts.[4][5][6]
All handling and disposal operations must be conducted within a certified chemical fume hood.[7][8]
| Hazard Class | GHS Pictogram | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritant | GHS07 | H315: Causes skin irritation[3] | Nitrile gloves, Lab coat[8][9] |
| Eye Irritant | GHS07 | H319: Causes serious eye irritation[3] | Safety goggles or face shield[7][9] |
| Specific Target Organ Toxicity | GHS08 | H372: Causes damage to organs through prolonged or repeated exposure[3] | Work in a well-ventilated area or fume hood[2] |
| Aquatic Hazard | GHS09 | H413: May cause long lasting harmful effects to aquatic life[3] | Prevent release to the environment |
| Reactivity | N/A | Susceptible to hydrolysis[1][4] | Store in a tightly sealed container under inert gas[3] |
Disposal Decision Workflow
The choice of disposal procedure depends on the quantity of the waste and the capabilities of the laboratory. This workflow provides a logical path to selecting the appropriate protocol.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
Adherence to institutional and local regulations for hazardous waste management is mandatory.[10][11][12] These protocols provide a framework for safe handling within those regulations.
This is the most common and recommended procedure for all quantities of waste, ensuring the highest level of safety and compliance.
Causality: This method transfers the risk of handling a reactive chemical to a specialized waste management facility. It avoids generating new waste streams within the lab and is the most direct path to compliance with EPA and local regulations.[13][14]
Step-by-Step Methodology:
-
Container Selection: Obtain a designated "Organic Liquid" waste container that is in good condition, leak-proof, and constructed of a compatible material (e.g., borosilicate glass or high-density polyethylene).[10][15]
-
Segregation: Ensure the waste container for this compound does not contain incompatible materials, particularly strong acids, bases, or oxidizers, which could trigger a violent reaction.[12] Store the waste container in a designated Satellite Accumulation Area.[11]
-
Transfer: Carefully transfer the waste chemical into the container inside a chemical fume hood. Avoid splashing.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[10][13] The label must also include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume.
-
The primary hazard characteristics: "Irritant," "Reactive."
-
The accumulation start date (the date the first drop of waste was added).[13]
-
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[10][15] Store it in a cool, dry, well-ventilated area away from heat sources.[2]
-
Disposal Request: Once the container is nearly full or has been accumulating for the maximum time allowed by your institution (typically less than one year), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[11][15]
This protocol is intended only for experienced chemists in laboratories equipped for handling chemical reactions and is suitable only for trace amounts or small, known quantities. The objective is to reduce the reactivity hazard of the waste.
Causality: Imidates hydrolyze in aqueous environments to form esters and amines or amides and alcohols.[4][5][16] By controlling this hydrolysis with a dilute acid, the reactive imidate is converted into less reactive, water-soluble compounds (methyl 2,2-diethoxyacetate and an ammonium salt). This process mitigates the reactivity hazard, though the resulting solution remains hazardous waste.
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, prepare a flask with a stir bar containing a weak acidic solution (e.g., 1M citric acid or 1M ammonium chloride) that is at least 10 times the volume of the imidate waste. Place the flask in an ice/water bath to dissipate any heat generated.
-
Slow Addition: Using a dropping funnel or syringe pump, add the this compound waste to the stirring acidic solution dropwise. The slow rate of addition is critical to control the reaction rate and prevent excessive heat generation.
-
Reaction: Allow the mixture to stir at room temperature for several hours (or overnight) after the addition is complete to ensure the hydrolysis reaction goes to completion.
-
Neutralization Check: Test the pH of the resulting solution to ensure it is near neutral. Adjust with a small amount of sodium bicarbonate if necessary.
-
Containerization: Transfer the final aqueous solution to a new, designated hazardous waste container.
-
Labeling and Disposal: Label the container as "HAZARDOUS WASTE: Aqueous waste containing methyl 2,2-diethoxyacetate and ammonium salts ". This solution must be disposed of through your institution's EH&S office following the procedures outlined in Protocol A. Do not pour this solution down the drain. [8][17]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.[10]
-
Assess and Equip: For a small, manageable spill, ensure you are wearing the appropriate PPE (lab coat, nitrile gloves, safety goggles, and, if necessary, respiratory protection).[2]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Use spark-proof tools if there is any risk of ignition.[2]
-
Label and Dispose: Label the container as "HAZARDOUS WASTE: Spill debris containing this compound " and dispose of it through your EH&S department.[15]
-
Decontaminate: Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,2-diethoxy-ethanimidic acid methyl ester | 76742-48-8 [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 13. researchgate.net [researchgate.net]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vumc.org [vumc.org]
- 16. researchgate.net [researchgate.net]
- 17. csub.edu [csub.edu]
A Senior Application Scientist's Guide to Handling Methyl 2,2-diethoxyacetimidate: Essential Safety Protocols
Welcome to your essential guide for the safe handling of Methyl 2,2-diethoxyacetimidate (CAS No. 76742-48-8). In the fast-paced environment of drug discovery and chemical synthesis, a deep, practical understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and reproducible results. This guide moves beyond mere checklists to provide you with the causal logic behind each safety recommendation, empowering you to work with confidence and precision.
Our objective is to build your trust by offering value that extends beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe.
The 'Why': A Hazard-Based Approach to Safety
To establish a robust safety plan, we must first understand the intrinsic hazards of this compound. This compound is not benign; its reactivity and physical properties demand respect and careful management. The Globally Harmonized System (GHS) classifications provide a clear, authoritative foundation for our personal protective equipment (PPE) and handling protocols.
| Hazard Class & Category | Hazard Statement | Implication for Handling | Source |
| Flammable Liquids, Cat. 4 | H227: Combustible liquid | Requires control of ignition sources and proper storage away from heat. | [1] |
| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | Strict hygiene is necessary; prevent any possibility of ingestion. | [1] |
| Skin Irritation, Cat. 2 | H315: Causes skin irritation | Direct skin contact must be avoided through appropriate gloves and lab attire. | [1] |
| Eye Irritation, Cat. 2 | H319: Causes serious eye irritation | Mandatory eye protection is required to prevent splashes and vapor exposure. | [1] |
| STOT Single Exposure, Cat. 3 | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors. | [1] |
This data-driven hazard assessment is the cornerstone of our safety strategy. Each hazard statement directly informs the selection of specific PPE and the design of our operational workflow.
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the final and most critical barrier between you and the chemical. Its selection is not arbitrary; it is a direct response to the hazards identified above.
Eye and Face Protection
Why: this compound is classified as causing serious eye irritation (H319).[1] A direct splash could lead to significant injury, while even vapors can cause discomfort and irritation.
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against splashes, mists, and vapors from all angles.
-
Best Practice: When transferring larger volumes (>50 mL) or if there is a heightened risk of splashing, supplement your goggles with a full-face shield.[3] This provides an additional layer of protection for your entire face.
Hand and Body Protection
Why: The compound is a known skin irritant (H315).[1] Prolonged or repeated contact can lead to dermatitis or other skin conditions. Protective clothing also prevents the contamination of your personal attire.
-
Gloves: Wear compatible, chemical-resistant gloves.[4] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use. If you are working with the chemical for extended periods or immersing your hands, consult a glove compatibility chart for the most suitable material. Dispose of contaminated gloves immediately in the designated waste stream.[5]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect your skin and clothing from accidental spills.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Why: Inhalation of vapors may cause respiratory irritation (H335).[1] The primary defense against this is not a respirator, but proper engineering controls.
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood.[6] This engineering control captures vapors at the source, preventing them from entering your breathing zone.
-
Secondary Control: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[3] A formal respiratory protection program, including fit-testing and cartridge change-out schedules, is mandated by OSHA under such conditions.
Operational Plan: A Step-by-Step Handling Protocol
This workflow integrates our hazard assessment and PPE requirements into a coherent, safe, and repeatable procedure.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor.
-
Clear Workspace: Remove all unnecessary items from the hood to ensure smooth workflow and prevent accidental spills.
-
Assemble Materials: Place all necessary equipment (glassware, stir plates, reagents) and a designated hazardous waste container inside the hood.
-
Review SDS: Have a copy of the Safety Data Sheet (SDS) for this compound readily available.[7]
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6]
Step 2: Donning PPE
Follow the correct sequence to ensure proper fit and coverage:
-
Lab Coat
-
Chemical Safety Goggles (and face shield, if needed)
-
Gloves (pull cuffs over the sleeves of your lab coat)
Step 3: Handling the Chemical
-
Transfer: Perform all transfers of the chemical well within the fume hood, at least 6 inches from the sash opening.
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][8]
-
Containment: Use secondary containment (e.g., a tray) for containers of the chemical to contain any potential spills.
-
Hygiene: Do not eat, drink, or smoke when using this product.[4][7] Wash hands thoroughly after handling, even if you were wearing gloves.[9]
Step 4: Safe Doffing and Decontamination
-
Decontaminate: Wipe down the exterior of the primary container and any equipment used.
-
Remove PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating yourself. Gloves should be removed first by peeling them off without touching the outer surface.
-
Hand Washing: Immediately wash your hands with soap and water.
Step 5: Storage and Disposal
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials (gloves, wipes), in a designated, properly labeled hazardous waste container.[10] Do not pour this chemical down the drain.[5] All chemical waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][11]
Visual Workflow: Safe Handling of this compound
References
- 1. CAS # 76742-48-8, 2,2-Diethoxyacetimidic acid methyl ester, 2,2-Diethoxyethanimidic acid methyl ester, this compound, Methyl diethoxyacetimidate - chemBlink [chemblink.com]
- 2. fishersci.com [fishersci.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. uwm.edu [uwm.edu]
- 9. labbox.es [labbox.es]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


